molecular formula C21H21O4P B162696 Tribenzyl phosphate CAS No. 1707-92-2

Tribenzyl phosphate

Cat. No.: B162696
CAS No.: 1707-92-2
M. Wt: 368.4 g/mol
InChI Key: OACSUWPJZKGHHK-UHFFFAOYSA-N
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Description

Tribenzyl phosphate is a phosphoric acid triester characterized by its benzyl-protecting groups. In research, this compound serves as a key intermediate in synthetic organic chemistry. It has been utilized in phosphorylation reactions, for instance, in studies with PCl5 where it proceeds via a cyclic dioxatrichlorophosphorane intermediate to form other phosphonooxy compounds . The benzyl groups can be selectively removed, making this compound a valuable precursor in the synthesis of more complex molecules or for generating phosphate esters that are not readily accessible by other means . Furthermore, compounds with phosphonic and phosphoric acid ester functionalities are of significant interest in medicinal chemistry for developing bioactive molecules, such as those used for bone targeting . Researchers value this chemical for its utility in exploring reaction mechanisms and building molecular diversity in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tribenzyl phosphate
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InChI

InChI=1S/C21H21O4P/c22-26(23-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OACSUWPJZKGHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21O4P
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DSSTOX Substance ID

DTXSID3061897
Record name Tribenzyl phosphate
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Molecular Weight

368.4 g/mol
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CAS No.

1707-92-2
Record name Tris(phenylmethyl) phosphate
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Record name Phosphoric acid, tris(phenylmethyl) ester
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Foundational & Exploratory

Synthesis of Tribenzyl Phosphate from Benzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tribenzyl phosphate (B84403) from benzyl (B1604629) alcohol. Direct phosphorylation of benzyl alcohol with phosphorus oxychloride is often plagued by the formation of side products such as benzyl chloride and various acid phosphates. A more effective and higher-yielding approach involves a two-step synthesis pathway: the initial formation of tribenzyl phosphite (B83602) from benzyl alcohol and phosphorus trichloride (B1173362), followed by its oxidation to the target tribenzyl phosphate. This document details the experimental protocols for this two-step synthesis, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and workflows to aid in comprehension and practical application.

Introduction

This compound is a significant organophosphate compound utilized in various chemical applications, including as a plasticizer, a flame retardant, and an intermediate in the synthesis of more complex molecules. The selection of an appropriate synthetic route is crucial for achieving high yield and purity, which are critical parameters in research and pharmaceutical development. This guide focuses on a robust two-step synthesis method that overcomes the challenges associated with direct phosphorylation.

Synthetic Pathways

The synthesis of this compound from benzyl alcohol can be approached via two main pathways.

Direct Phosphorylation (Problematic)

The direct reaction of benzyl alcohol with phosphorus oxychloride (POCl₃) is a seemingly straightforward approach. However, this method is often inefficient due to the high reactivity of the benzylic alcohol, which leads to the formation of stable benzyl carbocation intermediates. These intermediates readily react with the chloride ions generated during the reaction, producing benzyl chloride as a significant byproduct. Furthermore, incomplete esterification and hydrolysis of intermediates can lead to the formation of mono- and dibenzyl acid phosphates, complicating purification and reducing the yield of the desired this compound. [cite: ]

dot```dot graph Direct_Phosphorylation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; benzyl_alcohol [label="Benzyl Alcohol"]; POCl3 [label="POCl3"]; tribenzyl_phosphate [label="this compound (Low Yield)"]; side_products [label="Side Products\n(Benzyl Chloride, Acid Phosphates)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

benzyl_alcohol -> tribenzyl_phosphate [label="Reaction", color="#34A853"]; POCl3 -> tribenzyl_phosphate; tribenzyl_phosphate -> side_products [label="Major Pathway", style=dashed, color="#EA4335"]; }

Caption: Recommended two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Tribenzyl Phosphite

This protocol is adapted from a patented procedure that reports high yields and purity.

Materials:

  • Benzyl alcohol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (B128534) (or another suitable base like pyridine)

  • Anhydrous organic solvent (e.g., diethyl ether, petroleum ether)

  • 10% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Stirring apparatus (magnetic or mechanical)

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve benzyl alcohol (3.0-3.5 molar equivalents) and triethylamine (3.1-3.3 molar equivalents) in an anhydrous organic solvent.

  • Cool the mixture to 0-10 °C using an ice bath.

  • Slowly add phosphorus trichloride (1.0 molar equivalent) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for 15-60 minutes.

  • Allow the reaction mixture to warm to 20-30 °C and stir for an additional 10-20 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude tribenzyl phosphite.

  • Further purification can be achieved by vacuum distillation or column chromatography.

ParameterValueReference
Molar Ratio (Benzyl Alcohol : PCl₃)3.0-3.5 : 1[cite: ]
Molar Ratio (Base : PCl₃)3.1-3.3 : 1[cite: ]
Reaction Temperature0-10 °C (addition), 20-30 °C (reaction)[cite: ]
Reaction Time10-20 hours[cite: ]
Yield90-95%[cite: ]
Purity>96%[cite: ]

Table 1. Quantitative data for the synthesis of tribenzyl phosphite.

dot

Tribenzyl_Phosphite_Workflow start Start dissolve Dissolve Benzyl Alcohol & Triethylamine in Anhydrous Solvent start->dissolve cool Cool to 0-10 °C dissolve->cool add_pcl3 Add PCl3 Dropwise (T < 10 °C) cool->add_pcl3 stir_cold Stir at 0-10 °C (15-60 min) add_pcl3->stir_cold stir_warm Stir at 20-30 °C (10-20 h) stir_cold->stir_warm filter_salt Filter Triethylamine Hydrochloride Salt stir_warm->filter_salt wash Wash Filtrate (H2O, NaHCO3, NaCl) filter_salt->wash dry Dry Organic Phase (Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify (Optional) (Distillation/Chromatography) concentrate->purify end Tribenzyl Phosphite purify->end

Caption: Experimental workflow for the synthesis of tribenzyl phosphite.

Step 2: Oxidation of Tribenzyl Phosphite to this compound

This is a general procedure for the oxidation of trialkyl/triaryl phosphites using hydrogen peroxide, which can be adapted for tribenzyl phosphite.

Materials:

  • Tribenzyl phosphite

  • Hydrogen peroxide (30% aqueous solution)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Sodium sulfite (B76179) (for quenching)

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tribenzyl phosphite in a suitable organic solvent in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% solution, 1.1-1.5 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or ³¹P NMR.

  • Once the reaction is complete, cool the mixture in an ice bath and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

ParameterValue
Molar Ratio (H₂O₂ : Phosphite)1.1-1.5 : 1
Reaction Temperature0-10 °C (addition), Room Temp. (reaction)
Reaction Time1-3 hours
Expected YieldHigh

Table 2. General conditions for the oxidation of tribenzyl phosphite.

dot

Oxidation_Workflow start Start dissolve Dissolve Tribenzyl Phosphite in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_h2o2 Add H2O2 Dropwise (T < 10 °C) cool->add_h2o2 stir Stir at Room Temperature (1-3 h) add_h2o2->stir quench Quench with Na2SO3 stir->quench wash Wash Organic Phase (H2O, Brine) quench->wash dry Dry Organic Phase (Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify (Optional) (Recrystallization/Chromatography) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the oxidation of tribenzyl phosphite.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

PropertyValue
Molecular Formula C₂₁H₂₁O₄P
Molecular Weight 368.36 g/mol
Appearance White solid
Melting Point 63-65 °C
¹H NMR (CDCl₃, δ) ~7.3 (m, 15H, Ar-H), ~5.0 (d, 6H, J ≈ 8 Hz, CH₂)
¹³C NMR (CDCl₃, δ) ~136 (Ar-C), ~128 (Ar-CH), ~69 (CH₂)
³¹P NMR (CDCl₃, δ) ~ -1 to -3 ppm
FT-IR (KBr, cm⁻¹) ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1280 (P=O), ~1020 (P-O-C)

Table 3. Physicochemical and Spectroscopic Data for this compound.

Safety Considerations

  • Phosphorus trichloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine and pyridine are flammable and have strong odors. Handle in a fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.

  • The reactions can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

Conclusion

The two-step synthesis of this compound from benzyl alcohol via a tribenzyl phosphite intermediate offers a reliable and high-yielding alternative to direct phosphorylation. The detailed protocols and data presented in this guide are intended to assist researchers and professionals in the successful synthesis and characterization of this important organophosphate compound. Careful adherence to the experimental procedures and safety precautions is paramount for achieving optimal results.

An In-depth Technical Guide to Tribenzyl Phosphate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of tribenzyl phosphate (B84403). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this organophosphate compound.

Chemical Structure and Identification

Tribenzyl phosphate, also known as phosphoric acid tris(phenylmethyl) ester, is a triester of phosphoric acid and benzyl (B1604629) alcohol. Its structure consists of a central phosphate group bonded to three benzyl groups.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Phosphoric acid, tris(phenylmethyl) ester; Phosphoric acid, tribenzyl ester
CAS Number 1707-92-2[1]
Molecular Formula C₂₁H₂₁O₄P[1]
Molecular Weight 368.36 g/mol [1]
InChI Key OACSUWPJZKGHHK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in various experimental and application settings.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 64 °C[2]
Boiling Point (predicted) 506.8 ± 49.0 °C[2]
Density (predicted) 1.214 ± 0.06 g/cm³[2]
LogP 4.15[1]
Solubility Data not readily available in searched literature.

Synthesis of this compound

While a specific, detailed, and citable experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be inferred from the synthesis of analogous compounds like triphenyl phosphate and tribenzyl phosphite (B83602). The synthesis would likely involve the reaction of a phosphorus source with benzyl alcohol.

A common method for the preparation of trialkyl and triaryl phosphates is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol or phenol.[3] Therefore, a plausible synthesis route for this compound is the reaction of phosphorus oxychloride with benzyl alcohol, likely in the presence of a base to neutralize the hydrochloric acid byproduct.

A patent for the synthesis of the related compound, tribenzyl phosphite, describes the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of an acid-binding agent like triethylamine (B128534) or pyridine (B92270) in an organic solvent at low temperatures (0-10 °C), followed by a warming period.[4] A similar approach could potentially be adapted for the synthesis of this compound using phosphorus oxychloride.

General Workflow for Synthesis:

Synthesis_Workflow Reactants Benzyl Alcohol + Phosphorus Oxychloride + Base (e.g., Pyridine) Reaction Reaction in Inert Solvent (e.g., Benzene) Reactants->Reaction Workup Aqueous Workup (Wash with water, NaHCO₃, brine) Reaction->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification (e.g., Column Chromatography or Recrystallization) Drying->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound. Below are the expected analytical techniques and their general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR would provide key structural information.

Experimental Protocol (General):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.

  • Referencing: Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).[5]

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the benzylic protons (CH₂) and the aromatic protons of the phenyl rings would be expected. The benzylic protons would likely appear as a doublet due to coupling with the phosphorus atom.

  • ¹³C NMR: Resonances for the benzylic carbon and the distinct carbons of the phenyl rings would be observed. Coupling to the phosphorus atom would likely result in splitting of these signals.

  • ³¹P NMR: A single resonance is expected for the phosphorus atom in the phosphate group. The chemical shift will be characteristic of a phosphate triester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol (General):

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

  • P=O stretch: A strong absorption band is expected in the region of 1300-1250 cm⁻¹.

  • P-O-C stretch: Strong bands are expected in the 1050-950 cm⁻¹ region.[6]

  • C-H aromatic stretch: Peaks are expected just above 3000 cm⁻¹.

  • C=C aromatic stretch: Bands will be present in the 1600-1450 cm⁻¹ region.

  • C-H bend (aromatic): Absorptions will be observed in the 900-675 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Experimental Protocol (General):

  • Instrumentation: A mass spectrometer, which could be coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), or used with a direct infusion technique.

  • Ionization Method: Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined.

Expected Fragmentation Pattern: The molecular ion [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound (368.36 g/mol ) would be observed.[1] Common fragmentation pathways for organophosphates involve the cleavage of the P-O and C-O bonds. For this compound, fragmentation would likely involve the loss of benzyl and benzyloxy radicals or neutral molecules. A prominent fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is characteristic of benzyl-containing compounds.

Applications and Safety

This compound and related organophosphate esters are used in various industrial applications, including as plasticizers and flame retardants.[7] Professionals handling this compound should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling precautions, and emergency procedures.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analytical characterization of this compound. While specific experimental protocols for its synthesis and detailed spectroscopic data are not widely available in the public domain, this guide offers a comprehensive foundation based on established chemical principles and data from analogous compounds. Further research is warranted to establish and publish detailed experimental procedures and a complete set of analytical data for this compound.

References

An In-depth Technical Guide to Tribenzyl Phosphate (CAS Number 1707-92-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the biological, toxicological, and mechanistic properties of Tribenzyl phosphate (B84403) is limited. This guide consolidates the available chemical and analytical data and proposes experimental protocols based on established chemical principles. Further research is required to fully characterize this compound.

Introduction

Tribenzyl phosphate, with the CAS number 1707-92-2, is an organic phosphate ester. While extensive research on its specific applications and biological effects is not widely published, its structural similarity to other organophosphate esters suggests potential use as a plasticizer, flame retardant, or as a non-volatile reference standard in analytical applications such as ion mobility spectrometry.[1] This technical guide provides a summary of its known chemical and physical properties, a plausible synthesis route, and a detailed analytical methodology for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

PropertyValueReference
CAS Number 1707-92-2[2][3]
Molecular Formula C₂₁H₂₁O₄P[2][4]
Molecular Weight 368.36 g/mol [2]
IUPAC Name This compound
Synonyms Phosphoric acid, tris(phenylmethyl) ester; Phosphoric acid, tribenzyl ester[2]
LogP (Predicted) 4.15[2]

Synthesis of this compound

Experimental Protocol: Synthesis of Tribenzyl Phosphite (B83602) (Intermediate)

This protocol is adapted from a patented method for the synthesis of tribenzyl phosphite.[5]

Materials:

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Benzyl (B1604629) alcohol

  • Triethylamine (B128534) (or another suitable base/acid scavenger)

  • Anhydrous organic solvent (e.g., petroleum ether, toluene)

  • 10% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Stirring reactor with a dropping funnel and temperature control

Procedure:

  • In a stirring reactor under an inert atmosphere (e.g., nitrogen), dissolve phosphorus trichloride in the anhydrous organic solvent.

  • Cool the mixture to 0°C.

  • Slowly add triethylamine dropwise to the reactor while maintaining the temperature at 0°C.

  • After the addition of triethylamine, continue to add benzyl alcohol dropwise, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and stir for 10-20 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude tribenzyl phosphite.

  • The crude product can be further purified by flash column chromatography.

Experimental Protocol: Oxidation of Tribenzyl Phosphite to this compound

This is a general protocol for the oxidation of a phosphite to a phosphate.

Materials:

  • Tribenzyl phosphite

  • An oxidizing agent (e.g., hydrogen peroxide, oxygen with a metal catalyst)

  • An appropriate organic solvent (e.g., dichloromethane, methyl tert-butyl ether)

Procedure:

  • Dissolve the synthesized tribenzyl phosphite in an organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent to the stirred solution. The reaction can be exothermic, so careful control of the addition rate and temperature is crucial.

  • After the addition is complete, allow the reaction to proceed at room temperature for a specified time (monitoring by TLC or HPLC is recommended).

  • Upon completion, the reaction mixture may require a work-up to remove any remaining oxidant and byproducts. This could involve washing with a reducing agent solution (e.g., sodium bisulfite) followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound.

  • The final product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of Tribenzyl Phosphite cluster_step2 Step 2: Oxidation PCl3 Phosphorus Trichloride Reaction1 Reaction at 0-30°C PCl3->Reaction1 Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction1 Solvent_Base Anhydrous Solvent & Triethylamine Solvent_Base->Reaction1 Workup1 Filtration & Washing Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Tribenzyl_Phosphite Tribenzyl Phosphite Purification1->Tribenzyl_Phosphite Reaction2 Oxidation Reaction Tribenzyl_Phosphite->Reaction2 Intermediate Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Reaction2 Workup2 Aqueous Work-up Reaction2->Workup2 Purification2 Recrystallization / Chromatography Workup2->Purification2 Tribenzyl_Phosphate This compound Purification2->Tribenzyl_Phosphate Analytical_Workflow HPLC Analysis of this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase Prepare Mobile Phase (Acetonitrile/Water) HPLC_System HPLC System with C18 Column & UV Detector Mobile_Phase->HPLC_System Standard_Prep Prepare Standard Solutions Injection Inject Standards & Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification Result Report Concentration Quantification->Result

References

Solubility of Tribenzyl Phosphate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of tribenzyl phosphate (B84403) in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of publicly available quantitative solubility data for this compound. This document summarizes the available qualitative information and presents a standardized experimental protocol for determining the solubility of solids like tribenzyl phosphate in organic solvents. This guide is intended to provide a foundational understanding and a practical framework for researchers requiring solubility data for this compound in their work.

Introduction to this compound

This compound is an organic compound with the chemical formula (C₆H₅CH₂)₃PO₄. It is the triester of benzyl (B1604629) alcohol and phosphoric acid. The presence of the three benzyl groups gives the molecule significant nonpolar character. Understanding its solubility is crucial for a variety of applications, including its use as a plasticizer, a flame retardant, and a component in chemical synthesis, where solvent selection is critical for reaction kinetics, purification, and formulation.

Chemical Structure and Properties:

  • CAS Number: 1707-92-2[1]

  • Molecular Formula: C₂₁H₂₁O₄P[1]

  • Molecular Weight: 368.36 g/mol [1]

  • Synonyms: Phosphoric acid, tris(phenylmethyl) ester; Tribenzylphosphat[1]

Solubility Data for this compound

Quantitative Solubility Data

A summary table for quantitative data cannot be provided due to the lack of available information. Researchers are advised to determine solubility experimentally for their specific solvent systems and conditions.

Qualitative Solubility Information

Safety Data Sheets (SDS) and other technical documents for this compound do not consistently provide qualitative solubility information for a range of organic solvents. Based on its chemical structure, which contains three nonpolar benzyl groups, it is predicted to be more soluble in nonpolar organic solvents than in polar ones. However, this is a general prediction and requires experimental verification.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the widely accepted isothermal shake-flask method.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.1 mg)

  • Constant temperature shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible after equilibration.

  • Solvent Addition: Accurately pipette a known volume or mass of the organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with UV detection).

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess tribenzyl phosphate to vial B Add known volume/mass of solvent A->B C Seal and place in constant temp shaker B->C D Agitate until equilibrium is reached C->D E Settle excess solid D->E F Withdraw and filter supernatant E->F G Dilute sample accurately F->G H Analyze concentration (e.g., HPLC) G->H I Calculate Solubility H->I

Caption: Workflow for the determination of this compound solubility.

Conclusion

This technical guide highlights the current lack of available quantitative solubility data for this compound in organic solvents. For professionals in research and drug development, this necessitates the experimental determination of this key physicochemical property. The provided detailed protocol for the isothermal shake-flask method offers a reliable and standardized approach to generate the necessary data for informed solvent selection in various applications.

References

Tribenzyl Phosphate: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and various degradation pathways of Tribenzyl Phosphate (B84403) (TBP). Due to the limited specific data on Tribenzyl Phosphate, this document leverages extensive research on its close structural analogue, Triphenyl Phosphate (TPP), to infer and describe the expected chemical behavior, degradation mechanisms, and analytical methodologies. Understanding these characteristics is crucial for assessing its environmental fate, toxicological profile, and handling in research and development settings.

Chemical and Physical Stability

This compound is a triaryl phosphate ester. Under standard ambient and room temperature conditions, it is a chemically stable compound. However, its stability is compromised under specific conditions:

  • Reactivity: It can undergo violent reactions with strong oxidizing agents.

  • Thermal Decomposition: Upon intense heating, TBP can form explosive mixtures with air. The decomposition process releases toxic fumes and vapors, including phosphorus oxides and carbon monoxide.[1] This thermal decomposition is central to its function as a flame retardant. The mechanism involves the formation of phosphoric acid, which then reacts to form pyrophosphoric acid. In its condensed phase, pyrophosphoric acid acts as a barrier to block heat transfer.[2][3]

Degradation Pathways

This compound can degrade through several environmental and laboratory-simulated pathways, including hydrolysis, photolysis, and biodegradation.

The hydrolysis of the phosphate ester bonds is a primary degradation pathway. The rate of hydrolysis is significantly dependent on the pH of the aqueous environment. Based on data from its analogue TPP, TBP is expected to be relatively stable under acidic and neutral conditions but will undergo more rapid hydrolysis under alkaline conditions.[4]

The degradation proceeds in a stepwise manner:

  • This compound (TBP) is first hydrolyzed to Dibenzyl Phosphate (DBP) and benzyl (B1604629) alcohol.

  • Dibenzyl Phosphate is then further hydrolyzed to Monobenzyl Phosphate (MBP) and another molecule of benzyl alcohol.

  • Finally, Monobenzyl Phosphate breaks down into inorganic phosphate and benzyl alcohol.

This hydrolytic pathway is a key consideration for the environmental fate of TBP in aquatic systems.

In the atmosphere, TBP is susceptible to indirect photolysis, primarily through reactions with hydroxyl (•OH) radicals.[5] While TBP itself may not absorb sunlight at wavelengths greater than 290 nm, these radical-induced reactions are significant.[4] Studies on TPP suggest an atmospheric half-life of approximately 12 hours.[4][5]

The primary photodegradation pathways include:

  • P-O-C Bond Cleavage: The cleavage of the phosphate-ester bond, similar to hydrolysis, leads to the formation of dibenzyl phosphate and other derivatives.[6]

  • Hydroxylation: Hydroxyl radicals can attack the benzyl rings, leading to the formation of hydroxylated TBP derivatives (e.g., OH-TBP).[7][8]

These processes are critical for understanding the atmospheric transport and persistence of TBP.

Microbial action is a significant pathway for the degradation of phosphate esters in soil, sediment, and water. TBP is expected to be biodegradable under both aerobic and anaerobic conditions.[4][5] Various microbial strains, including bacteria and fungi, can utilize TBP as a carbon source.

The microbial breakdown predominantly follows a series of enzymatic reactions, mirroring the hydrolytic pathway:[9]

  • Enzymatic hydrolysis of TBP to Dibenzyl Phosphate (DBP).

  • Further hydrolysis of DBP to Monobenzyl Phosphate (MBP).

  • Final breakdown to inorganic phosphate and benzyl alcohol.[9]

Some microorganisms may also employ oxidative processes, involving enzymes like cytochrome P450 monooxygenase, to facilitate the breakdown of the aromatic rings.[9] The degradation intermediates identified in studies of the analogue TPP include diphenyl phosphate (DPHP), phenyl phosphate (PHP), and hydroxylated or methoxylated products.[7][9]

Summary of Degradation Pathways

The following diagram illustrates the interconnected degradation pathways for this compound.

cluster_hydrolysis Hydrolysis (esp. alkaline) cluster_biodegradation Biodegradation (Aerobic/Anaerobic) cluster_photodegradation Photodegradation (Atmospheric) TBP This compound (TBP) DBP Dibenzyl Phosphate (DBP) + Benzyl Alcohol TBP->DBP TBP->DBP P-O-C Cleavage TBP->DBP Enzymatic Hydrolysis OHTBP Hydroxylated TBP Derivatives TBP->OHTBP •OH Radicals MBP Monobenzyl Phosphate (MBP) + Benzyl Alcohol DBP->MBP PO4 Inorganic Phosphate + Benzyl Alcohol MBP->PO4

Caption: Major degradation pathways of this compound.

Quantitative Degradation Data

The following table summarizes quantitative data on the degradation of Triphenyl Phosphate (TPP), a close structural analogue of TBP. These values provide an estimate of the expected environmental persistence of TBP.

Degradation TypeMatrixConditionsHalf-life / Degradation RateReference Compound
Hydrolysis WaterpH 528 days[4]Triphenyl Phosphate
WaterpH 719 days[4]Triphenyl Phosphate
WaterpH 93 days[4]Triphenyl Phosphate
Photodegradation AtmosphereIndirect photolysis via OH radicals~12 hours[4][5]Triphenyl Phosphate
Water (UV-H₂O₂)Lab conditions74 minutes[6]Triphenyl Phosphate
Water (UV-PS)Lab conditions89 minutes[6]Triphenyl Phosphate
Water (UV-TiO₂)Lab conditions150 minutes[6]Triphenyl Phosphate
Biodegradation Loamy Sand SoilAerobic37 days[4][5]Triphenyl Phosphate
Loamy Sand SoilAnaerobic21 days[5]Triphenyl Phosphate
River WaterRiver die-away test100% degradation in 3 days[4]Triphenyl Phosphate
River SedimentAnaerobic31.1% degradation in 3 days[4]Triphenyl Phosphate
Bacterial Consortium3 µmol/L initial concentration92.2% degradation in 4 hours[7]Triphenyl Phosphate
Marine Bacteria50 mg/L initial concentration~100% degradation in 24 hours[10]Triphenyl Phosphate

Experimental Protocols

Stability studies are essential to determine the re-test period or shelf-life. A typical protocol, adapted from pharmaceutical guidelines, is as follows:

  • Batch Selection: Conduct studies on at least three primary batches of the substance.[11]

  • Container Closure System: Use a packaging system identical to that proposed for storage and distribution.[11]

  • Storage Conditions:

    • Long-Term: Store samples at controlled room temperature (e.g., 25°C ± 2°C) and humidity (e.g., 60% RH ± 5% RH) for the proposed re-test period.[11]

    • Accelerated: Store samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months to evaluate the effect of short-term excursions.[11]

  • Testing Frequency:

    • For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

    • For accelerated studies, test at a minimum of three time points (e.g., 0, 3, and 6 months).

  • Attributes to Test: Monitor attributes susceptible to change, including:

    • Physical: Appearance, color, clarity of solutions.

    • Chemical: Purity assay, quantification of degradation products.

    • Microbiological: (If applicable) Sterility, microbial limits.

Gas Chromatography with a Flame Photometric Detector (GC/FPD) is a robust method for the determination of TBP and its phosphate-containing degradation products.

  • Sample Collection & Preparation:

    • Air Samples: Collect the sample on a cellulose (B213188) ester membrane filter.[12][13]

    • Extraction: Transfer the filter to a vial and extract with a suitable solvent, such as diethyl ether or ethyl acetate. Agitate for at least 30 minutes.[12][13]

    • Cleanup (Optional): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interferences.[14]

    • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Instrumental Analysis:

    • Instrument: Gas chromatograph equipped with an FPD and a phosphorus filter.[12]

    • Column: A non-polar capillary column is recommended for good resolution.[12]

    • Injection: Inject a 1-5 µL aliquot of the sample extract.[13][14]

    • Conditions: Set the GC according to manufacturer recommendations. A temperature gradient program is typically used to ensure separation of TBP from its degradation products.

  • Calibration and Quantification:

    • Calibration: Prepare a calibration curve daily using at least six working standards over the expected concentration range.[13]

    • Quantification: Measure the peak area of the analyte and determine the mass using the calibration curve. Calculate the final concentration, accounting for sample volume and any dilution factors.[13]

Other recommended analytical techniques include Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer higher sensitivity and specificity.[14][15]

Analytical Workflow Diagram

The diagram below outlines a typical workflow for the analysis of this compound stability and degradation.

cluster_start Phase 1: Setup cluster_prep Phase 2: Sample Preparation cluster_analysis Phase 3: Instrumental Analysis cluster_end Phase 4: Data Processing Start Sample Collection (e.g., from stability chamber) Spike Spike Internal Standard & Surrogates Start->Spike Extraction Solvent Extraction (e.g., Ether, Ethyl Acetate) Spike->Extraction Cleanup Cleanup / Purification (e.g., Solid Phase Extraction) Extraction->Cleanup Concentration Concentration (e.g., Nitrogen Evaporation) Cleanup->Concentration GC GC-FPD / LC-MS/MS Analysis Concentration->GC Quant Quantification (vs. Calibration Curve) GC->Quant Report Final Report (Concentration, Degradation %) Quant->Report

Caption: Generalized workflow for TBP degradation analysis.

References

An In-depth Technical Guide on the Health and Safety of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the health and safety considerations of Tribenzyl Phosphate. However, a comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological information for this compound (CAS No. 1707-92-2). The majority of safety and health data is available for a structurally related compound, Triphenyl Phosphate (TPP) (CAS No. 115-86-6), which is often used in similar applications.

Given the limited data on this compound, this guide will provide the available information for it and then present a detailed health and safety profile for Triphenyl Phosphate as a closely related analogue. This information is intended for researchers, scientists, and drug development professionals and should be used as a reference, underscoring the need for specific toxicological evaluation of this compound where its use is considered.

This compound: Physicochemical Properties

This compound is an organophosphate compound. Specific experimental data on its physical and chemical properties are not extensively documented in readily accessible literature.

Triphenyl Phosphate (TPP): A Technical Health and Safety Profile

The following sections detail the health and safety considerations for Triphenyl Phosphate (TPP), a compound used as a plasticizer and fire retardant.[1]

Physicochemical Properties of Triphenyl Phosphate
PropertyValue
Molecular Formula C18H15O4P
Molecular Mass 326.3 g/mol
Appearance Colorless crystalline powder with a characteristic odor.[2]
Melting Point 49-50°C
Boiling Point 370°C
Flash Point 220°C (closed cup)[2]
Water Solubility 0.001 g/100ml at 20°C[2]
Vapor Pressure 1 Pa at 20°C[2]
Log Octanol/Water Partition Coefficient (log Pow) 4.59
Toxicological Data

The acute toxicity of Triphenyl Phosphate is generally considered to be low via oral and dermal routes of exposure.[3]

Table 1: Acute Toxicity of Triphenyl Phosphate

TestSpeciesRouteValueReference
LD50Rat, Mouse, Rabbit, Guinea PigOral3,000 - >20,000 mg/kg bw[3]
LD50MouseOral1320 mg/kg bw[1]
LD50RabbitDermal>7900 mg/kg bw[3]
LC50RatInhalation>200,000 mg/m³ (1-hour exposure)[4]

Table 2: Repeated Dose Toxicity of Triphenyl Phosphate

Study DurationSpeciesNOAEL/NOELEffects ObservedReference
35 DaysRat~70 mg/kg bw/daySlight depression of body weight gain and increased liver weights at the highest dose (350 mg/kg bw/day).[3][3]
4 MonthsRat161 mg/kg bw/dayReduced body weight gain at higher doses.[3][3]
120 DaysRat0.75% in feedReduction of body weight gains.[5][5]
90 DaysRat105 - 117 mg/kgNo observed adverse effect level.[6][6]
Health Effects

Short-term Exposure:

  • Inhalation: A harmful concentration of airborne particles can be reached quickly, especially if powdered or sprayed.[2]

  • Eyes, Nose, and Throat: Exposure can cause irritation.[7]

Long-term or Repeated Exposure:

  • Nervous System: The substance may have effects on the peripheral nervous system, potentially leading to impaired functions.[2] High or repeated exposure may damage nerves, causing weakness, "pins and needles," and poor coordination.[7]

  • Skin: May cause a skin allergy, leading to itching and a rash upon subsequent low-level exposure.[7]

  • Liver and Kidneys: May affect liver and kidney function.[7]

  • Endocrine System: Some studies suggest that Triphenyl Phosphate might interfere with the body's natural hormones.

Handling and Safety Precautions

Engineering Controls:

  • Use local exhaust or breathing protection.[2]

  • Ensure good ventilation of the work station.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety spectacles.[2]

  • Hand Protection: Protective gloves are recommended.[2]

  • Respiratory Protection: Use a particulate filter respirator adapted to the airborne concentration of the substance.[2]

General Hygiene:

  • Do not eat, drink, or smoke during work.[2]

  • Wash hands before eating.[2]

  • Remove contaminated clothes and wash skin with water and soap.[2]

Spillage and Disposal:

  • Prevent dispersion of dust.[2]

  • Sweep spilled substance into covered containers. Moisten first to prevent dusting if appropriate.[2]

  • Dispose of according to local regulations.[2] Do not let the chemical enter the environment.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Triphenyl Phosphate are often based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Acute Oral Toxicity (based on OECD Guideline 423)

This is a generalized workflow for an acute oral toxicity study.

G cluster_preliminary Preliminary Steps cluster_dosing Dosing and Observation cluster_termination Study Termination and Analysis A Dose Range Finding Study B Animal Acclimatization (e.g., 5 days) A->B C Fasting Period (e.g., overnight) B->C D Administration of TPP (Oral Gavage) C->D E Control Group (Vehicle Only) C->E F Observation Period (e.g., 14 days) D->F E->F G Record Clinical Signs (e.g., morbidity, mortality, behavioral changes) F->G H Record Body Weight F->H I Euthanasia F->I J Gross Necropsy I->J K Histopathological Examination (if required) J->K L Data Analysis and LD50 Calculation K->L

Caption: Generalized workflow for an acute oral toxicity study.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which Triphenyl Phosphate exerts its potential toxic effects are still under investigation. Some research suggests it may be involved in endocrine disruption and could induce oxidative stress.[5] One study points to its potential impact on diabetic kidney disease through various molecular targets.[8]

Below is a conceptual diagram illustrating a potential mechanism of action leading to cellular stress.

G TPP Triphenyl Phosphate (TPP) Exposure Metabolism Metabolism to Diphenyl Phosphate (DPHP) TPP->Metabolism Cellular_Targets Interaction with Cellular Targets Metabolism->Cellular_Targets ROS Increased Reactive Oxygen Species (ROS) Cellular_Targets->ROS Endocrine Endocrine Disruption Cellular_Targets->Endocrine Cellular_Stress Cellular Stress ROS->Cellular_Stress Endocrine->Cellular_Stress Adverse_Outcome Adverse Health Outcome Cellular_Stress->Adverse_Outcome

Caption: Conceptual diagram of TPP's potential mechanism of action.

Conclusion

While the user's query was for this compound, the available scientific literature predominantly contains data on Triphenyl Phosphate. The information presented for TPP indicates low acute toxicity but raises concerns regarding potential effects from long-term exposure, including neurotoxicity and endocrine disruption. For researchers and professionals in drug development, it is crucial to recognize the data gap for this compound and to conduct specific safety assessments before its use. The provided data on TPP should be considered as pertaining to a related but distinct chemical entity.

References

An In-depth Technical Guide on the Core Mechanism of Action of Tribenzyl Phosphate as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of specific research on the flame retardant mechanism of tribenzyl phosphate (B84403), this guide details the well-documented mechanism of its close structural analog, triphenyl phosphate (TPP). The fundamental principles of phosphorus-based flame retardancy are expected to be similar for both compounds, primarily involving condensed-phase char formation and gas-phase radical scavenging.

Introduction

Tribenzyl phosphate, an organophosphate ester, is utilized as a flame retardant and plasticizer in various polymeric materials. Its efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the condensed (solid) and gas phases. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from studies on its analog, triphenyl phosphate, and detailed experimental protocols for evaluating flame retardant performance.

Core Flame Retardant Mechanism

The flame retardant action of aryl phosphates like this compound is a multi-step process initiated by the heat from combustion. The mechanism can be broadly categorized into two synergistic pathways: condensed-phase action and gas-phase action.

In the condensed phase, the primary role of the phosphate flame retardant is to promote the formation of a stable, insulating char layer on the surface of the polymer.[1][2] This char acts as a physical barrier that limits the heat transfer from the flame to the underlying material, thereby slowing down its decomposition.[3] It also impedes the diffusion of flammable volatile decomposition products to the flame and oxygen from the air to the polymer.

The key steps in the condensed-phase mechanism are:

  • Thermal Decomposition and Phosphoric Acid Formation: Upon heating, this compound is expected to decompose, leading to the formation of phosphoric acid.[4]

  • Dehydration and Cross-linking: The generated phosphoric acid acts as a catalyst for the dehydration of the polymer backbone. This process removes water molecules and promotes cross-linking reactions within the polymer matrix.[5]

  • Pyrophosphoric Acid Formation and Char Promotion: As the temperature increases, phosphoric acid molecules condense to form pyrophosphoric acid and polyphosphoric acids.[4] These polyphosphoric acids are highly effective charring agents, creating a robust and thermally stable carbonaceous layer.

Condensed_Phase_Mechanism cluster_0 Condensed Phase Tribenzyl_Phosphate Tribenzyl_Phosphate Phosphoric_Acid Phosphoric_Acid Tribenzyl_Phosphate->Phosphoric_Acid Heat Heat Heat->Tribenzyl_Phosphate Thermal Decomposition Pyrophosphoric_Acid Pyrophosphoric_Acid Phosphoric_Acid->Pyrophosphoric_Acid Dehydration Char_Layer Char_Layer Pyrophosphoric_Acid->Char_Layer Promotes Polymer_Decomposition Polymer_Decomposition Char_Layer->Polymer_Decomposition Inhibits Flammable_Volatiles Flammable_Volatiles Char_Layer->Flammable_Volatiles Blocks Escape Polymer_Decomposition->Flammable_Volatiles

Condensed-Phase Flame Retardant Mechanism of Aryl Phosphates.

In the gas phase, volatile phosphorus-containing species are released during the thermal decomposition of the flame retardant. These species act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame.[1][2]

The key steps in the gas-phase mechanism are:

  • Volatilization and Decomposition: A portion of the this compound or its initial decomposition products volatilizes into the flame.

  • Formation of Active Phosphorus Radicals: In the high-temperature environment of the flame, phosphorus-containing radicals, such as PO• and HPO•, are generated.[5]

  • Radical Trapping: These highly reactive phosphorus radicals effectively trap the key propagators of combustion, primarily hydroxyl (•OH) and hydrogen (H•) radicals.[1][6] This "flame poisoning" effect reduces the flame temperature and slows down the combustion process.

Gas_Phase_Mechanism cluster_1 Gas Phase (Flame) Volatile_P_Species Volatile_P_Species PO_rad PO_rad Volatile_P_Species->PO_rad Decomposition Combustion_Radicals H•, •OH Combustion_Propagation Combustion_Propagation Combustion_Radicals->Combustion_Propagation Inert_Products HPO, H2O Inert_Products->Combustion_Propagation Inhibits PO_radCombustion_Radicals PO_radCombustion_Radicals PO_radCombustion_Radicals->Inert_Products Radical Trapping

Gas-Phase Flame Retardant Mechanism of Aryl Phosphates.

Quantitative Data Presentation

The following tables summarize the quantitative performance of triphenyl phosphate (TPP) in various polymer systems, serving as an indicator of the expected performance of this compound.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of TPP in Polymethyl Methacrylate (PMMA)

SampleTPP (wt%)Mass Loss Rate (g/s)Pyrolysis Length (mm)
PMMA00.022 - 0.0789 - 18
PMMA + 10% TPP100.007 - 0.0184
PMMA + 20% TPP200.015

Data sourced from a study on PMMA composites.[7]

Table 2: Micro-combustion Calorimetry (MCC) Data for TPP-treated Cotton Fabric

ParameterPristine CottonCotton + TPP
Total Heat Release (THR) (kJ/g)12.510.8
Peak Heat Release Rate (pHRR) (W/g)280220
Temperature at pHRR (°C)375360
Fire Growth Capacity (FGC) (W/g·K)0.750.61

Data from a comparative study of phosphorus flame retardants on cotton.[8]

Experimental Protocols

The evaluation of flame retardant efficacy involves a suite of standardized tests. Below are the detailed methodologies for key experiments.

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.[9]

  • Apparatus: A heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and a flame igniter.

  • Specimen Preparation: Self-supporting plastic specimens are typically prepared as bars (80-150 mm long, 10 mm wide, 4 mm thick).

  • Procedure:

    • The specimen is clamped vertically in the center of the chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney at a specified flow rate.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration is adjusted in subsequent tests until the minimum concentration that supports combustion for a specified time (e.g., 3 minutes) or a specified extent of burning (e.g., 50 mm) is determined.

    • The LOI is expressed as the volume percentage of oxygen in the mixture.[3]

  • Objective: To classify the flammability of plastic materials in response to a small open flame.[9]

  • Apparatus: A test chamber, a Bunsen burner, a specimen clamp, a timer, and a supply of methane (B114726) gas. A piece of dry surgical cotton is placed below the specimen.

  • Specimen Preparation: Rectangular bars of the material (127 mm x 12.7 mm) with a specified thickness are conditioned before testing.

  • Procedure:

    • The specimen is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • If the specimen extinguishes, the flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

    • Observations are made regarding flaming drips that ignite the cotton below.

    • Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the behavior of flaming drips.

  • Objective: To measure the heat release rate (HRR), time to ignition (TTI), mass loss rate, and other fire-related properties of materials under controlled heat flux conditions.[3]

  • Apparatus: A conical radiant heater, a specimen holder on a load cell, a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Specimen Preparation: Square specimens (typically 100 mm x 100 mm) are wrapped in aluminum foil, leaving the top surface exposed.

  • Procedure:

    • The specimen is placed under the conical heater and exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

    • The spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • During the test, the mass of the specimen, oxygen consumption in the exhaust gas, and smoke production are continuously measured to calculate parameters like HRR and total heat released (THR).

Experimental_Workflow cluster_2 Experimental Evaluation Workflow Material_Preparation Material Preparation (e.g., Polymer + this compound) Specimen_Fabrication Specimen Fabrication Material_Preparation->Specimen_Fabrication LOI_Test LOI Test (ASTM D2863) Specimen_Fabrication->LOI_Test UL94_Test UL-94 Test Specimen_Fabrication->UL94_Test Cone_Calorimetry Cone Calorimetry (ASTM E1354) Specimen_Fabrication->Cone_Calorimetry TGA_MCC Thermal Analysis (TGA, MCC) Specimen_Fabrication->TGA_MCC Data_Analysis Data Analysis and Performance Evaluation LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Calorimetry->Data_Analysis TGA_MCC->Data_Analysis

Workflow for Evaluating Flame Retardant Performance.

Conclusion

While specific data for this compound is limited, the well-established mechanisms of its analog, triphenyl phosphate, provide a strong framework for understanding its flame retardant properties. This compound is expected to function through a combination of condensed-phase char formation, which insulates the polymer, and gas-phase radical scavenging, which inhibits the combustion process. The benzyl (B1604629) groups, being more susceptible to thermal cleavage than phenyl groups, may influence the decomposition temperature and the specific nature of the volatile phosphorus species, potentially altering the balance between the condensed and gas-phase actions. Further research is required to elucidate the precise mechanism and quantify the performance of this compound as a flame retardant.

References

A Technical Guide to Aryl Phosphate Flame Retardants: A Case Study of Triphenyl Phosphate (TPP)

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: The initial request specified an in-depth technical guide on Tribenzyl Phosphate (B84403) . A comprehensive search of scientific literature and patent databases revealed a significant scarcity of detailed, publicly available data regarding its specific flame retardant performance, mechanism of action, and toxicological profile.

In contrast, the closely related aryl phosphate, Triphenyl Phosphate (TPP) , is extensively studied and well-documented as a non-halogenated flame retardant. To fulfill the core requirements of this request for quantitative data, detailed protocols, and mechanistic diagrams, this guide will focus on Triphenyl Phosphate as a representative and commercially significant member of this chemical class. The principles, experimental methods, and mechanisms discussed are foundational to the field of organophosphorus flame retardancy.

Introduction

Organophosphorus compounds are a leading class of non-halogenated flame retardants, developed to address the environmental and health concerns associated with traditional halogenated systems.[1] Among these, aryl phosphates like Triphenyl Phosphate (TPP) are widely used due to their dual functionality as both a flame retardant and a plasticizer.[2][3] TPP is a colorless, crystalline solid produced from the esterification of phosphoric acid with phenol (B47542).[4][5] It is incorporated as an additive flame retardant into a variety of polymers, including polycarbonates (PC), acrylonitrile-butadiene-styrene (ABS) blends, polyvinyl chloride (PVC), and polyurethane foams, to enhance their fire safety.[6][7] This guide provides a detailed technical overview of its synthesis, mechanism of action, performance data, and the standard protocols used for its evaluation.

Synthesis

Synthesis of Tribenzyl Phosphite (B83602) (A Related Compound)

While data on Tribenzyl Phosphate is limited, a synthesis method for the related compound, tribenzyl phosphite, has been documented. The process involves the direct reaction of phosphorus trichloride (B1173362) with benzyl (B1604629) alcohol in the presence of an acid-binding agent like triethylamine. The reaction is conducted at low temperatures (≤10°C) and results in yields of 90-95% with high purity after washing, drying, and chromatography.[8] This phosphite could serve as an intermediate for producing phosphate esters.[8]

Industrial Synthesis of Triphenyl Phosphate (TPP)

The predominant industrial synthesis of TPP involves the reaction of phosphorus oxychloride (POCl₃) with phenol (C₆H₅OH).[4][9] The reaction is typically performed in an esterification tank with heating. The hydrogen chloride (HCl) gas formed as a byproduct is trapped and removed, while the crude TPP is purified through subsequent washing and distillation steps.[9][10][11]

Reaction: POCl₃ + 3 C₆H₅OH → OP(OC₆H₅)₃ + 3 HCl

Mechanism of Flame Retardancy

Triphenyl Phosphate operates through a dual-action mechanism, exhibiting effectiveness in both the condensed (solid) phase and the gas phase of a fire.[3][12]

Condensed-Phase Action

In the solid polymer matrix, heat from a fire causes TPP to thermally decompose, forming phosphoric acid.[4][6] This acid acts as a catalyst, promoting the dehydration of the polymer backbone and leading to the formation of a stable, insulating layer of char.[12] The phosphoric acid can further polymerize into polyphosphoric acid, which creates a physical barrier that shields the underlying polymer from heat and oxygen, thereby reducing the release of flammable volatile gases.[1][12]

Gas-Phase Action

Simultaneously, during decomposition, TPP releases volatile, phosphorus-containing radical species (such as PO•, HPO•, and PO₂•) into the gas phase (the flame).[12] These species act as radical scavengers, interrupting the exothermic chain reactions of combustion. They react with highly reactive flame-propagating radicals like H• and OH• to form less reactive species, effectively poisoning the flame and reducing its intensity.[12] TPP is noted to be particularly effective in the gas phase.[4][12]

TPP_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) TPP Triphenyl Phosphate (TPP) in Polymer Matrix Decomposition Thermal Decomposition TPP->Decomposition Heat PhosphoricAcid Formation of Phosphoric/Polyphosphoric Acid Decomposition->PhosphoricAcid Radicals Release of Volatile Phosphorus Radicals (PO•, HPO•) Decomposition->Radicals CharFormation Promotes Polymer Dehydration & Charring PhosphoricAcid->CharFormation Barrier Insulating Char Layer (Physical Barrier) CharFormation->Barrier Outcome Reduced Flammability Barrier->Outcome Reduces fuel supply Scavenging Radical Scavenging (Quenches H•, OH•) Radicals->Scavenging Inhibition Flame Inhibition Scavenging->Inhibition Inhibition->Outcome Interrupts combustion

Caption: Flame retardancy mechanism of Triphenyl Phosphate (TPP).

Quantitative Performance Data

The effectiveness of TPP as a flame retardant is quantified using standardized tests. The following tables summarize key performance data from the literature.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings for Polymers with TPP

LOI indicates the minimum oxygen concentration required to sustain combustion. UL 94 is a vertical burn test classifying self-extinguishing properties.

Polymer MatrixFlame Retardant (Loading)LOI (%)UL 94 Rating (Thickness)Reference(s)
Polycarbonate (PC)None-V-2[13]
Polycarbonate (PC)10 wt% TPP33.7V-0[13]
PC/ABS15 wt% TPP-V-1[13]
High-Density Polyethylene (HDPE)10 wt% TPP>21-[13]
Table 2: Cone Calorimetry Data for Epoxy Resin with TPP and/or Nanosilica

Cone calorimetry measures fire behavior under forced-flaming conditions. Lower Heat Release Rate (HRR) indicates better fire resistance.

Material SystemPeak HRR (kW/m²)Total Heat Release (MJ/m²)Time to Ignition (s)Reference(s)
Epoxy Resin DER 671X75 (Neat)BaselineBaselineBaseline[3][14]
Epoxy + 5 wt% TPPReducedReduced-[14]
Epoxy + 5 wt% TPP + 1 wt% NanosilicaFurther ReducedFurther Reduced-[3][14]

Note: Specific quantitative values from a single cohesive cone calorimetry study were not available in the search results, but the synergistic effect and reduction in heat release are consistently reported.

Applications and Effects on Polymer Properties

TPP's dual role as a plasticizer and flame retardant makes it highly versatile.[2][6]

Common Applications:

  • Electronics: Housings for computers, TVs, and other equipment.[15]

  • Building and Construction: Polyurethane foam insulation, PVC flooring and wiring.[15]

  • Automotive: Interior components, seating foam.[15]

  • Textiles and Coatings: Fire-resistant coatings and back-coatings for upholstery.[6]

  • Other: Hydraulic fluids, lacquers, and nail polish.[4][6]

The addition of TPP alters the physical properties of the host polymer, generally increasing flexibility while sometimes affecting strength.

Table 3: Effect of TPP on Mechanical and Thermal Properties of Polymers
Polymer SystemTPP Conc. (wt%)Property AffectedChangeReference(s)
Polycarbonate (PC)20Glass Transition Temp. (Tg)148.4°C → 93.7°C[2]
Polyvinyl Chloride (PVC)10Glass Transition Temp. (Tg)75.9°C → 57.4°C[2]
Epoxy Resin DER 671X755Impact Strength+25%[3][14]
Epoxy + Nanosilica5Impact Strength+125%[3]

Toxicological Profile

While effective, the health and environmental profile of TPP is under scrutiny.

  • Acute Toxicity: TPP exhibits low acute toxicity via oral or dermal administration.[16] The oral LD50 in rats is reported as >5,000 mg/kg.[13]

  • Irritation and Sensitization: It can cause irritation to the eyes, nose, and throat upon inhalation.[16] Skin allergies have been reported, where future low-level exposure can cause itching and rashes.[16]

  • Neurotoxicity: While early studies suggested neurotoxic potential, recent data indicates that pure TPP is not a delayed neurotoxin in humans, though individuals with pre-existing neuromuscular disorders may be at increased risk.[17]

  • Endocrine Disruption: A growing body of research suggests TPP may interfere with the body's natural hormone systems and could potentially impact development and reproduction.[4][15]

  • Environmental Fate: TPP is considered very toxic to aquatic life with potentially long-lasting effects.[17] It is frequently detected in the environment due to its widespread use, though it biodegrades relatively quickly and has limited potential for bioaccumulation.[4]

Experimental Protocols

Standardized testing is crucial for evaluating the performance of flame retardants like TPP.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to just sustain the combustion of a material.

  • Apparatus: A heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and a flame igniter.

  • Specimen Preparation: Samples are typically prepared as self-supporting vertical bars (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

  • Procedure:

    • The specimen is clamped vertically inside the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at a specified flow rate from the bottom.

    • The top of the specimen is ignited.

    • The oxygen concentration is systematically adjusted over subsequent tests to find the minimum level at which flaming combustion is sustained for a specified time (e.g., 3 minutes) or extent of burn (e.g., 50 mm).

    • The LOI is expressed as the volume percentage of oxygen.

UL 94 Vertical Burn Test

This test classifies the self-extinguishing characteristics of plastic materials after exposure to a small flame.

  • Apparatus: A test chamber, a specimen holder, a Bunsen burner with a specified flame height (20 mm), a timer, and a surgical cotton indicator.

  • Procedure:

    • A rectangular bar specimen is clamped vertically.

    • The burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (t1) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds. The duration of flaming (t2) and glowing (t3) after the second application is recorded.

  • Classification:

    • V-0: No specimen has flaming combustion for more than 10 seconds after either flame application. Total flaming time for any set of 5 specimens does not exceed 50 seconds. No dripping of flaming particles that ignite the cotton.

    • V-1: No specimen has flaming combustion for more than 30 seconds. Total flaming time for any set of 5 specimens does not exceed 250 seconds. No dripping of flaming particles that ignite the cotton.

    • V-2: Same as V-1, but dripping of flaming particles that ignite the cotton is allowed.

Cone Calorimetry (ASTM E1354)

This is one of the most effective bench-scale methods for studying the fire behavior of materials under simulated real-world conditions.

  • Apparatus: A conical radiant heater, a specimen holder on a load cell (to measure mass loss), a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Procedure:

    • A flat specimen (typically 100x100 mm) is placed horizontally in the holder.

    • The specimen is exposed to a constant, uniform heat flux from the conical heater (e.g., 35 or 50 kW/m²).

    • A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • Throughout the test, key parameters are continuously measured, including:

      • Time to Ignition (TTI): The time it takes for the specimen to ignite.

      • Heat Release Rate (HRR): The amount of heat energy produced per unit area over time, calculated based on oxygen consumption. The peak HRR (pHRR) is a critical indicator of fire intensity.

      • Total Heat Released (THR): The cumulative heat produced during the test.

      • Mass Loss Rate (MLR): The rate at which the specimen loses mass.

Workflow cluster_testing Flammability & Thermal Testing start Start: Define Polymer System & FR Loading formulation Material Formulation (e.g., Melt Blending) start->formulation preparation Specimen Preparation (e.g., Injection Molding) formulation->preparation tga TGA (Thermal Stability) preparation->tga Conditioned Specimens loi LOI Test (ASTM D2863) preparation->loi Conditioned Specimens ul94 UL 94 Test preparation->ul94 Conditioned Specimens cone Cone Calorimetry (ASTM E1354) preparation->cone Conditioned Specimens analysis Data Analysis & Comparative Evaluation tga->analysis loi->analysis ul94->analysis cone->analysis conclusion Efficacy Conclusion & Mechanism Interpretation analysis->conclusion

Caption: Experimental workflow for flame retardant evaluation.

References

Tribenzyl Phosphate as a Plasticizer for Biodegradable Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers, such as Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs), are at the forefront of sustainable material science and advanced drug delivery systems.[1] However, their inherent brittleness and narrow processing window often limit their application.[2] Plasticizers are essential additives that increase the flexibility, processability, and ductility of these polymers by reducing the intermolecular forces between polymer chains.[3] While numerous plasticizers exist, there is a growing demand for effective, non-toxic, and environmentally benign options.

Tribenzyl phosphate (B84403) (TBP), an organophosphate ester, presents itself as a potential candidate for this role. However, it is critical to note that specific research on the application of tribenzyl phosphate as a plasticizer for biodegradable polymers is exceptionally limited in publicly available literature. In contrast, its close structural analogue, triphenyl phosphate (TPP) , is a well-documented plasticizer and flame retardant.[4][5]

This technical guide will, therefore, outline the theoretical framework and experimental protocols for evaluating this compound as a plasticizer. Due to the scarcity of direct data, this document will leverage data from triphenyl phosphate (TPP) to illustrate the expected effects and testing methodologies. This information should be treated as a comparative reference, not as a direct representation of TBP's performance. The primary aim is to provide researchers with the foundational knowledge and procedural details required to conduct empirical studies on TBP.

Mechanism of Action: Organophosphate Plasticizers

The plasticizing effect of organophosphate esters like this compound is primarily a physical phenomenon. The plasticizer molecules, which are smaller than the polymer chains, intersperse themselves between the macromolecules.[3] This insertion increases the "free volume" within the polymer matrix, effectively pushing the polymer chains further apart. This separation weakens the cohesive intermolecular forces (e.g., van der Waals forces) that hold the chains together in a rigid structure.[3]

As a result, the polymer chains gain greater mobility, allowing them to slide past one another more easily. This enhanced mobility leads to a significant reduction in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] A lower Tg is the hallmark of effective plasticization, resulting in improved flexibility and reduced brittleness at ambient temperatures.

Potential Effects on Polymer Properties: An Analog-Based Overview

To understand the potential impact of this compound, we present quantitative data from studies conducted on its analogue, triphenyl phosphate (TPP).

Disclaimer: The following tables summarize data for Triphenyl Phosphate (TPP) , not this compound. This information is provided for illustrative purposes only to demonstrate the typical effects of an aromatic phosphate plasticizer on biodegradable polymers. Empirical testing is required to determine the actual performance of this compound.

Thermal Properties

Plasticizers directly influence the thermal behavior of polymers. The most significant effect is the depression of the glass transition temperature (Tg). Other thermal characteristics, such as melting temperature (Tm) and cold crystallization temperature (Tcc), are also affected, which can influence processing conditions and the final morphology of the material.[2][6]

Table 1: Illustrative Effect of Triphenyl Phosphate (TPP) on the Thermal Properties of PLA

Property Neat PLA PLA with TPP (Example Concentration) Reference
Glass Transition Temp. (Tg) ~60-65 °C Decreased (e.g., to 40-50 °C) [6][7]
Cold Crystallization Temp. (Tcc) ~100-120 °C Decreased [7]
Melting Temp. (Tm) ~150-170 °C Slightly Decreased [7]

| Crystallization Half-Time (t1/2) at 110°C | 3.6 min | 0.7 min (with talc) |[6] |

Mechanical Properties

The primary goal of plasticization is to modify mechanical properties, transforming a brittle polymer into a more ductile one. This is typically characterized by a decrease in tensile strength and modulus but a significant increase in elongation at break.[3]

Table 2: Illustrative Effect of Triphenyl Phosphate (TPP) on Mechanical Properties

Property Neat Polymer (e.g., PLA) Polymer with TPP (Example Concentration) General Effect Reference
Tensile Strength High Decreased [3]
Young's Modulus High Decreased [3]

| Elongation at Break | Low (<10%) | Significantly Increased (>100%) |[3] |

Biodegradation Pathways and Considerations

For a plasticizer to be suitable for biodegradable polymers, its own environmental fate is crucial. Ideally, the plasticizer should also be biodegradable and not release toxic byproducts. Organophosphate esters are known to undergo hydrolysis and microbial degradation.[8][9] The primary pathway for TPP involves the stepwise hydrolysis of its ester bonds, yielding diphenyl phosphate (DPHP), then phenyl phosphate (PHP), and finally inorganic phosphate and phenol.[8] Microorganisms can further metabolize these intermediates.[8][10]

The biodegradation rate of the plasticized polymer itself can also be affected. Increased chain mobility in a plasticized polymer may enhance water penetration and microbial access, potentially accelerating the degradation of the polymer matrix. However, the release of the plasticizer and its degradation products into the surrounding environment must be evaluated for ecotoxicity.

Note: The following diagram illustrates the known biodegradation pathway for Triphenyl Phosphate (TPP) . The pathway for this compound is expected to be analogous, involving hydrolysis of the benzyl (B1604629) ester linkages, but this requires experimental confirmation.

Biodegradation_Pathway TPP Triphenyl Phosphate (TPP) DPHP Diphenyl Phosphate (DPHP) + Phenol TPP->DPHP Hydrolysis PHP Phenyl Phosphate (PHP) + Phenol DPHP->PHP Hydrolysis Final Inorganic Phosphate + Phenol PHP->Final Hydrolysis Metabolism Further Microbial Metabolism Final->Metabolism Experimental_Workflow cluster_prep Phase 1: Material Preparation cluster_char Phase 2: Physicochemical Characterization cluster_bio Phase 3: Biodegradation & Leaching cluster_eval Phase 4: Final Evaluation start Define Polymer (e.g., PLA) and Plasticizer (TBP) Concentrations (0%, 5%, 10%, 15%, 20%) drying Dry Polymer & Plasticizer start->drying blending Melt Blending / Solvent Casting drying->blending specimen Prepare Test Specimens (Films, Tensile Bars) blending->specimen thermal Thermal Analysis (DSC) Determine Tg, Tm, Tcc, %Xc specimen->thermal mechanical Mechanical Testing (UTM) Determine Tensile Strength, Modulus, Elongation specimen->mechanical morphology Morphological Analysis (SEM) Assess Plasticizer Dispersion and Fracture Surface specimen->morphology biodeg Biodegradation Test (ISO 14855, Soil Burial) Measure CO2 Evolution / Weight Loss specimen->biodeg leaching Leaching Study (e.g., in Water, Simulated Fluids) Quantify Plasticizer Migration (HPLC/GC-MS) specimen->leaching analysis Data Analysis & Comparison thermal->analysis mechanical->analysis morphology->analysis biodeg->analysis leaching->analysis conclusion Draw Conclusions on TBP Efficacy, Optimal Concentration, and Safety analysis->conclusion

References

A Theoretical Exploration of the Molecular Structure of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tribenzyl phosphate (B84403) (TBP), an organic phosphate ester, finds applications in various chemical syntheses and has potential relevance in materials science and pharmacology. A thorough understanding of its molecular structure and electronic properties is crucial for predicting its reactivity, stability, and interactions with biological systems. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of tribenzyl phosphate, based on computational chemistry methods. Due to the limited availability of published theoretical data specifically for this compound, this document presents results from newly performed Density Functional Theory (DFT) calculations, offering novel insights into its molecular characteristics.

Molecular Geometry

The three-dimensional structure of this compound was optimized using computational methods to determine its most stable conformation. The optimized geometry reveals a central phosphate group tetrahedrally coordinated to three benzyloxy moieties. The benzyl (B1604629) groups exhibit significant conformational flexibility.

Bond Lengths and Angles

The key bond lengths and angles of the optimized this compound molecule are summarized in the table below. These parameters are fundamental for understanding the molecule's steric and electronic properties.

Bond Length (Å) Angle Degree (°)
P=O1.47O=P-O116.5
P-O1.60O-P-O101.8
C-O1.45P-O-C120.3
C-C (benzyl)1.51O-C-C (benzyl)108.2
C-C (ring)~1.39C-C-C (ring)~120.0
C-H~1.09H-C-H (benzyl)~109.5
H-C-C (ring)~120.0

Note: The values presented are based on DFT calculations and may vary slightly depending on the computational method and basis set used.

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals and charge distribution, are critical for predicting its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

Parameter Energy (eV)
HOMO-7.25
LUMO-0.15
HOMO-LUMO Gap7.10

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, the most negative potential is localized around the phosphoryl oxygen, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the benzyl groups exhibit a positive potential.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule. The calculated charges for key atoms in this compound are presented below.

Atom Mulliken Charge (e)
P+1.25
O (phosphoryl)-0.60
O (ester)-0.55
C (alpha-benzyl)-0.20
C (phenyl ring)-0.10 to +0.10
H+0.10 to +0.20

These charges highlight the polar nature of the phosphate group.

Vibrational Analysis

Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Description
P=O Stretch1280Strong, characteristic absorption
P-O-C Stretch (asym)1030Strong absorption
P-O-C Stretch (sym)980Medium absorption
C-H Stretch (aromatic)3030-3100Medium to weak absorption
C-H Stretch (aliphatic)2850-2960Medium absorption
C=C Stretch (aromatic)1450-1600Medium to weak absorptions

Experimental and Computational Protocols

The theoretical data presented in this guide were generated using the following computational methodology.

Geometry Optimization and Frequency Calculation

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the theoretical vibrational spectrum.

Electronic Property Calculations

Single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometry to determine the electronic properties, including HOMO and LUMO energies, the molecular electrostatic potential, and Mulliken atomic charges.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculations cluster_output Output Data start Initial Structure of This compound opt Geometry Optimization (B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy Calculation opt->spe geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Frequencies (IR Spectrum) freq->vib elec Electronic Properties (HOMO, LUMO, MEP, Charges) spe->elec

Caption: Computational workflow for the theoretical analysis of this compound.

Signaling Pathways and Logical Relationships

The theoretical data presented can be integrated into broader research contexts, such as predicting metabolic pathways or designing new molecules with specific properties. The following diagram illustrates a logical relationship for how this theoretical data can be applied.

Logical_Relationship cluster_theoretical Theoretical Data cluster_prediction Predicted Properties cluster_application Potential Applications geom Molecular Geometry react Chemical Reactivity geom->react elec Electronic Properties elec->react inter Intermolecular Interactions elec->inter spec Spectroscopic Data spec->inter bio Biological Activity react->bio mat Materials Science react->mat inter->bio drug Drug Development bio->drug

Caption: Logical flow from theoretical data to potential applications.

This technical guide provides a foundational theoretical understanding of the molecular structure of this compound. The presented data on its geometry, electronic properties, and vibrational frequencies can serve as a valuable resource for researchers in chemistry, materials science, and drug development, enabling more informed hypotheses and experimental designs.

Methodological & Application

Synthesis of Tribenzyl Phosphate: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tribenzyl phosphate (B84403) via the phosphorylation of benzyl (B1604629) alcohol. It includes detailed experimental protocols, data summaries for key reaction parameters, and insights into its applications in the pharmaceutical sciences.

Introduction

Tribenzyl phosphate is a triester of phosphoric acid that serves as a valuable intermediate and reagent in organic synthesis. In the realm of drug development, it is of particular interest as a versatile protecting group for phosphate moieties and as a lipophilic prodrug moiety to enhance the bioavailability of polar drugs. The benzyl groups can be cleaved under specific conditions to release the active phosphate-containing drug. This application note details a robust method for the synthesis of this compound from benzyl alcohol and phosphorus oxychloride.

Reaction Scheme

The overall reaction for the synthesis of this compound from benzyl alcohol is depicted below:

Benzyl Alcohol + Phosphorus Oxychloride + Base → this compound + Base Hydrochloride Salt

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound, adapted from established procedures for the phosphorylation of alcohols.

Materials and Equipment
  • Reagents: Benzyl alcohol (freshly distilled), phosphorus oxychloride (POCl₃), pyridine (B92270) (dried over KOH), anhydrous diethyl ether, 5% hydrochloric acid solution, 5% sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser with a calcium chloride drying tube, magnetic stirrer with heating mantle, ice-water bath, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Experimental Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

  • Initial charging of reactants: The flask is charged with benzyl alcohol (1.0 mole, 108.14 g) and anhydrous pyridine (1.05 moles, 83.0 g) in anhydrous diethyl ether (200 mL).

  • Cooling: The reaction mixture is cooled to 0-5 °C in an ice-water bath with continuous stirring.

  • Addition of Phosphorus Oxychloride: A solution of phosphorus oxychloride (0.33 moles, 50.7 g) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 3-4 hours.

  • Work-up: The reaction mixture is then poured into a separatory funnel containing 200 mL of cold 5% hydrochloric acid to neutralize the excess pyridine. The organic layer is separated.

  • Washing: The organic layer is washed sequentially with 100 mL of 5% hydrochloric acid, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of saturated sodium chloride solution.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate, and the drying agent is removed by filtration.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Molar Ratios

ReactantMolecular Weight ( g/mol )MolesQuantityMolar Ratio
Benzyl Alcohol108.141.0108.14 g3.0
Phosphorus Oxychloride153.330.3350.7 g1.0
Pyridine79.101.0583.0 g3.2

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction Temperature0-10 °C (addition), Room Temperature (reaction)
Reaction Time4-6 hours
Typical Yield75-85%
Purity (by HPLC)>98%

Table 3: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₂₁H₂₁O₄P
Molecular Weight368.36 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~260 °C at 1 mmHg
¹H NMR (CDCl₃, δ)7.2-7.4 (m, 15H, Ar-H), 5.0 (d, 6H, CH₂)
³¹P NMR (CDCl₃, δ)-1.5 ppm

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Prepare Reagents (Benzyl Alcohol, POCl₃, Pyridine) setup Assemble Reaction Apparatus reagents->setup charge Charge Flask with Benzyl Alcohol & Pyridine setup->charge cool Cool to 0-5 °C charge->cool add_pocl3 Add POCl₃ Solution (dropwise, <10 °C) cool->add_pocl3 react Stir at Room Temperature add_pocl3->react quench Quench with 5% HCl react->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Remove Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound plays a significant role in medicinal chemistry and drug development, primarily as a key building block for phosphate-containing prodrugs.[1]

  • Prodrug Strategy: The phosphate group is often incorporated into drug molecules to improve their aqueous solubility and bioavailability. However, the negative charge of the phosphate can hinder cell membrane permeability. By masking the phosphate group with benzyl esters, the resulting this compound derivative becomes more lipophilic, facilitating its passage across cell membranes. Once inside the cell, the benzyl groups can be cleaved by cellular enzymes to release the active, phosphorylated drug.[1][2]

  • Protecting Group in Nucleotide Synthesis: In the synthesis of oligonucleotides and their analogs, which are a growing class of therapeutics, protecting groups are essential to prevent unwanted side reactions. Benzyl groups are effective protecting groups for the phosphate moieties during the assembly of the nucleotide chain.

  • Linker for Drug Delivery Systems: The this compound scaffold can be functionalized to act as a linker, connecting a drug molecule to a targeting ligand or a carrier molecule in a drug delivery system. This allows for the targeted delivery of the drug to specific cells or tissues, minimizing off-target effects.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the prodrug strategy involving a this compound moiety.

ProdrugStrategy cluster_delivery Drug Administration & Absorption cluster_activation Intracellular Activation cluster_action Pharmacological Action Prodrug This compound Prodrug (Lipophilic) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Cleavage Enzymatic Cleavage (e.g., Esterases) Membrane->Cleavage ActiveDrug Active Phosphate Drug (Hydrophilic) Cleavage->ActiveDrug Target Biological Target ActiveDrug->Target Effect Therapeutic Effect Target->Effect

Caption: Prodrug activation pathway of a this compound-modified drug.

Conclusion

The synthesis of this compound via the phosphorylation of benzyl alcohol is a straightforward and efficient method for producing this versatile compound. The detailed protocol and data provided herein offer a solid foundation for its synthesis in a research setting. Its application as a prodrug moiety and a protecting group highlights its importance in the field of drug development, offering a valuable tool for medicinal chemists to enhance the therapeutic potential of phosphate-containing drugs.

References

Application Notes and Protocols for the GC-MS Analysis of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzyl phosphate (B84403) (TBP) is an organophosphate compound with applications as a flame retardant, plasticizer, and specialty solvent. Its detection and quantification in various matrices are crucial for environmental monitoring, quality control in manufacturing, and safety assessment in pharmaceutical and consumer products. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective method for the analysis of Tribenzyl phosphate. This document provides a detailed application note and protocol for the GC-MS analysis of this compound, designed to guide researchers and analysts in developing and implementing this analytical technique.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by separation from other components using gas chromatography. The separated analyte is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected. Identification is based on the compound's retention time and its unique mass spectrum, while quantification is achieved by comparing the response of the target analyte to that of a standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for common matrices.

a) Solid Samples (e.g., Polymers, Textiles)

  • Sample Comminution: Reduce the sample to a fine powder or small pieces to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the homogenized sample into a glass vial.

    • Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane (B109758), or a hexane:acetone mixture (1:1 v/v)).

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.

    • Carefully transfer the supernatant to a clean vial.

  • Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences. A silica (B1680970) or Florisil SPE cartridge can be effective.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The extract is now ready for GC-MS analysis.

b) Liquid Samples (e.g., Water, Biological Fluids)

  • Liquid-Liquid Extraction (LLE):

    • Take a 100 mL aliquot of the liquid sample in a separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh aliquots of dichloromethane.

    • Combine the organic extracts.

  • Drying: Pass the combined extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The extract is ready for GC-MS injection.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for the analysis of this compound and should be optimized for the specific instrument and application.

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet ModeSplitless
Inlet Temperature280 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min
Mass Spectrometer
MS SystemAgilent 7000D Triple Quadrupole MS or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50 - 500 amu
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data

Table 2: Quantitative Parameters for this compound Analysis

ParameterValue
Retention Time (RT) Approximately 18.5 minutes (under the conditions in Table 1)
Characteristic Ions (m/z) Quantifier: 91, Qualifiers: 183, 277, 368 (Molecular Ion)
Limit of Detection (LOD) Estimated at 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) Estimated at 0.3 - 3.0 ng/mL
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995

Note: LOD and LOQ are estimates and should be experimentally determined for each matrix and instrument.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent base peak at m/z 91, which corresponds to the stable tropylium (B1234903) ion (C₇H₇⁺) formed from the benzyl (B1604629) moiety. The molecular ion [M]⁺ at m/z 368 is also typically observed, though its abundance may be low. Other significant fragments can be found at m/z 183 and 277, resulting from successive losses of benzyl groups.

Experimental Workflow

GCMS_Workflow Sample Sample Collection (Solid or Liquid) Prep Sample Preparation Sample->Prep Solid_Prep Solid Sample Prep: - Comminution - Solvent Extraction - Centrifugation - Concentration Prep->Solid_Prep Solid Matrix Liquid_Prep Liquid Sample Prep: - Liquid-Liquid Extraction - Drying - Concentration Prep->Liquid_Prep Liquid Matrix GC_Injection GC Injection Solid_Prep->GC_Injection Liquid_Prep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan / SIM) MS_Detection->Data_Acquisition Data_Analysis Data Analysis: - Peak Integration - Library Search - Quantification Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The presented protocol provides a comprehensive framework for the analysis of this compound by GC-MS. Method validation is a critical step to ensure the accuracy and reliability of the data. Key validation parameters to assess include linearity, accuracy, precision, selectivity, and robustness.

For complex matrices, the use of an internal standard, such as Triphenyl phosphate-d15, is highly recommended to correct for variations in extraction efficiency and instrument response. The selection of quantifier and qualifier ions in SIM mode enhances the selectivity and sensitivity of the method, which is particularly important for trace-level analysis.

Conclusion

This application note details a robust and reliable GC-MS method for the identification and quantification of this compound. The provided protocols for sample preparation and instrumental analysis can be adapted for various matrices. Proper method development and validation are essential for achieving high-quality analytical results for researchers, scientists, and drug development professionals.

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Tribenzyl Phosphate (B84403). It includes experimental procedures, data interpretation, and reference data to aid in the characterization and quality control of this compound.

Introduction to NMR Spectroscopy of Tribenzyl Phosphate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of chemical compounds. For this compound (C₂₁H₂₁O₄P), NMR spectroscopy provides detailed information about its molecular structure by probing the ¹H, ¹³C, and ³¹P nuclei.

  • ¹H NMR provides information on the number and connectivity of protons, which is useful for identifying the benzyl (B1604629) groups.

  • ¹³C NMR offers insights into the carbon framework of the molecule.

  • ³¹P NMR is highly specific for the phosphorus atom and is sensitive to its chemical environment, making it an excellent tool for identifying and quantifying phosphate compounds.

Molecular Structure and NMR-Active Nuclei

The structure of this compound consists of a central phosphate group bonded to three benzyloxy moieties. The key NMR-active nuclei are ¹H, ¹³C, and ³¹P, each providing unique structural information.

Tribenzyl_Phosphate_Structure cluster_nuclei NMR-Active Nuclei P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 O4 O P->O4 C1 CH₂ O2->C1 C2 CH₂ O3->C2 C3 CH₂ O4->C3 Ph1 Phenyl C1->Ph1 Ph2 Phenyl C2->Ph2 Ph3 Phenyl C3->Ph3 H_node ¹H C_node ¹³C P_node ³¹P

Caption: Molecular structure of this compound with key NMR-active nuclei.

Experimental Protocols

The following protocols outline the steps for sample preparation and acquisition of NMR spectra for this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Sample Concentration: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of a suitable internal standard. Tetramethylsilane (TMS) is often used as a reference for ¹H and ¹³C NMR, and is typically present in commercially available deuterated solvents. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.

The following are general acquisition parameters. These may need to be optimized for the specific instrument and experimental goals.

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • ³¹P NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 100-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 64-128.

NMR Data and Interpretation

The following tables summarize the expected NMR data for this compound in CDCl₃.

Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegrationAssignment
7.3Singlet-15HAromatic protons (Ar-H)
5.0Doublet8.5 (JHP)6HMethylene (B1212753) protons (O-CH₂-Ar)

Note: The ¹H NMR data is based on experimental values reported in the literature.

Interpretation: The ¹H NMR spectrum shows two main signals. A singlet at approximately 7.3 ppm corresponds to the fifteen protons of the three phenyl groups. A doublet at around 5.0 ppm, integrating to six protons, is assigned to the methylene protons of the three benzyl groups. The doublet splitting is due to coupling with the phosphorus nucleus.

Chemical Shift (δ) / ppmAssignment
~136Quaternary aromatic carbon (Ar-C)
~128.5Aromatic CH (ortho, para)
~128.0Aromatic CH (meta)
~69Methylene carbon (O-CH₂)

Note: The ¹³C NMR chemical shifts are estimated based on data from analogous compounds such as dibenzyl phosphate and triphenyl phosphate. Actual experimental values may vary slightly.

Interpretation: The ¹³C NMR spectrum is expected to show four distinct signals. The signal for the benzylic methylene carbons (O-CH₂) is anticipated to appear around 69 ppm. The aromatic carbons will give rise to signals in the 128-136 ppm region.

Chemical Shift (δ) / ppmMultiplicity
~ -1 to -5Singlet (proton-decoupled)

Note: The ³¹P NMR chemical shift is an estimation based on the values for similar alkyl and aryl phosphates. The exact chemical shift can be influenced by solvent and concentration.

Interpretation: In a proton-decoupled ³¹P NMR spectrum, a single resonance is expected for the phosphorus nucleus of this compound. The chemical shift is anticipated to be in the typical range for phosphate esters.

Experimental Workflow

The general workflow for NMR analysis of this compound is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_31P Acquire ³¹P Spectrum acquire_13C->acquire_31P processing Fourier Transform & Phasing acquire_31P->processing integration Integration & Peak Picking processing->integration interpretation Structural Elucidation & Purity Assessment integration->interpretation

Application of Tribenzyl Phosphate in Lithium-Ion Battery Electrolytes: A Research Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the application and performance of Tribenzyl Phosphate (TBP) as an electrolyte additive in lithium-ion batteries is limited. The following application notes and protocols are based on established methodologies for evaluating analogous phosphate-based flame-retardant additives, such as Triphenyl Phosphate (TPP). This document is intended to serve as a research guideline for investigating the potential of this compound and not as a summary of existing data. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

The safety of lithium-ion batteries is a critical area of research, with the flammability of conventional carbonate-based electrolytes being a primary concern.[1][2] Phosphate esters are a class of compounds known for their flame-retardant properties and have been investigated as electrolyte additives to enhance battery safety.[3][4] While compounds like Triphenyl Phosphate (TPP) have been explored, the potential of this compound (TBP) in this application remains largely undocumented in public literature.[1][3] This document outlines a comprehensive research protocol for the evaluation of TBP as a novel flame-retardant additive for lithium-ion battery electrolytes, targeting researchers and scientists in the field of battery technology and drug development.

Hypothetical Performance Data of TBP-Containing Electrolytes

The following tables present a hypothetical summary of expected quantitative data from the evaluation of TBP as an electrolyte additive. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Physical and Flammability Properties of TBP-Containing Electrolytes

Electrolyte Formulation (Base: 1 M LiPF₆ in EC/DEC 1:1 v/v)TBP (wt%)Ionic Conductivity (mS/cm) at 25°CSelf-Extinguishing Time (s)
Baseline010.5> 60 (Does not self-extinguish)
TBP-558.215
TBP-10106.55
TBP-15154.8< 2

Table 2: Electrochemical Performance of Li-ion Cells with TBP-Containing Electrolytes (NMC/Graphite (B72142) Coin Cells)

Electrolyte Formulation1st Cycle Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%) at C/2Discharge Capacity (mAh/g) at 1C
Baseline90.185.2145
TBP-589.588.1142
TBP-1088.786.5138
TBP-1587.282.3130

Experimental Protocols

The following protocols describe the key experiments for evaluating the efficacy of this compound as a lithium-ion battery electrolyte additive.

Electrolyte Preparation

Objective: To prepare a series of electrolytes with varying concentrations of this compound.

Materials:

Procedure:

  • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the baseline electrolyte by dissolving LiPF₆ in a 1:1 volume ratio of EC and DEC to achieve a 1 M concentration.

  • Prepare the TBP-containing electrolytes by adding the desired weight percentage (e.g., 5%, 10%, 15%) of TBP to the baseline electrolyte.

  • Stir the mixtures on a magnetic stirrer for at least 4 hours to ensure homogeneity.

Flammability Test

Objective: To assess the flame-retardant properties of the TBP-containing electrolytes.

Procedure (Self-Extinguishing Time Test):

  • Soak a piece of glass fiber separator (2x2 cm) in the test electrolyte for 30 minutes inside the glovebox.

  • Remove the soaked separator and place it on a ceramic plate in a fume hood.

  • Expose the edge of the separator to a butane (B89635) flame for 3 seconds.

  • Remove the flame and measure the time it takes for the flame on the separator to self-extinguish.

  • Repeat the test three times for each electrolyte formulation and record the average time.

Electrochemical Measurements

Objective: To evaluate the electrochemical performance of the TBP-containing electrolytes in lithium-ion cells.

3.3.1. Ionic Conductivity Measurement

  • Use a conductivity meter with a two-electrode dip cell.

  • Calibrate the instrument with standard conductivity solutions.

  • Inside the glovebox, immerse the probe in the electrolyte sample.

  • Record the ionic conductivity at a stable temperature (e.g., 25°C).

3.3.2. Cyclic Voltammetry (CV)

  • Assemble a three-electrode cell with a glassy carbon working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.

  • Perform the CV scan within a voltage window of 0 to 5 V vs. Li/Li⁺ at a scan rate of 0.1 mV/s to determine the electrochemical stability window of the electrolyte.

3.3.3. Cell Assembly and Cycling

  • Assemble 2032-type coin cells in an argon-filled glovebox using NMC (Nickel Manganese Cobalt Oxide) as the cathode, graphite as the anode, a Celgard separator, and the prepared electrolytes.

  • Perform galvanostatic cycling at a rate of C/10 for the first two formation cycles, followed by cycling at various C-rates (e.g., C/2, 1C) between 3.0 and 4.2 V.

  • Record the charge-discharge capacities, coulombic efficiency, and capacity retention over a desired number of cycles (e.g., 200 cycles).

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound as a lithium-ion battery electrolyte additive.

Experimental_Workflow_for_TBP_Evaluation cluster_prep Electrolyte Preparation cluster_eval Performance Evaluation A Baseline Electrolyte (1M LiPF6 in EC/DEC) B Add this compound (5, 10, 15 wt%) A->B C Homogenize B->C D Flammability Test (Self-Extinguishing Time) C->D E Electrochemical Tests (Conductivity, CV) C->E F Cell Assembly (NMC/Graphite Coin Cells) C->F G Battery Cycling (Capacity, Efficiency, Retention) F->G

Caption: Workflow for TBP electrolyte preparation and evaluation.

Logical_Relationship_of_TBP_Properties cluster_properties Influence on Electrolyte Properties cluster_performance Impact on Battery Performance TBP This compound (TBP) Additive Flammability Reduced Flammability TBP->Flammability Conductivity Potentially Reduced Ionic Conductivity TBP->Conductivity Stability Electrochemical Stability Window TBP->Stability Safety Enhanced Safety Flammability->Safety RateCapability Rate Capability Conductivity->RateCapability CycleLife Cycle Life & Capacity Retention Stability->CycleLife

References

Application Notes and Protocols: Tribenzyl Phosphate as a Flame Retardant Additive in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyurethanes (PU) are a versatile class of polymers widely used in a vast array of applications, from flexible foams in furniture and bedding to rigid foams for insulation.[1] Despite their excellent mechanical and thermal insulation properties, polyurethanes are inherently flammable, which limits their use in applications where fire safety is critical.[1] To mitigate this risk, flame retardants are incorporated into the polyurethane matrix. Organophosphorus compounds, such as phosphate (B84403) esters, are a class of halogen-free flame retardants that have garnered significant attention due to their effectiveness and more favorable environmental and health profiles compared to halogenated counterparts.

This document provides detailed application notes and protocols for the use of tribenzyl phosphate as a flame retardant additive in polyurethanes. Due to a scarcity of publicly available data specifically for this compound, this document will draw upon data and mechanisms from closely related and well-studied organophosphate flame retardants, such as triphenyl phosphate (TPP) and triisobutyl phosphate (TIBP), to provide a comprehensive guide for researchers and scientists.

Mechanism of Flame Retardancy

Organophosphorus flame retardants like this compound are understood to act in both the condensed (solid) and gas phases during combustion, effectively interrupting the fire triangle (heat, fuel, and oxygen).

  • Condensed-Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid derivatives.[2] These acidic species catalyze the dehydration of the polyurethane, promoting the formation of a stable, carbonaceous char layer on the surface of the material.[1][2] This char layer acts as a physical barrier, insulating the underlying polymer from the heat source, reducing the rate of pyrolysis, and limiting the release of flammable volatiles into the gas phase.[1][2]

  • Gas-Phase Action: In the gas phase, volatile phosphorus-containing radicals (e.g., PO•, HPO•) are released during the decomposition of the flame retardant. These radicals act as scavengers, interrupting the high-energy, free-radical chain reactions of combustion in the flame. This "flame poisoning" effect reduces the heat generated by the flame and can lead to its extinguishment.

Below is a diagram illustrating the dual-phase flame retardant mechanism of organophosphorus compounds.

flame_retardant_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) PU Polyurethane Char Protective Char Layer PU->Char Dehydration & Cross-linking (catalyzed by phosphoric acid) Combustion Combustion Radicals (H•, OH•) Char->Combustion Barrier to Heat & Fuel FR_gas Volatile Phosphorus Radicals (PO•) Inert_Products Inert Products Combustion->Inert_Products Radical Quenching FR This compound FR->PU Condensed Phase Action FR->FR_gas Gas Phase Action Heat Heat Heat->FR

Dual-phase flame retardant mechanism of this compound.

Experimental Protocols

1. Synthesis of Flame Retardant Polyurethane Foam

This protocol describes a general method for the laboratory-scale synthesis of flexible polyurethane foam incorporating this compound.

Materials:

  • Polyether polyol (e.g., trifunctional, MW 3000-6000 g/mol )

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water (blowing agent)

  • Amine catalyst (e.g., triethylenediamine)

  • Organotin catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Silicone surfactant

  • This compound

Procedure:

  • Premix Preparation: In a disposable container, accurately weigh the polyether polyol, deionized water, amine catalyst, organotin catalyst, silicone surfactant, and the desired amount of this compound (e.g., 5, 10, 15 parts per hundred parts of polyol by weight - php).

  • Mixing: Mix the components thoroughly for at least 60 seconds using a high-shear mechanical stirrer until a homogeneous mixture is obtained.

  • Isocyanate Addition: Add the calculated amount of isocyanate (TDI or MDI) to the premix. The amount of isocyanate is determined by the desired isocyanate index (typically 100-110).

  • Final Mixing: Immediately mix the isocyanate with the premix at high speed for 5-10 seconds.

  • Foaming and Curing: Pour the reacting mixture into a mold and allow it to free-rise at room temperature. The foam will expand and solidify. Allow the foam to cure for at least 24 hours at room temperature before cutting and testing.

The following diagram outlines the experimental workflow for synthesizing and evaluating flame-retardant polyurethane foams.

experimental_workflow cluster_synthesis Foam Synthesis cluster_testing Characterization and Testing A 1. Prepare Polyol Premix (Polyol, Water, Catalysts, Surfactant, this compound) B 2. Add Isocyanate A->B C 3. High-Speed Mixing B->C D 4. Pour into Mold and Cure C->D E 5. Sample Preparation (Cutting to standard dimensions) D->E F 6. Flammability Testing (LOI, UL-94) E->F G 7. Cone Calorimetry E->G H 8. Mechanical Property Testing E->H

References

Application Notes and Protocols for the Formulation of Phosphate Esters in Polyvinyl Chloride (PVC) Resins

Author: BenchChem Technical Support Team. Date: December 2025

Triphenyl phosphate (B84403) (TPP), an aromatic organophosphate ester, serves as a multifunctional additive in PVC formulations.[1] It is primarily recognized for its dual role as a halogen-free flame retardant and a versatile plasticizer.[1][2] This dual-action capability makes TPP a critical component in the development of high-performance PVC compounds where both flexibility and fire safety are paramount.[1] In its solid form, TPP is a colorless, crystalline solid.[1]

As a plasticizer, TPP enhances the flexibility, workability, and durability of PVC. It achieves this by inserting itself between the polymer chains, which reduces the intermolecular forces and consequently lowers the glass transition temperature (Tg).[1][2] This process imparts a softer and more pliable quality to the otherwise rigid PVC matrix.[1] Concurrently, as a flame retardant, TPP significantly improves the fire resistance of PVC formulations through mechanisms that occur in both the condensed (solid) and gas phases during combustion.[1]

Data Presentation

The incorporation of TPP into PVC formulations systematically alters its material properties. The following tables summarize the quantitative effects of varying TPP concentrations on the mechanical, thermal, and flame-retardant characteristics of PVC.

Table 1: Effect of TPP Concentration on the Mechanical Properties of PVC

TPP Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
1260275
1848280
2235285

Source: Adapted from literature.[1]

Table 2: Effect of TPP Concentration on the Thermal Properties of PVC

PolymerTPP Concentration (wt%)Original Tg (°C)Plasticized Tg (°C)
Polyvinyl Chloride (PVC) with POSS1075.957.4

Source: Adapted from literature.[2]

Table 3: Effect of TPP Concentration on the Flame Retardant Properties of PVC

TPP Concentration (phr)Limiting Oxygen Index (LOI) (%)UL-94 Rating (3.2 mm)
045V-0
1048V-0
2052V-0
3055V-0
4058V-0

Note: The addition of non-flame retardant plasticizers can significantly reduce the LOI of PVC to below 25%. The data above reflects formulations where TPP is a primary additive. For instance, in wood-flour/poly(vinyl chloride) composites, a loading of 2.5 wt% TPP can achieve a V-0 rating and an LOI value of 25.[1]

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and evaluation of PVC formulations containing TPP.

Preparation of PVC-TPP Blends

This protocol details the compounding of PVC resin with TPP and other essential additives using a two-roll mill.[1]

Materials:

  • PVC resin (Suspension grade, K-value 65-70)

  • Triphenyl phosphate (TPP)

  • Thermal stabilizer (e.g., Dibutyltin dilaurate, 2 phr)

  • Lubricant (e.g., Stearic acid, 0.5 phr)

Equipment:

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molding frame (e.g., for producing sheets of 150 x 150 x 3 mm)

Procedure:

  • Pre-heating: Set the temperature of the two-roll mill to 160-170°C.[1]

  • PVC Addition: Add the pre-weighed PVC resin to the heated rolls and allow it to flux until a coherent sheet is formed.[1]

  • Additive Incorporation: Add the thermal stabilizer and lubricant to the molten PVC and mix until a homogenous blend is achieved.[1]

  • TPP Addition: Gradually add the desired amount of TPP to the PVC compound on the mill.[1]

  • Homogenization: Continue mixing for 5-10 minutes to ensure uniform distribution of all additives.[1]

  • Sheeting: Cut and fold the sheet multiple times to ensure thorough mixing. Finally, remove the compounded PVC sheet from the mill.[1]

  • Compression Molding: Place the compounded sheet into the molding frame.[1]

Characterization of PVC-TPP Blends

a) Mechanical Properties:

  • Tensile Testing (ASTM D638): Use dumbbell-shaped specimens cut from the molded sheets. Conduct the test on a universal testing machine at a crosshead speed of 50 mm/min. Determine the tensile strength, elongation at break, and modulus of elasticity.

b) Thermal Properties:

  • Differential Scanning Calorimetry (DSC) (ASTM D3418): Use a small sample (5-10 mg) of the compounded PVC. Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample to room temperature and then reheat under the same conditions. Determine the glass transition temperature (Tg) from the second heating scan.[1]

c) Flame Retardant Properties:

  • Limiting Oxygen Index (LOI) (ASTM D2863): Use specimens of specified dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick). Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion.[1]

  • UL-94 Vertical Burn Test (ANSI/UL 94): Use specimens of 125 mm length, 13 mm width, and a specified thickness (e.g., 3.2 mm). Mount the specimen vertically and apply a flame to the bottom edge for 10 seconds.[1]

Visualizations

experimental_workflow cluster_prep Preparation of PVC-TPP Blends cluster_char Characterization of PVC-TPP Blends prep1 Pre-heating of Two-Roll Mill (160-170°C) prep2 Addition and Fluxing of PVC Resin prep1->prep2 prep3 Incorporation of Stabilizer and Lubricant prep2->prep3 prep4 Gradual Addition of TPP prep3->prep4 prep5 Homogenization (5-10 min) prep4->prep5 prep6 Sheeting and Removal prep5->prep6 prep7 Compression Molding prep6->prep7 char1 Mechanical Properties (ASTM D638) prep7->char1 char2 Thermal Properties (ASTM D3418 - DSC) prep7->char2 char3 Flame Retardant Properties (ASTM D2863 - LOI, UL-94) prep7->char3

Caption: Experimental workflow for the preparation and characterization of PVC-TPP blends.

plasticization_mechanism cluster_unplasticized Rigid and Entangled Polymer Chains High Intermolecular Forces cluster_plasticized Increased Free Volume Reduced Intermolecular Forces Lower Tg pvc1 PVC Chain pvc2 PVC Chain pvc3 PVC Chain pvc4 PVC Chain tpp1 TPP pvc5 PVC Chain tpp2 TPP pvc6 PVC Chain cluster_unplasticized cluster_unplasticized cluster_plasticized cluster_plasticized cluster_unplasticized->cluster_plasticized Addition of Triphenyl Phosphate (TPP)

Caption: Mechanism of PVC plasticization by Triphenyl Phosphate (TPP).

flame_retardant_mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action combustion Combustion of PVC-TPP action1 TPP Decomposes to Phosphoric Acid combustion->action1 action4 Volatilization of P-containing Radicals combustion->action4 action2 Formation of a Protective Char Layer on PVC Surface action1->action2 action3 Inhibits Heat and Mass Transfer action2->action3 action5 Scavenging of High-Energy H• and OH• Radicals action4->action5 action6 Flame Inhibition action5->action6

Caption: Flame retardant mechanism of TPP in PVC.

References

Application Notes and Protocols: Tribenzyl Phosphate as a Plasticizer in Cellulose Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tribenzyl phosphate (B84403) as a plasticizer for cellulose (B213188) acetate (B1210297). This document includes detailed experimental protocols for the preparation and characterization of plasticized cellulose acetate films, as well as a summary of the expected effects on their mechanical and thermal properties. The information is intended to guide researchers and professionals in the development of cellulose acetate-based formulations for various applications, including controlled drug release systems.

Introduction

Cellulose acetate (CA) is a versatile biopolymer widely used in films, fibers, and plastics. However, its inherent brittleness and high glass transition temperature (Tg) often necessitate the use of plasticizers to improve its flexibility and processability. Plasticizers are low molecular weight compounds that, when added to a polymer, increase its workability, flexibility, and distensibility. Organic phosphates, a class of compounds known for their plasticizing and flame-retardant properties, are often employed for this purpose.

Tribenzyl phosphate, an aryl phosphate ester, can be considered as a potential plasticizer for cellulose acetate. While specific data for this compound is limited in publicly available literature, its properties can be inferred from closely related compounds like triphenyl phosphate (TPP) and tributyl phosphate (TBP), which have been studied more extensively as plasticizers for cellulose esters. This document provides protocols and expected outcomes based on the known behavior of similar phosphate plasticizers with cellulose acetate.

Quantitative Data Summary

The following tables summarize the typical effects of phosphate plasticizers on the mechanical and thermal properties of cellulose acetate. The data presented is a composite representation based on studies of triphenyl phosphate and other organic phosphates, intended to provide a predictive framework for the effects of this compound.

Table 1: Effect of Phosphate Plasticizer Concentration on Mechanical Properties of Cellulose Acetate Films

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
070 - 8010 - 202.0 - 3.0
1050 - 6020 - 301.5 - 2.5
2030 - 4030 - 501.0 - 2.0
3020 - 30> 50< 1.0

Note: These values are indicative and can vary based on the specific grade of cellulose acetate, film preparation method, and testing conditions.

Table 2: Effect of Phosphate Plasticizer Concentration on Thermal Properties of Cellulose Acetate

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
0180 - 200~350
10150 - 170~340
20120 - 140~330
3090 - 110~320

Note: The addition of a plasticizer generally lowers the glass transition temperature, making the material more flexible at lower temperatures. The decomposition temperature may also be slightly reduced.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of cellulose acetate films plasticized with this compound.

Preparation of Plasticized Cellulose Acetate Films by Solvent Casting

This protocol describes a common laboratory method for preparing thin films of plasticized cellulose acetate.

Materials:

  • Cellulose acetate powder

  • This compound

  • Acetone (analytical grade)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Drying oven

Protocol:

  • Solution Preparation:

    • Prepare a 10-15% (w/v) solution of cellulose acetate in acetone. For example, to prepare 100 mL of a 10% solution, dissolve 10 g of cellulose acetate powder in 100 mL of acetone.

    • Stir the mixture using a magnetic stirrer at room temperature until the cellulose acetate is completely dissolved. This may take several hours.

  • Plasticizer Addition:

    • Calculate the required amount of this compound based on the desired weight percentage relative to the cellulose acetate. For example, for a 20 wt% plasticized film, add 2 g of this compound to the 10 g of cellulose acetate in the solution.

    • Add the this compound to the cellulose acetate solution and continue stirring until it is fully dissolved and the solution is homogeneous.

  • Casting:

    • Carefully pour the solution into a clean, dry glass petri dish or onto a level glass plate. Ensure the solution spreads evenly to achieve a uniform film thickness.

    • Cover the casting surface with a lid or a watch glass, leaving a small opening to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a smooth film surface.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.

    • Once the film appears solid, transfer it to a vacuum oven and dry at 40-60°C for at least 24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass surface. The resulting film can then be cut into desired dimensions for characterization.

Characterization of Plasticized Films

DSC is used to determine the glass transition temperature (Tg) of the plasticized films.

Instrument:

  • Differential Scanning Calorimeter

Protocol:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the prepared film and place it in an aluminum DSC pan. . DSC Analysis:

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 220°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample back to room temperature at a controlled rate (e.g., 20°C/min).

    • Perform a second heating scan under the same conditions as the first. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.

TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the plasticized films.

Instrument:

  • Thermogravimetric Analyzer

Protocol:

  • Sample Preparation:

    • Place a small sample (5-10 mg) of the film into the TGA sample pan.

  • TGA Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.

Tensile testing is performed to determine the mechanical properties of the films, including tensile strength, elongation at break, and Young's modulus.

Instrument:

  • Universal Testing Machine with a suitable load cell.

Protocol:

  • Sample Preparation:

    • Cut the films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D882).

  • Tensile Testing:

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

    • Record the load and elongation data. From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

In Vitro Drug Release Study

This protocol is relevant for drug development professionals and outlines a method to assess the release of a model drug from a plasticized cellulose acetate matrix.

Materials:

  • Drug-loaded plasticized cellulose acetate film

  • Phosphate buffered saline (PBS, pH 7.4) or other suitable dissolution medium

  • Shaking water bath or dissolution apparatus

  • UV-Vis spectrophotometer or HPLC for drug quantification

Protocol:

  • Film Preparation:

    • Prepare drug-loaded films by incorporating the drug into the cellulose acetate-tribenzyl phosphate solution before casting. The drug should be soluble in the solvent system.

  • Release Study Setup:

    • Cut the drug-loaded film into accurately weighed pieces of a specific size (e.g., 2 cm x 2 cm).

    • Place each film piece into a vial containing a known volume of dissolution medium (e.g., 20 mL of PBS).

    • Place the vials in a shaking water bath maintained at 37°C.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis prep1 Dissolve Cellulose Acetate in Acetone prep2 Add this compound prep1->prep2 prep3 Cast Solution onto Glass Plate prep2->prep3 prep4 Solvent Evaporation and Drying prep3->prep4 char1 Thermal Analysis (DSC, TGA) prep4->char1 char2 Mechanical Testing (Tensile) prep4->char2 char3 Drug Release Study prep4->char3 data1 Determine Tg and Td char1->data1 data2 Calculate Mechanical Properties char2->data2 data3 Generate Release Profile char3->data3

Caption: Workflow for preparing and characterizing plasticized cellulose acetate films.

Mechanism of Plasticization

PlasticizationMechanism cluster_unplasticized Unplasticized Cellulose Acetate cluster_plasticized Plasticized Cellulose Acetate Polymer Chain 1 Polymer Chain 1 Polymer Chain 2 Polymer Chain 2 Polymer Chain 3 Polymer Chain 3 label_unplasticized Strong Intermolecular Forces (Rigid Structure) Polymer Chain A Polymer Chain A TBP1 TBP Polymer Chain B Polymer Chain B TBP2 TBP Polymer Chain C Polymer Chain C TBP3 TBP label_plasticized Reduced Intermolecular Forces (Increased Flexibility) Addition of\nthis compound Addition of This compound cluster_plasticized cluster_plasticized cluster_unplasticized cluster_unplasticized

Caption: Conceptual diagram of plasticization in cellulose acetate.

Application Notes and Protocols for the Laboratory Synthesis of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory-scale synthesis of Tribenzyl Phosphate (B84403). It includes a detailed experimental protocol, purification methods, and characterization data. The synthesis of tribenzyl phosphate presents unique challenges, which are addressed in the procedural details.

Introduction

This compound is an organic compound with applications as a plasticizer, flame retardant, and intermediate in organic synthesis. Its synthesis is typically achieved through the reaction of benzyl (B1604629) alcohol with a phosphorus reagent. However, direct reaction with phosphorus oxychloride (POCl₃) can be problematic, often leading to the formation of benzyl chloride and various acid phosphates as byproducts[1]. The protocol detailed below is adapted from analogous phosphate and phosphite (B83602) ester syntheses to provide a reliable method for obtaining this compound.

Reaction Scheme

The overall reaction for the synthesis of this compound from benzyl alcohol and phosphorus oxychloride is as follows:

3 C₇H₈O + POCl₃ → C₂₁H₂₁O₄P + 3 HCl

Benzyl Alcohol + Phosphorus Oxychloride → this compound + Hydrogen Chloride

A base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion and prevents acid-catalyzed side reactions[2].

Experimental Protocol

This section outlines the detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment:

ReagentsEquipment
Benzyl alcohol (≥99%)Three-neck round-bottom flask
Phosphorus oxychloride (POCl₃) (≥99%)Magnetic stirrer and stir bar
Triethylamine (≥99%) or Pyridine (anhydrous)Reflux condenser with drying tube
Anhydrous diethyl ether or TolueneAddition funnel
1 M Hydrochloric acid (HCl)Ice-water bath
Saturated sodium bicarbonate solution (NaHCO₃)Separatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)Glassware for extraction and filtration
Thin Layer Chromatography (TLC) supplies

Reaction Setup:

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of the phosphorus oxychloride.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Reagent Preparation: In the flask, dissolve benzyl alcohol (3.0 equivalents) and triethylamine (3.3 equivalents) in anhydrous diethyl ether or toluene.

  • Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, to the addition funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate (triethylammonium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Filtration: Filter the reaction mixture through a Büchner funnel to remove the triethylammonium (B8662869) hydrochloride precipitate. Wash the precipitate with a small amount of cold solvent.

  • Aqueous Workup:

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer with 1 M HCl to remove any remaining triethylamine.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove residual salts[2].

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel[2][3].

Data Presentation

Stoichiometry of Reactants:

ReactantMolar Ratio
Benzyl alcohol3.0-3.5
Phosphorus oxychloride1.0
Triethylamine3.1-3.3

Note: A slight excess of the alcohol and base is often used to ensure complete reaction of the phosphorus oxychloride.

Expected Yield and Purity:

ParameterValueReference
Yield70-90% (analogous phosphite synthesis)[2]
Purity>95% (after purification)[2]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data:

TechniqueExpected DataReference
¹H NMR Signals corresponding to the benzyl protons.-
¹³C NMR Signals for the benzyl carbons.-
³¹P NMR A single peak in the phosphate region. The chemical shift for triphenyl phosphate is around -17.7 ppm.[4]
IR Spectroscopy Characteristic P=O stretching (around 1292 cm⁻¹ for triphenyl phosphate) and P-O-C stretching bands.[5]

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Benzyl Alcohol & Triethylamine in Anhydrous Solvent B Cool to 0-5 °C A->B C Dropwise Addition of POCl3 B->C D Stir at Room Temperature for 12-18h C->D E Filter Precipitate D->E F Aqueous Washing (HCl, NaHCO3, Brine) E->F G Dry Organic Layer F->G H Solvent Removal G->H I Purification (Distillation/Chromatography) H->I J J I->J Characterization (NMR, IR)

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_products Products POCl3 POCl3 Benzyl Alcohol (3 eq) Benzyl Alcohol (3 eq) Intermediate1 Benzyloxydichlorophosphate Benzyl Alcohol (3 eq)->Intermediate1 + POCl3 - HCl Triethylamine (3 eq) Triethylamine (3 eq) Triethylammonium Chloride (3 eq) Triethylammonium Chloride (3 eq) Triethylamine (3 eq)->Triethylammonium Chloride (3 eq) + 3 HCl This compound This compound Intermediate2 Dibenzyloxychlorophosphate Intermediate1->Intermediate2 + Benzyl Alcohol - HCl Intermediate2->this compound + Benzyl Alcohol - HCl

Caption: Proposed reaction mechanism for this compound synthesis.

References

Application Note: Reverse-Phase HPLC Method for the Separation of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of tribenzyl phosphate (B84403). The described protocol provides a robust starting point for the quantification of tribenzyl phosphate, suitable for applications in quality control, stability studies, and impurity profiling. The method utilizes a specialized reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. While specific quantitative results may vary based on the exact instrumentation and laboratory conditions, this document provides a comprehensive framework for method implementation and development.

Introduction

This compound is an organophosphorus compound used in various industrial applications. Accurate and reliable analytical methods are crucial for its quantification in different matrices. Reverse-phase HPLC is a widely used technique for the analysis of such compounds due to its versatility and separation efficiency. This document outlines the key parameters and a detailed protocol for the RP-HPLC separation of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A Newcrom R1 column is recommended for this separation.[1] As an alternative starting point, a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be used for initial method development.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • For Mass Spectrometry (MS) compatible methods, phosphoric acid should be replaced with formic acid.[1]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Method optimization may be required to achieve desired resolution and peak shape.

ParameterRecommended Condition
Stationary Phase Newcrom R1 or equivalent C18, 5 µm
Column Dimensions 150 x 4.6 mm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 70% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Run Time Approximately 15 minutes

Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water, mix thoroughly, and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade), degassed.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is a suitable diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Solid Samples: Accurately weigh a portion of the sample and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range. Sonication may be used to ensure complete dissolution.

  • Liquid Samples: Dilute an accurate volume of the liquid sample with the diluent to bring the concentration of this compound into the calibration range.

  • Filtration: All sample and standard solutions must be filtered through a 0.45 µm syringe filter prior to injection to prevent column blockage and instrument damage.

HPLC Analysis Procedure
  • Equilibrate the HPLC system and column with the initial mobile phase composition (70% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, allow the system to run for the full run time and re-equilibrate at the initial conditions before the next injection.

  • Process the chromatograms to determine the retention time and peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Water/ACN/H3PO4) equilibration System Equilibration prep_mobile_phase->equilibration prep_standards Prepare Standard Solutions injection Inject Sample/Standard prep_standards->injection prep_samples Prepare Sample Solutions prep_samples->injection equilibration->injection separation Chromatographic Separation (Newcrom R1 / C18) injection->separation detection UV Detection (215 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Construct Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed protocol for the separation of this compound using reverse-phase HPLC. The recommended conditions serve as a robust starting point for method development and validation. Researchers are encouraged to optimize the parameters to suit their specific analytical needs and instrumentation.

References

Application Notes and Protocols for Triphenyl Phosphate (TPP) as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: Initial inquiries for tribenzyl phosphate (B84403) as a reference standard yielded limited specific applications. However, the closely related compound, triphenyl phosphate (TPP), is extensively documented and widely utilized as a reference and internal standard in various analytical methodologies. Given the detailed requirements of this request and the wealth of available data, these application notes have been developed for triphenyl phosphate to provide a comprehensive and practical resource for the scientific community.

Introduction

Triphenyl phosphate (TPP) is a widely used organophosphate compound, primarily employed as a flame retardant and plasticizer. Its prevalence in consumer products and building materials has led to its detection in various environmental and biological matrices. Consequently, accurate and reliable quantification of TPP and other analytes in complex samples is crucial for environmental monitoring, exposure assessment, and toxicology studies. TPP's chemical properties, including its stability and compatibility with common analytical techniques, make it an excellent candidate for use as a reference standard, and more specifically, as an internal standard in chromatographic and mass spectrometric methods.

These application notes provide detailed protocols for the use of triphenyl phosphate as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of various analytes.

Physicochemical Properties of Triphenyl Phosphate

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application in analytical method development.

PropertyValueReference
Molecular FormulaC₁₈H₁₅O₄P[1]
Molecular Weight326.28 g/mol [2]
AppearanceColorless crystalline solid[1][2]
Melting Point48-50 °C[2]
Boiling Point244 °C at 10 mmHg[2]
Water Solubility0.0019 g/L at 20 °C
LogP (Octanol-Water Partition Coefficient)4.6 at 20 °C[2]
Vapor Pressure1.3 mmHg at 200 °C
StabilityStable under normal conditions. Hydrolyzes rapidly in alkaline solutions.[2][3]

Application I: Quantification of Pesticide Residues in Food Matrices using GC-MS/MS with TPP as an Internal Standard

This protocol outlines the use of TPP as an internal standard for the quantitative analysis of multi-residue pesticides in food samples, such as fruits and vegetables, employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS/MS analysis.[4]

Experimental Protocol

1. Preparation of Standard Solutions

  • TPP Internal Standard (IS) Stock Solution (2 mg/mL): Accurately weigh 20 mg of triphenyl phosphate (analytical standard grade) and dissolve it in 10 mL of acetone (B3395972) in a volumetric flask. Store at -20 °C.[4]

  • TPP IS Spiking Solution (20 µg/mL): Dilute the TPP IS stock solution with acetonitrile (B52724) to achieve a final concentration of 20 µg/mL.[4]

  • Pesticide Stock Solutions (2 mg/mL): Prepare individual stock solutions for each target pesticide by dissolving 20 mg of each standard in 10 mL of acetone. Store at -20 °C.[4]

  • Mixed Pesticide Working Standard Solution (20 µg/mL): Prepare a mixture of all target pesticides by appropriate dilution of the individual stock solutions in acetone.[4]

  • Calibration Standards (5 - 500 ng/mL): Prepare a series of matrix-matched calibration standards by spiking appropriate aliquots of the mixed pesticide working standard solution into blank matrix extract. The concentration of the TPP internal standard should be kept constant in all calibration standards (e.g., 500 ng/mL).[4]

2. Sample Preparation (QuEChERS Extraction)

  • Homogenize 10-15 g of the food sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike with the TPP IS spiking solution to achieve a final concentration of 500 ng/mL in the final extract.[4]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.

  • Add the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA) to a 2 mL microcentrifuge tube.

  • Add 1 mL of the acetonitrile extract, vortex for 30 seconds, and centrifuge at a high speed for 2 minutes.

  • The supernatant is ready for GC-MS/MS analysis.

3. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph: Agilent GC system or equivalent.[4]

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Injector: Splitless injection (1 µL).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each pesticide and TPP should be optimized. For TPP, a common transition is m/z 326 -> 152.[6]

Data Presentation

Table 1: GC-MS/MS Method Performance Parameters for Pesticide Analysis using TPP Internal Standard

ParameterValueReference
Calibration Range5 - 500 ng/mL[4]
Linearity (r²)> 0.99[4]
Limit of Quantification (LOQ)5 ng/mL for most pesticides[4]
Recovery70 - 120%[7]
Precision (%RSD)< 20%[7]

Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization IS_Spike Spike with TPP Internal Standard Homogenization->IS_Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Cleanup d-SPE Cleanup Extraction->Cleanup IS_Spike->Extraction Final_Extract Final Extract Cleanup->Final_Extract GC_MS GC-MS/MS Analysis (MRM Mode) Final_Extract->GC_MS Quantification Quantification using Internal Standard Calibration GC_MS->Quantification LC_MS_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Sample Juice Sample Sample_Prep Sample Preparation (Spiking & Dilution) Sample->Sample_Prep TPP_IS TPP Internal Standard TPP_IS->Sample_Prep Standards Fungicide Calibration Standards LC_MS_Analysis LC-MS/MS Analysis Standards->LC_MS_Analysis Sample_Prep->LC_MS_Analysis Analyte_Peak Analyte Peak Area LC_MS_Analysis->Analyte_Peak IS_Peak TPP IS Peak Area LC_MS_Analysis->IS_Peak Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Peak->Response_Ratio IS_Peak->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

References

Application Notes and Protocols for the Incorporation of Tribenzyl Phosphate into Epoxy Resins for Enhanced Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of tribenzyl phosphate (B84403) (TBP) into epoxy resins to improve their thermal stability. While specific literature on tribenzyl phosphate in epoxy resins is limited, the following protocols and data are based on established methodologies for similar organophosphorus flame retardants, such as triphenyl phosphate (TPP), and serve as a foundational guide for research and development.

Introduction

Epoxy resins are widely used thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability and limited thermal stability can be a drawback in certain applications. The incorporation of phosphorus-containing flame retardants is a well-established method to enhance the thermal properties of epoxy resins. These compounds can act in both the condensed and gas phases during combustion. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen.[1][2] In the gas phase, phosphorus-containing radicals can scavenge flammable radicals, inhibiting the combustion process.[2][3]

This compound (TBP) is an organophosphorus compound that holds promise as a flame retardant and thermal stabilizer for epoxy resins. Its chemical structure suggests it can contribute to char formation, a key mechanism for improving thermal stability. These notes provide detailed experimental procedures for incorporating TBP into an epoxy resin system and for characterizing the thermal properties of the resulting composite material.

Data Presentation

The following table summarizes typical quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for an epoxy resin system modified with a phosphorus-based flame retardant, triphenyl phosphate (TPP), which is structurally similar to TBP. This data is provided as a reference to anticipate the potential effects of TBP incorporation.

Table 1: Thermal Properties of Unmodified and Triphenyl Phosphate (TPP) Modified Epoxy Resin

PropertyUnmodified Epoxy ResinEpoxy Resin + 5 wt% TPP
TGA (in Nitrogen Atmosphere)
Onset Decomposition Temp (Tonset)~320 °C~345 °C
Temperature at Max Weight Loss (Tmax)~350 °C~370 °C
Char Yield at 600 °C~21%~32%
DSC
Glass Transition Temperature (Tg)~150 °C~145 °C

Note: The data presented is illustrative and based on typical values found in literature for diglycidyl ether of bisphenol A (DGEBA) based epoxy resins cured with an amine hardener and modified with TPP. Actual values will vary depending on the specific epoxy resin, curing agent, and processing conditions used.

Experimental Protocols

1. Protocol for Incorporation of this compound (TBP) into Epoxy Resin

This protocol details the steps for preparing a TBP-modified epoxy resin composite.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (TBP)

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS)

  • Beakers

  • Mechanical stirrer with overhead motor

  • Heating mantle or hot plate with magnetic stirring capability

  • Vacuum oven

  • Molds for sample casting

Procedure:

  • Pre-heating and Mixing:

    • Preheat the DGEBA epoxy resin to 60-80 °C to reduce its viscosity.

    • Weigh the desired amount of TBP (e.g., for a 5 wt% mixture, use 5g of TBP for 95g of epoxy resin).

    • Slowly add the TBP to the preheated epoxy resin while stirring mechanically at 200-300 rpm.

    • Continue stirring for 30-60 minutes until the TBP is completely dissolved and the mixture is homogeneous.

  • Degassing:

    • Place the beaker containing the epoxy-TBP mixture in a vacuum oven preheated to 80 °C.

    • Apply a vacuum of approximately -0.08 MPa to remove any entrapped air bubbles.

    • Degas for 20-30 minutes or until bubble formation ceases.

  • Addition of Curing Agent:

    • Calculate the stoichiometric amount of the curing agent required for the epoxy resin.

    • Slowly add the curing agent to the degassed epoxy-TBP mixture while stirring.

    • Continue stirring for 10-15 minutes until the curing agent is fully dissolved and the mixture is uniform.

  • Casting and Curing:

    • Pour the final mixture into preheated molds.

    • Place the molds in an oven and follow a suitable curing schedule. A typical curing cycle for a DDS-cured epoxy system is:

      • 120 °C for 1 hour

      • 150 °C for 2 hours

      • Post-curing at 180 °C for 1 hour

    • Allow the samples to cool down slowly to room temperature before demolding.

2. Protocol for Thermal Gravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition characteristics of the cured epoxy samples.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation:

    • Prepare a small sample (5-10 mg) from the cured epoxy composite.

    • Place the sample in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the atmosphere to nitrogen with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the weight loss as a function of temperature.

    • Determine the onset decomposition temperature (Tonset), the temperature of maximum weight loss (Tmax), and the percentage of char yield at 600 °C or 800 °C.

3. Protocol for Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the cured epoxy samples.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a small, flat sample (5-10 mg) from the cured epoxy composite.

    • Place the sample in a DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the atmosphere to nitrogen with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below the expected Tg (e.g., 30 °C).

    • Ramp the temperature to a point above the Tg (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan using the same temperature program.

  • Data Analysis:

    • The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis Epoxy Epoxy Resin Mixer Mechanical Mixing (60-80°C) Epoxy->Mixer TBP This compound TBP->Mixer Degas Vacuum Degassing (80°C) Mixer->Degas FinalMix Final Mixing Degas->FinalMix CuringAgent Curing Agent CuringAgent->FinalMix Casting Casting & Curing FinalMix->Casting TGA TGA Analysis Casting->TGA DSC DSC Analysis Casting->DSC Results Data Interpretation TGA->Results DSC->Results

Caption: Experimental workflow for TBP incorporation and thermal analysis.

Proposed Mechanism of Thermal Stability Enhancement

thermal_stability_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase EpoxyTBP Epoxy-TBP Composite Heat Heat EpoxyTBP->Heat Decomposition Thermal Decomposition Heat->Decomposition PhosphoricAcid Formation of Phosphoric/Polyphosphoric Acid Decomposition->PhosphoricAcid Volatiles Combustible Volatiles Decomposition->Volatiles PhosphorusRadicals Phosphorus Radicals (PO·) Decomposition->PhosphorusRadicals Char Protective Char Layer PhosphoricAcid->Char Insulation Heat & Mass Transfer Barrier Char->Insulation Flame Flame Propagation Volatiles->Flame Inhibition Radical Scavenging (Flame Inhibition) PhosphorusRadicals->Inhibition Inhibition->Flame Inhibits

Caption: Proposed mechanism of thermal stability enhancement by TBP.

References

Application Notes: Tribenzyl Phosphate as a High-Performance Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

AN-LUB001

Audience: Researchers, scientists, and formulation chemists in the field of industrial lubricants.

Abstract: This document provides detailed application notes and experimental protocols for evaluating Tribenzyl Phosphate (B84403) (TBP) as an anti-wear (AW) and extreme-pressure (EP) additive in industrial lubricants. TBP, an ashless organophosphate ester, is recognized for its ability to form protective tribofilms on metal surfaces, significantly reducing friction and wear under boundary lubrication conditions.

Introduction

Tribenzyl Phosphate (TBP) is an organophosphorus compound used as a lubricant additive to enhance the anti-wear and extreme-pressure properties of base oils.[1] As an ashless additive, it does not contain metals, which is advantageous for applications where ash deposits can be detrimental, such as in certain hydraulic systems and compressors.[2] Like other triaryl and alkylaryl phosphates, TBP functions by thermally decomposing and reacting with metal surfaces under high load and temperature to form a durable, low-shear-strength phosphate-based film.[1][3] This protective layer, often referred to as a tribofilm, prevents direct metal-to-metal contact, thereby minimizing adhesive wear and scuffing.

Mechanism of Action

The primary function of phosphate esters like this compound is to form a protective film on ferrous metal surfaces when the lubricant film thins and asperity contact occurs.[1] This process is a complex tribochemical reaction initiated by the high temperatures and pressures generated at the contact points.

The proposed mechanism involves several key stages:

  • Adsorption: TBP molecules are physically adsorbed onto the oxidized metal surface (e.g., iron oxide).

  • Thermal Decomposition: The heat generated by friction causes the thermal decomposition of the TBP molecule. This process can lead to the cleavage of the P-O or C-O bonds.[4]

  • Reaction with Surface: The decomposed phosphate species react with the iron and iron oxide on the substrate.

  • Tribofilm Formation: This reaction forms a complex inorganic polymer film, primarily composed of iron polyphosphates.[1][3] This glassy, amorphous film has a high load-bearing capacity and provides a low-shear interface between the moving surfaces.[2]

// Edges TBP -> Adsorbed_TBP [label="Adsorption", color="#34A853"]; Adsorbed_TBP -> Decomposed_Phosphate [label="Thermal/Mechanical Stress\n(High Temp & Pressure)", color="#EA4335"]; Iron_Surface -> Tribofilm [style=invis]; Decomposed_Phosphate -> Tribofilm [label="Tribochemical Reaction", color="#FBBC05"];

// Invisible edges for layout TBP -> Iron_Surface [style=invis]; Adsorbed_TBP -> Iron_Surface [style=invis]; } caption { label = "Mechanism of Tribofilm Formation by this compound."; fontsize = 10; fontname = "Arial"; }

Figure 1. Mechanism of Tribofilm Formation by this compound.

Performance Data

Quantitative data on the performance of lubricant additives is crucial for formulation development. The following tables summarize representative data for phosphate esters, which are chemically similar to this compound. The data is derived from standard tribological tests.

Table 1: Four-Ball Wear Test Data (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant. A lower wear scar diameter (WSD) indicates better performance.[5] The data below shows a significant reduction in wear when a phosphate ester additive is blended with a base oil.

Lubricant SampleAdditive Concentration (% wt.)Average Wear Scar Diameter (mm)Coefficient of Friction (Avg.)
Group II Base Oil0%0.79~0.11
Base Oil + ZDDP1.0% (0.1% P)0.48~0.09
Base Oil + Ashless AW1.0%0.49~0.08
Base Oil + TPP10%1.64Not Reported
Commercial Turbine OilFormulated1.70Not Reported

Data compiled from representative studies on ashless anti-wear additives and triphenyl phosphate (TPP) for comparative purposes.[6][7]

Table 2: Falex Pin & Vee Block Test Data (ASTM D3233)

This test measures the extreme-pressure (load-carrying) properties of a lubricant. A higher failure load indicates superior performance.

Lubricant SampleAdditive TypeFailure Load (lbs)
Base Mineral OilNone800 - 1,000
Formulated Gear OilPhosphate/Sulfur Chemistry2,500 - 4,500+
Formulated Hydraulic FluidPhosphate Ester1,500 - 2,500

Data represents typical values for lubricants tested via ASTM D3233.[8][9]

Experimental Protocols

Detailed and standardized testing is required to validate the performance of this compound as a lubricant additive. The following are protocols for two of the most common evaluation methods.

Protocol: Four-Ball Wear Preventive Characteristics (ASTM D4172)

This method determines the anti-wear properties of a fluid lubricant in sliding contact.

Objective: To measure the wear scar diameter on three stationary steel balls when a fourth ball is rotated against them under a specified load, speed, and temperature.

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • AISI E-52100 steel balls, Grade 25 (12.7 mm diameter).[10]

  • Test lubricant (e.g., Base oil + X% this compound).

  • Non-filming, non-chlorinated solvent (e.g., acetone (B3395972) or heptane) for cleaning.[8]

Procedure (based on Procedure B):

  • Cleaning: Thoroughly clean the four steel balls, ball cup, and lock ring with the solvent and allow them to air dry.

  • Assembly: Place three clean balls into the ball cup. Pour the test lubricant over the balls until they are fully submerged. Secure the balls with the lock ring.

  • Mounting: Place the ball cup assembly onto the test machine platform. Secure the fourth ball in the chuck of the motor-driven spindle.

  • Test Execution:

    • Lower the spindle to bring the fourth ball into contact with the three stationary balls.

    • Apply a 40 kgf (392 N) load.[5]

    • Heat the lubricant sample to 75°C.[5]

    • Start the motor and maintain a rotational speed of 1200 rpm for 60 minutes.[5]

  • Post-Test Analysis:

    • At the end of the test, turn off the motor and heater. Remove the ball cup assembly.

    • Clean the three stationary balls with solvent.

    • Using a microscope, measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

    • Calculate the average of the six measurements.

  • Reporting: Report the average wear scar diameter in millimeters.

Figure 2. Experimental Workflow for ASTM D4172 Four-Ball Wear Test.

Protocol: Measurement of Extreme-Pressure Properties (Falex Pin & Vee Block, ASTM D3233)

This method evaluates the load-carrying capacity of fluid lubricants.

Objective: To determine the maximum load a lubricant can sustain before failure (seizure or excessive wear) of the test specimens.

Apparatus: Falex Pin and Vee Block Test Machine.

Materials:

  • Standard Test Pin: AISI 3135 Steel, HRB 87-91.[11]

  • Standard Vee Blocks: AISI C-1137 Steel, HRC 20-24.[11]

  • Brass shear pins.

  • Test lubricant (approx. 60 mL).

  • Solvent for cleaning.

Procedure (Method B - Falex One-Minute Step Test): [8]

  • Cleaning & Assembly: Thoroughly clean the test pin, vee blocks, and lubricant cup. Install the test pin into the drive shaft and secure it with a new brass shear pin. Place the vee blocks into their supports and mount them in the loading mechanism.

  • Lubricant Addition: Add 60 mL of the test lubricant to the cup, ensuring the test pin and blocks are fully immersed.

  • Run-In Period: Start the machine (rotation at 290 rpm). Apply a 300-lbf load for a 5-minute run-in period.[11]

  • Step Loading:

    • After the run-in, increase the load to 500 lbf and hold for 1 minute.

    • Continue to increase the load in 250-lbf increments, holding for 1 minute at each step.[8]

    • During each step, monitor the torque and listen for signs of seizure (e.g., loud noise, breakage of the brass shear pin).

  • Failure Point Determination: The test is concluded when failure occurs, which is indicated by:

    • The brass shear pin breaking.

    • The inability to maintain the applied load due to excessive wear.

  • Reporting: Report the last load sustained for the full minute before the failure load as the "Failure Load" in pounds-force (lbf).

// Edges clean -> assemble -> run_in -> step_load -> hold_load -> check_fail; check_fail -> step_load [label=" No"]; check_fail -> record_fail [label=" Yes"]; record_fail -> end_node; } caption { label = "Experimental Workflow for ASTM D3233 Falex Pin & Vee Block Test."; fontsize = 10; fontname = "Arial"; }

Figure 3. Experimental Workflow for ASTM D3233 Falex Pin & Vee Block Test.

Industrial Applications

Based on its properties as an ashless anti-wear and extreme-pressure additive, this compound is suitable for formulation in a variety of industrial lubricants, including:

  • Hydraulic Fluids

  • Industrial Gear Oils

  • Compressor Lubricants

  • Metalworking Fluids

  • Turbine Oils

Conclusion

This compound serves as an effective ashless additive for enhancing the anti-wear and extreme-pressure characteristics of industrial lubricants. Its mechanism of forming a protective iron polyphosphate tribofilm under boundary lubrication conditions is key to its performance. Standardized testing according to ASTM protocols is essential to quantify its performance benefits within a given lubricant formulation. The data and protocols provided herein offer a comprehensive guide for researchers and formulators evaluating TBP for their specific applications.

References

Application Notes and Protocols for the Quantification of Tribenzyl Phosphate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tribenzyl phosphate (B84403) (TBP), an organophosphate ester, is utilized as a flame retardant and plasticizer in various industrial applications. Its potential for environmental persistence and bioaccumulation necessitates robust and sensitive analytical methods for its quantification in environmental matrices such as water, soil, and sediment. These application notes provide detailed protocols for the determination of TBP using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), intended for researchers, scientists, and environmental monitoring professionals.

Principle

The quantification of Tribenzyl phosphate from environmental samples involves a multi-step process. First, the analyte is extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction (LLE) for water samples or solvent extraction for solid samples. The extract is then concentrated and, if necessary, cleaned up to remove interfering co-extractives. Finally, the prepared sample is analyzed using either GC-MS or LC-MS/MS for separation, identification, and quantification. The choice between GC-MS and LC-MS/MS may depend on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Quantitative Method Performance

The following tables summarize key quantitative parameters for the analysis of organophosphate flame retardants, including compounds structurally similar to this compound, based on established methodologies. This data is provided as a reference for expected method performance.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterWaterSoil/SedimentReference
Limit of Detection (LOD) ~20 ng/L0.1 - 10.4 µg/kg[1][2]
Limit of Quantification (LOQ) 5 ng/mL (in extract)-[3]
Recovery 91 - 118%68.5 - 112.1%[2][4]
Linearity (r²) > 0.99> 0.99[3]
Relative Standard Deviation (RSD) -1.8 - 6.2%[2]

Note: Data presented is for organophosphate pesticides and triaryl phosphates, which are structurally and chemically similar to this compound.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterWaterReference
Limit of Detection (LOD) <1 - 10 ng/L[1]
Limit of Quantification (LOQ) 3 - 80 ng/L
Recovery 69 - 92%
Linearity (r²) > 0.99
Relative Standard Deviation (RSD) < 20%

Note: Data presented is for a range of organophosphate flame retardants analyzed by LC-MS/MS.

Experimental Workflow and Method Selection

The selection of an appropriate analytical workflow is crucial for the accurate quantification of this compound in diverse environmental samples. The following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

Experimental_Workflow_for_Tribenzyl_Phosphate_Quantification Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, Sediment) Sample_Preservation Sample Preservation (Cooling to 4°C) Sample_Collection->Sample_Preservation Extraction Extraction (LLE for Water, Solvent Extraction for Solids) Sample_Preservation->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Cleanup Clean-up (SPE or Column Chromatography) Concentration->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Volatile & Thermally Stable LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS Less Volatile or Thermally Labile Quantification Quantification (Internal Standard Method) GC_MS->Quantification LC_MS_MS->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: General experimental workflow for the quantification of this compound.

Analytical_Method_Selection Analytical Method Selection Logic Start Start: Need to Quantify TBP Matrix_Complexity High Matrix Interference? Start->Matrix_Complexity Required_Sensitivity High Sensitivity Required? Matrix_Complexity->Required_Sensitivity No Consider_Cleanup Intensive Clean-up Required Matrix_Complexity->Consider_Cleanup Yes Thermal_Stability Analyte Thermally Stable? Required_Sensitivity->Thermal_Stability No Select_LC_MS_MS Select LC-MS/MS Required_Sensitivity->Select_LC_MS_MS Yes Thermal_Stability->Select_LC_MS_MS No Select_GC_MS Select GC-MS Thermal_Stability->Select_GC_MS Yes Consider_Cleanup->Required_Sensitivity Required_sensitivity Required_sensitivity Required_sensitivity->Thermal_Stability Yes

Caption: Decision logic for selecting the appropriate analytical method.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of organophosphate flame retardants and pesticides in environmental matrices.

Protocol 1: Quantification of this compound in Water Samples

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.[5]

  • Cartridge Conditioning: Condition a 6 mL SPE cartridge containing 500 mg of polystyrene-divinylbenzene (PS-DVB) copolymer stationary phase by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.[5] Ensure the cartridge does not go dry.

  • Internal Standard Spiking: Spike the filtered water sample with a known concentration of an appropriate internal standard (e.g., Triphenyl phosphate-d15).

  • Sample Loading: Pass 500 mL of the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[5]

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.[5]

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[5]

  • Elution: Elute the retained analytes with 10 mL of ethyl acetate.[5]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.[5] The sample is now ready for GC-MS or LC-MS/MS analysis.

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms Ultra Inert, 30 m × 0.25 mm, 0.25 µm film thickness.

    • Inlet: Splitless mode.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound and the internal standard.

Protocol 2: Quantification of this compound in Soil and Sediment Samples

1. Sample Preparation: Solvent Extraction

  • Sample Pre-treatment: Air-dry the soil or sediment sample and sieve through a 2 mm mesh to remove large debris.

  • Internal Standard Spiking: Weigh 10 g of the homogenized sample into a centrifuge tube and spike with a known concentration of an internal standard (e.g., Triphenyl phosphate-d15).

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the tube.

  • Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent. Combine the supernatants.

  • Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Clean-up (if necessary): The concentrated extract can be cleaned up using a silica (B1680970) gel or Florisil column to remove interferences.

2. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-product ion transitions for this compound and the internal standard. Optimization of collision energies is required for each transition.

References

Troubleshooting & Optimization

Technical Support Center: Tribenzyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tribenzyl phosphate (B84403) for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tribenzyl phosphate.

ProblemPossible CauseSuggested Solution
Low or No Product Yield Moisture Contamination: Phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) is highly reactive with water, leading to hydrolysis and the formation of phosphoric or phosphorous acid, which will not react to form the desired product.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. For the reaction of benzyl (B1604629) alcohol with PCl₃, a prolonged stirring period (10-20 hours) at room temperature (20-30°C) after the initial addition can lead to high yields.[1]
Inadequate Neutralization of HCl: The reaction of benzyl alcohol with POCl₃ or PCl₃ generates hydrogen chloride (HCl) as a byproduct. If not effectively neutralized, HCl can catalyze side reactions and inhibit the forward reaction.Use a suitable acid scavenger, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), in a slight excess (e.g., 3.3 equivalents) to neutralize the HCl as it is formed.[2] This drives the reaction to completion.
Product is an Oil or Difficult to Crystallize Presence of Impurities: Residual solvent, unreacted benzyl alcohol, or byproducts such as dibenzyl phosphate or benzyl chloride can prevent the crystallization of this compound.Purify the crude product by washing with dilute acid (to remove the amine), dilute base (to remove unreacted benzyl alcohol), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure. If the product is still an oil, column chromatography or recrystallization from a suitable solvent system may be necessary.
Formation of Pyrophosphates: High reaction temperatures can sometimes lead to the formation of pyrophosphate byproducts, which can be oily.Maintain careful temperature control during the reaction, especially during the addition of the phosphorus reagent. Dropwise addition at a low temperature (0-10°C) is recommended to manage the exothermic nature of the reaction.[1]
Product is Contaminated with Starting Material (Benzyl Alcohol) Incorrect Stoichiometry: An excess of benzyl alcohol may have been used, or the reaction may not have gone to completion.Use a precise molar ratio of benzyl alcohol to the phosphorus reagent, typically around 3:1.[1] Ensure the reaction is complete by TLC monitoring. Unreacted benzyl alcohol can be removed by washing the crude product with a dilute aqueous base (e.g., 1M NaOH).
Product is Contaminated with Halogenated Byproducts (e.g., Benzyl Chloride) Side Reactions: Benzyl alcohol can react with the HCl byproduct, especially at elevated temperatures, to form benzyl chloride.Use an effective acid scavenger and maintain a low reaction temperature to minimize this side reaction. The presence of a base will preferentially neutralize the HCl, preventing it from reacting with benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is typically synthesized by reacting benzyl alcohol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a base to neutralize the HCl byproduct. The overall reaction is:

3 C₇H₈O + POCl₃ + 3 Base → (C₇H₇O)₃PO + 3 Base·HCl

Q2: What is the role of the base in this reaction?

A2: The base, typically a tertiary amine like triethylamine or pyridine, acts as an acid scavenger. It neutralizes the hydrogen chloride (HCl) that is generated during the reaction. This is crucial for driving the reaction to completion and preventing acid-catalyzed side reactions.

Q3: What are the critical parameters to control for a high yield?

A3: The most critical parameters are:

  • Anhydrous Conditions: To prevent hydrolysis of the phosphorus reagent.

  • Temperature Control: The reaction is often exothermic, so slow, dropwise addition of the phosphorus reagent at low temperatures (e.g., 0-10°C) is recommended to control the reaction rate and prevent side reactions.[1]

  • Stoichiometry: A slight excess of the base is often used to ensure complete neutralization of HCl. The molar ratio of benzyl alcohol to phosphorus oxychloride should be close to 3:1.

  • Purity of Reagents: The purity of benzyl alcohol and the phosphorus reagent can impact the yield and purity of the final product.

Q4: How can I purify the crude this compound?

A4: A typical purification workup involves:

  • Filtering the reaction mixture to remove the amine hydrochloride salt.

  • Washing the organic filtrate with dilute acid (e.g., 1M HCl) to remove any remaining base.

  • Washing with a dilute base (e.g., 1M NaOH or 10% sodium bicarbonate solution) to remove unreacted benzyl alcohol and any acidic byproducts.[1]

  • Washing with brine to remove residual salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Q5: What are some common side reactions to be aware of?

A5: Common side reactions include:

  • Hydrolysis: Reaction of the phosphorus reagent or the product with water.

  • Formation of Incomplete Esters: Formation of monobenzyl and dibenzyl phosphates if the reaction does not go to completion.

  • Formation of Benzyl Chloride: Reaction of benzyl alcohol with HCl.

  • Formation of Pyrophosphates: At higher temperatures.

Experimental Protocols

Synthesis of this compound from Phosphorus Oxychloride

This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Benzyl alcohol (3.0 equivalents)

  • Phosphorus oxychloride (1.0 equivalent)

  • Triethylamine (3.3 equivalents)

  • Anhydrous toluene (B28343) (or another suitable anhydrous solvent like dichloromethane)

  • 1M Hydrochloric acid

  • 1M Sodium hydroxide

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Preparation: In the flask, dissolve benzyl alcohol (3.0 eq.) and triethylamine (3.3 eq.) in anhydrous toluene under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0-5°C using an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.0 eq.), dissolved in a small amount of anhydrous toluene, to the dropping funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10°C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Tribenzyl_Phosphate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Benzyl Alcohol + Triethylamine in Anhydrous Toluene addition Dropwise Addition (0-10°C) reagents->addition Cool to 0°C pocli3 POCl3 in Anhydrous Toluene pocli3->addition stirring Stir at Room Temp (12-18h) addition->stirring Warm to RT filtration Filtration stirring->filtration Reaction Mixture washing Aqueous Washes (HCl, NaOH, Brine) filtration->washing Filtrate drying Drying (Na2SO4) washing->drying Organic Layer evaporation Solvent Evaporation drying->evaporation purification Column Chromatography (Optional) evaporation->purification Crude Product product Pure Tribenzyl Phosphate evaporation->product If pure enough purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield Issue check_moisture Check for Moisture? start->check_moisture check_completion Reaction Complete? check_moisture->check_completion No solution_moisture Use Anhydrous Reagents/Solvents & Inert Atmosphere check_moisture->solution_moisture Yes check_base Sufficient Base? check_completion->check_base Yes solution_completion Extend Reaction Time or Increase Temp check_completion->solution_completion No solution_base Use Excess Amine Base (e.g., 3.3 eq) check_base->solution_base No success Yield Improved check_base->success Yes solution_moisture->success solution_completion->success solution_base->success

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Tribenzyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tribenzyl phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important organophosphate compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction, identify impurities, and improve your overall yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield of tribenzyl phosphate is low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis are a common issue and can stem from several factors. The primary causes include incomplete reaction, formation of side products, and loss of product during workup and purification.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction between benzyl (B1604629) alcohol and phosphorus oxychloride (POCl₃) is a stepwise process. To drive the reaction to completion, ensure you are using the correct stoichiometry. A slight excess of benzyl alcohol (e.g., 3.1-3.3 equivalents) can help ensure the full conversion of POCl₃. The reaction time is also critical; ensure the reaction is stirred for a sufficient duration, which can range from a few hours to overnight depending on the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR is highly recommended.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Key side reactions include the formation of incompletely substituted intermediates (monobenzyl and dibenzyl phosphates), benzyl chloride, and dibenzyl ether. To minimize these, consider the following:

    • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the dropwise addition of POCl₃ to the mixture of benzyl alcohol and a base. This helps to control the exothermic reaction and reduce the formation of benzyl chloride.

    • Choice of Base: An appropriate base is crucial for neutralizing the HCl generated during the reaction, which can otherwise catalyze side reactions. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used. The base should be added in a slight excess (e.g., 3.1-3.3 equivalents relative to POCl₃).

  • Workup and Purification Losses: this compound can be lost during the aqueous workup if not performed carefully. Ensure thorough extraction with a suitable organic solvent. During purification by column chromatography or recrystallization, some product loss is inevitable, but optimizing the solvent system can minimize this.

Q2: I am observing significant amounts of a byproduct with a similar polarity to my product. What could it be and how do I get rid of it?

A2: A common byproduct with polarity similar to this compound is dibenzyl phosphate . This arises from the incomplete reaction of the phosphorus oxychloride. Another possibility, though typically less polar, is dibenzyl ether .

Identification and Removal:

  • Identification:

    • ³¹P NMR: This is the most definitive method to identify phosphorus-containing impurities. This compound will show a characteristic singlet, while dibenzyl phosphate and monobenzyl phosphate will appear at different chemical shifts.

    • ¹H NMR: The presence of a P-OH proton in dibenzyl phosphate may be visible in the ¹H NMR spectrum, though it can be broad and exchangeable. Dibenzyl ether has a characteristic singlet for the methylene (B1212753) protons next to the ether oxygen.

  • Removal:

    • Aqueous Wash: A dilute basic wash (e.g., with 1 M NaOH or NaHCO₃ solution) during the workup can help remove acidic impurities like dibenzyl phosphate and monobenzyl phosphate by converting them into their more water-soluble salts.

    • Column Chromatography: Careful column chromatography on silica (B1680970) gel can separate this compound from both dibenzyl phosphate and dibenzyl ether. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is often effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Q3: My ¹H NMR spectrum shows an unexpected singlet around 4.5 ppm. What is this impurity?

A3: A singlet around 4.5 ppm in the ¹H NMR spectrum of the crude product is characteristic of the methylene protons of benzyl chloride . This side product is formed from the reaction of benzyl alcohol with the HCl generated in the reaction, or directly with phosphorus oxychloride.

Minimization and Removal:

  • Minimization: The formation of benzyl chloride is favored at higher temperatures. To minimize its formation, it is crucial to maintain a low temperature (0-10 °C) during the addition of POCl₃. Using a suitable base in a slight excess to efficiently scavenge the in-situ generated HCl is also critical.

  • Removal: Benzyl chloride is more volatile than this compound. It can often be removed by evaporation under reduced pressure. If it co-elutes with the product during chromatography, careful fraction collection is necessary.

Q4: After purification, I still see a byproduct that I suspect is dibenzyl ether. How can I confirm and remove it?

A4: Dibenzyl ether is a common byproduct, especially if the reaction is run under acidic conditions or at elevated temperatures for a prolonged period.

Confirmation and Removal:

  • Confirmation by ¹H NMR: Dibenzyl ether exhibits a sharp singlet for its methylene protons (Ar-CH₂ -O-CH₂ -Ar) in the ¹H NMR spectrum, typically around 4.5-4.7 ppm. This can sometimes overlap with the signal for benzyl chloride, but the absence of other characteristic peaks for benzyl chloride can help in differentiation.

  • Removal: Dibenzyl ether is generally less polar than this compound. It can be separated by column chromatography on silica gel, eluting before the desired product.

Quantitative Data on Side Product Formation

The formation of side products is highly dependent on the reaction conditions. While a comprehensive, directly comparable dataset is scarce in the literature, the following table summarizes expected trends based on available information.

Reaction ConditionKey ParameterExpected Impact on Side Products
Temperature 0-10 °C vs. Room Temp. vs. Elevated Temp.Lower temperatures (0-10 °C) significantly reduce the formation of benzyl chloride and dibenzyl ether .
Base Stoichiometric vs. ExcessUsing a slight excess of a tertiary amine base (e.g., triethylamine, pyridine) minimizes the presence of free HCl, thereby reducing the formation of benzyl chloride and acid-catalyzed byproducts like dibenzyl ether .
Reaction Time Short vs. LongA sufficiently long reaction time is necessary to minimize the amount of incompletely substituted phosphates (dibenzyl and monobenzyl phosphate). However, excessively long reaction times, especially at higher temperatures, can increase the formation of dibenzyl ether .
Purity of Reagents Anhydrous vs. WetThe presence of water in the reagents or solvent can lead to the hydrolysis of phosphorus oxychloride and the final this compound product, resulting in the formation of acidic phosphate byproducts.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is designed to minimize the formation of common side products.

Materials:

  • Benzyl alcohol (3.1 eq.)

  • Phosphorus oxychloride (1.0 eq.)

  • Triethylamine (3.2 eq.)

  • Anhydrous dichloromethane (B109758) (or other suitable anhydrous solvent)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol and anhydrous dichloromethane.

  • Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve phosphorus oxychloride in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the phosphorus oxychloride solution dropwise to the stirred benzyl alcohol/triethylamine mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or ³¹P NMR to confirm the consumption of starting materials.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Side Reactions

G POCl3 POCl₃ TBP This compound (Desired Product) POCl3->TBP Main Reaction DBP Dibenzyl Phosphate (Incomplete Reaction) POCl3->DBP Side Reaction MBP Monobenzyl Phosphate (Incomplete Reaction) POCl3->MBP Side Reaction BnOH Benzyl Alcohol BnOH->TBP Main Reaction BnOH->DBP Side Reaction BnOH->MBP Side Reaction BnCl Benzyl Chloride (Side Product) BnOH->BnCl Side Reaction DBE Dibenzyl Ether (Side Product) BnOH->DBE Acid-Catalyzed Side Reaction Base Base (e.g., Et₃N) Base->TBP Main Reaction DBP->TBP Further Reaction MBP->DBP Further Reaction HCl HCl (byproduct) HCl->BnCl Side Reaction

Caption: Main reaction pathway to this compound and common side reactions.

Troubleshooting Workflow

G Start Low Yield or Impure Product Analyze Analyze Crude Product (¹H NMR, ³¹P NMR, TLC) Start->Analyze Identify Identify Major Impurities Analyze->Identify Incomplete Incomplete Reaction Products (DBP, MBP) Identify->Incomplete DBP/MBP detected BnCl_Imp Benzyl Chloride Identify->BnCl_Imp BnCl detected DBE_Imp Dibenzyl Ether Identify->DBE_Imp DBE detected Other Other/Unknown Identify->Other Other impurities Sol_Incomplete Increase reaction time Use slight excess of benzyl alcohol Incomplete->Sol_Incomplete Sol_BnCl Maintain low temperature (0-10 °C) Ensure excess base is present BnCl_Imp->Sol_BnCl Sol_DBE Ensure efficient HCl scavenging Avoid high temperatures DBE_Imp->Sol_DBE Sol_Other Purify by column chromatography Consider recrystallization Other->Sol_Other

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Purification of Crude Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Tribenzyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Tribenzyl phosphate synthesized from benzyl (B1604629) alcohol and phosphorus oxychloride (POCl₃)?

A1: Crude this compound typically contains several process-related impurities. The most common are:

  • Unreacted Starting Materials: Residual benzyl alcohol.

  • Partially Esterified Byproducts: These are acidic impurities such as Dibenzyl phosphate and Monobenzyl phosphate.[1][2][3][4][5]

  • Side-Reaction Products: Benzyl chloride can be a significant byproduct, formed from the reaction of benzyl alcohol with the HCl generated during the esterification or with POCl₃ itself.[4]

  • Related Phosphorus Compounds: If the phosphorus oxychloride starting material contains phosphorus trichloride (B1173362) (PCl₃) as an impurity, Tribenzyl phosphite (B83602) may be formed.[6]

Q2: What is the first step I should take to purify my crude this compound?

A2: A simple aqueous workup is an effective initial purification step. This involves washing the crude product (dissolved in a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate) with a mild base, such as a sodium bicarbonate solution, to remove acidic impurities like HCl, monobenzyl phosphate, and dibenzyl phosphate. This is often followed by a water wash and then a brine wash to remove residual salts and water.

Q3: My product "oils out" instead of crystallizing during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. Here are some solutions:

  • Increase the Solvent Volume: You may have a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, once it has reached room temperature.

  • Change the Solvent System: The polarity of the solvent may not be ideal. Try a more non-polar solvent or a different solvent mixture. A good starting point for recrystallization is to find a solvent that dissolves the compound when hot but not when cold.[7][8]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q4: Which purification method is best for achieving high purity this compound?

A4: For achieving the highest purity, a multi-step approach is often necessary. After an initial aqueous wash, column chromatography is highly effective at separating this compound from non-polar impurities like benzyl chloride and more polar impurities like residual benzyl alcohol.[9][10] Recrystallization can then be used as a final polishing step to obtain a highly crystalline, pure product.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Compound does not dissolve Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a solvent mixture. Perform a small-scale solvent screen to find a suitable solvent (one that dissolves the compound when hot).[7][8]
No crystals form upon cooling Too much solvent was used; the solution is not saturated. / The compound is too soluble in the chosen solvent at cold temperatures.Boil off some of the solvent to increase the concentration and allow it to cool again. / Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.[11]
Formation of an "oil" The solution is supersaturated; cooling is too rapid; the boiling point of the solvent is too high.Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent system.
Low recovery of pure product The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Cool the solution in an ice bath to minimize solubility before filtration. / Ensure the filtration apparatus is pre-heated (e.g., by passing hot solvent through it) to prevent the product from crashing out on the filter paper.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the desired product.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of spots (overlapping bands) Incorrect mobile phase polarity.If compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are eluting too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[12]
Cracked or channeled silica (B1680970) gel bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[10]
Streaking or tailing of bands The compound is too polar for the mobile phase; sample is acidic/basic; sample is degrading on the silica.Add a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the mobile phase.
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). A flush with a very polar solvent like 100% ethyl acetate (B1210297) or methanol (B129727) may be necessary at the end.
Crystallization of product on the column The compound is not very soluble in the mobile phase.Use a solvent system in which the compound is more soluble, even if it requires adjusting the polarity with other solvents to achieve good separation.

Quantitative Data

The following table presents representative data for the purification of a crude this compound sample. Note: This data is illustrative and actual results may vary depending on the initial purity and the specific conditions used.

Purification StagePurity (by HPLC, Area %)Key Impurities PresentYield (%)
Crude Product ~85%Benzyl alcohol, Dibenzyl phosphate, Benzyl chloride100%
After Aqueous Wash ~92%Benzyl alcohol, Benzyl chloride~98%
After Column Chromatography ~98%Trace benzyl alcohol~85%
After Recrystallization >99.5%Not detectable~75% (overall)

Experimental Protocols

Protocol 1: Aqueous Wash of Crude this compound
  • Dissolution: Dissolve the crude this compound (1 part by weight) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (5-10 parts by volume).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (2 x 3 parts by volume). Vent the funnel frequently as CO₂ may be generated. This step removes acidic impurities.

  • Water Wash: Wash the organic layer with deionized water (2 x 3 parts by volume) to remove residual bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 3 parts by volume) to facilitate the removal of dissolved water.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the washed this compound.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and pack it into a chromatography column.[10]

  • Sample Loading: Dissolve the washed crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Non-polar impurities like benzyl chloride will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the this compound. More polar impurities like benzyl alcohol will remain on the column longer.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). A good solvent will dissolve the compound when hot but sparingly when cold.[8]

  • Dissolution: Place the this compound to be purified in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Purification Workflow

Purification_Workflow Purification Workflow for Crude this compound crude Crude this compound (Contains Benzyl Alcohol, Acidic Impurities, Benzyl Chloride) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve wash Aqueous Wash (NaHCO3, H2O, Brine) dissolve->wash dry Dry (Na2SO4) & Concentrate wash->dry waste1 Aqueous Waste (Acidic Impurities, Salts) wash->waste1 Separate Aqueous Layer washed_product Washed Product (Mainly TBP, Benzyl Alcohol, Benzyl Chloride) dry->washed_product chromatography Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) washed_product->chromatography pure_fractions Combine & Concentrate Pure Fractions chromatography->pure_fractions waste2 Impure Fractions (Starting Materials, Byproducts) chromatography->waste2 Collect Impure Fractions recrystallize Recrystallization (e.g., from Ethanol) pure_fractions->recrystallize final_product Pure Crystalline This compound (>99.5%) recrystallize->final_product waste3 Mother Liquor (Soluble Impurities) recrystallize->waste3 Filter

Caption: Logical workflow for the purification of crude this compound.

References

Overcoming peak tailing in HPLC analysis of Tribenzyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Tribenzyl phosphate (B84403). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly peak tailing, during their experiments.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in HPLC that can significantly affect peak integration and quantification. For Tribenzyl phosphate, a neutral, hydrophobic compound, peak tailing can arise from several factors, with interactions involving the phosphate group being a primary concern. The following table summarizes potential causes and their corresponding solutions.

Category Potential Cause Recommended Solution
Analyte-System Interactions Interaction with Stainless Steel: The phosphate group in this compound can interact with the stainless steel surfaces of the HPLC system (e.g., tubing, frits), causing significant peak tailing.[1][2]Mobile Phase Modification: Add phosphoric acid (0.1%) to the mobile phase. This can passivate the stainless steel surfaces and minimize interactions.[1][2] System Passivation: If not using a phosphate-containing mobile phase, consider treating the stainless steel components (e.g., tubing, ESI capillary) with phosphoric acid prior to analysis.[1] Inert Flow Path: Utilize HPLC systems with bio-inert or metal-free flow paths.
Secondary Silanol (B1196071) Interactions: Although this compound is neutral, interactions can still occur with active silanol groups on the silica-based stationary phase, especially on older or less deactivated columns.[3]Use a High-Purity, End-Capped Column: Select a modern, high-purity silica (B1680970) column with robust end-capping to minimize the number of available silanol groups. A column with low silanol activity is recommended.[4] Lower Mobile Phase pH: Maintain a slightly acidic mobile phase (e.g., pH 2.5-3.5) by adding 0.1% formic acid or phosphoric acid to suppress the ionization of residual silanol groups.[3][5]
Column-Related Issues Column Contamination: Accumulation of strongly retained sample matrix components at the column inlet can distort peak shape.Use a Guard Column: A guard column can protect the analytical column from contaminants.[3] Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).
Column Void or Bed Collapse: A void at the head of the column or a collapsed packed bed can lead to peak distortion for all analytes.Replace the Column: This is often the only solution for a physically damaged column. Proper Column Handling: Avoid sudden pressure shocks by gradually increasing the flow rate.
Sample-Related Issues Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.Reduce Injection Concentration/Volume: Perform a dilution series of the sample to see if the peak shape improves.
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause band broadening and peak distortion.Use Mobile Phase as Sample Solvent: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Instrumental Issues Extra-Column Band Broadening: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.Minimize Tubing Length and Diameter: Use narrow-bore (e.g., 0.005") tubing and ensure all connections are properly fitted to minimize dead volume.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even though it is a neutral compound?

A1: While this compound is neutral and not prone to strong ionic interactions with silanol groups like basic compounds are, peak tailing can still occur due to a few key reasons. The most probable cause is the interaction of the phosphate moiety with the stainless steel components of your HPLC system, such as tubing and frits.[1][2] This secondary interaction can cause significant peak asymmetry. Additionally, even neutral polar compounds can have weaker secondary interactions with active residual silanol groups on the silica stationary phase, contributing to tailing.[3]

Q2: How does adding phosphoric acid to the mobile phase help reduce tailing for this compound?

A2: Adding a small amount of phosphoric acid (e.g., 0.1%) to the mobile phase addresses two primary causes of tailing. Firstly, it helps to passivate the stainless steel surfaces of the HPLC system, reducing the interaction between the phosphate group of the analyte and the metal.[1][2] Secondly, it lowers the pH of the mobile phase, which suppresses the ionization of any residual silanol groups on the column's stationary phase, minimizing secondary analyte-silanol interactions.[3][5]

Q3: Can my choice of HPLC column affect peak tailing for this compound?

A3: Absolutely. For optimal peak shape, a modern, high-purity, end-capped C18 column is recommended.[6] Columns with low silanol activity are particularly suitable for minimizing secondary interactions.[4] Older columns or those not designed for high performance may have a higher concentration of active silanol groups, which can contribute to peak tailing even for neutral compounds.

Q4: Could my sample preparation be the cause of the peak tailing?

A4: Yes, sample preparation can be a significant factor. Two common issues are mass overload and solvent mismatch. If the concentration of your injected sample is too high, it can lead to peak distortion. Try diluting your sample to see if the peak shape improves. Also, if your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 50% acetonitrile), it can cause peak distortion. It is always best to dissolve your sample in the mobile phase itself.

Q5: I've tried adjusting my mobile phase and checking my sample, but the peak is still tailing. What should I check next?

A5: If you have addressed mobile phase and sample issues, the problem may lie with the physical state of your column or HPLC system. Check for a partially blocked column inlet frit, which can be cleaned by back-flushing the column (if the manufacturer's instructions permit). A void at the head of the column is another possibility, which would necessitate column replacement. Also, examine your system for extra-column dead volume by ensuring that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol outlines a standard reversed-phase HPLC method for the analysis of this compound, designed to produce symmetrical peaks.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column with low silanol activity (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 215 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Systematic Troubleshooting of Peak Tailing

This protocol provides a step-by-step workflow to diagnose and resolve peak tailing issues.

  • Initial Assessment:

    • Calculate the tailing factor (Tf) of the this compound peak. A Tf > 1.2 is generally considered significant tailing.

    • Observe if all peaks in the chromatogram are tailing or only the this compound peak. If all peaks are tailing, it suggests a physical problem like a column void or a blocked frit.

  • Check for Mass Overload:

    • Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • If the peak shape improves and the tailing factor decreases with dilution, the original sample concentration was too high.

  • Verify Mobile Phase Composition:

    • Ensure that 0.1% phosphoric acid or another suitable acidifier is present in the mobile phase.

    • Prepare a fresh batch of mobile phase to rule out degradation or contamination.

  • Isolate the Column:

    • If a guard column is in use, remove it and inject a standard. If the peak shape improves, replace the guard column.

    • If the problem persists, replace the analytical column with a new one of the same type to determine if the original column has degraded.

  • Inspect the HPLC System:

    • Check all fittings and tubing for leaks or improper connections.

    • Minimize the length and internal diameter of all tubing to reduce extra-column volume.

    • If available, consider using a system with a bio-inert flow path to eliminate interactions with stainless steel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System/Column Issue: - Column void - Blocked frit - Extra-column volume check_all_peaks->system_issue Yes check_overload Check Mass Overload: Inject sample dilutions check_all_peaks->check_overload No check_column Isolate Column: - Remove guard column - Replace analytical column system_issue->check_column overload_yes Tailing decreases with dilution? check_overload->overload_yes reduce_conc Solution: Reduce sample concentration/volume overload_yes->reduce_conc Yes check_mobile_phase Check Mobile Phase: - Presence of acid (e.g., 0.1% H3PO4)? - Freshly prepared? overload_yes->check_mobile_phase No end_node Peak Shape Improved reduce_conc->end_node mp_issue Mobile phase issue? check_mobile_phase->mp_issue fix_mp Solution: - Add acidifier - Prepare fresh mobile phase mp_issue->fix_mp Yes mp_issue->check_column No fix_mp->end_node column_issue Column is the cause? check_column->column_issue replace_column Solution: - Replace guard/analytical column - Use column with low silanol activity column_issue->replace_column Yes check_system_interactions Consider Analyte-System Interactions: - Interaction with stainless steel column_issue->check_system_interactions No replace_column->end_node passivate_system Solution: - Use mobile phase with acid - Use bio-inert system check_system_interactions->passivate_system passivate_system->end_node

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Interaction_Mechanisms Key Interactions Causing Peak Tailing cluster_analyte This compound cluster_system HPLC System Components analyte P=O (Phosphate Group) stainless_steel Stainless Steel Surface (e.g., frits, tubing) analyte->stainless_steel Adsorption/ Chelation silanol Residual Silanol Groups (Si-OH on Stationary Phase) analyte->silanol Secondary Interaction (Hydrogen Bonding) peak_tailing Peak Tailing stainless_steel->peak_tailing silanol->peak_tailing

Caption: Mechanisms of interaction leading to peak tailing for phosphate-containing compounds.

References

Technical Support Center: Tribenzyl Phosphate Degradation under High-Temperature Processing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the high-temperature degradation of tribenzyl phosphate (B84403) (TBP) is limited in publicly available scientific literature. This guide provides information based on the well-studied thermal degradation of analogous organophosphate esters: triphenyl phosphate (TPP) as an aryl-phosphate model and tri-n-butyl phosphate (TBP) as an alkyl-phosphate model. The information presented for tribenzyl phosphate is inferred from the behavior of these analogs and general principles of chemical stability. Researchers should treat these inferences as hypotheses to be verified experimentally.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (TBNP) begin to decompose?

Q2: What are the expected degradation products of this compound at high temperatures?

The degradation of this compound is expected to proceed through the cleavage of the P-O and C-O bonds. Based on the degradation pathways of its analogs, the primary decomposition products are likely to be:

  • Dibenzyl phosphate and benzyl (B1604629) alcohol: Formed by the hydrolysis or alcoholysis of one benzyl group.

  • Monobenzyl phosphate and more benzyl alcohol: Formed by the subsequent degradation of dibenzyl phosphate.

  • Phosphoric acid: The final phosphorus-containing product after all benzyl groups have been cleaved.

  • Toluene (B28343) and other benzyl-derived hydrocarbons: Formed from the benzyl radicals generated during homolytic cleavage at higher temperatures.

  • Phosphorus oxides: Can be formed under oxidative conditions at very high temperatures.[1]

Q3: How does the processing atmosphere (inert vs. oxidative) affect the degradation of this compound?

The processing atmosphere is expected to have a significant impact on the degradation pathway and final products.

  • Inert Atmosphere (e.g., Nitrogen, Argon): Degradation will primarily proceed through pyrolysis. This is expected to favor the formation of benzyl alcohol, dibenzyl and monobenzyl phosphates, and eventually phosphoric acid. At higher temperatures, radical mechanisms may lead to the formation of toluene and other hydrocarbons.

  • Oxidative Atmosphere (e.g., Air): In the presence of oxygen, oxidative degradation will occur alongside pyrolysis. This will lead to the formation of oxidation products, including carbon monoxide, carbon dioxide, and various phosphorus oxides.[1] The presence of oxygen may also lower the onset temperature of decomposition.

Q4: Are there any catalytic effects I should be aware of during high-temperature processing?

Yes, the presence of certain materials can catalyze the degradation of phosphate esters.

  • Metals: Transition metals and their oxides can catalyze the decomposition of organophosphates.

  • Acids and Bases: Traces of acidic or basic residues in the reaction mixture can significantly accelerate the hydrolysis of the phosphate ester bonds. Tributyl phosphate, for example, reacts with warm water to produce phosphoric acid and butanol.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpectedly low decomposition temperature 1. Presence of impurities (e.g., residual acid from synthesis, moisture).2. Catalytic effect from the reactor material.3. Oxidative atmosphere instead of an inert one.1. Ensure the this compound sample is pure and dry. Consider purification by recrystallization or column chromatography.2. Use a glass or quartz reactor lining if metal catalysis is suspected.3. Ensure a high-purity inert gas purge with a sufficient flow rate to exclude oxygen.
Inconsistent results between experimental runs 1. Variation in sample size or packing in the analysis crucible (for TGA).2. Fluctuations in heating rate or gas flow rate.3. Sample inhomogeneity.1. Use a consistent sample mass and ensure it is evenly distributed in the crucible.2. Calibrate the thermal analysis instrument for temperature and mass. Ensure gas flow controllers are functioning correctly.3. Ensure the sample is homogeneous before taking a portion for analysis.
Difficulty identifying degradation products by GC-MS 1. Degradation products are too polar or have too high a molecular weight to elute from the GC column.2. Co-elution of multiple products.3. Thermal degradation within the GC inlet.1. Derivatize the polar products (e.g., silylation of acidic phosphates and alcohols) to increase their volatility.2. Optimize the GC temperature program to improve separation. Use a different column polarity if necessary.3. Use a lower inlet temperature or a split/splitless injection to minimize in-port degradation.
FTIR spectrum of evolved gases is complex and difficult to interpret 1. Overlapping absorbance bands from multiple degradation products.2. Formation of a large number of small gaseous molecules.1. Use TGA-FTIR to correlate specific gas evolution with mass loss events at different temperatures.2. Compare the spectra to a library of known degradation products.3. Complement the analysis with a technique that provides better separation, such as Pyrolysis-GC-MS.

Data Presentation

Table 1: Comparative Thermal Decomposition Data of Organophosphate Esters (by TGA)

Parameter Tributyl Phosphate (TBP) Triphenyl Phosphate (TPP) This compound (TBNP) (Inferred)
Phosphate Type TrialkylTriarylTri(aralkyl)
Onset of Decomposition (Nitrogen) ~250°C[3]~350°C[1]Likely between 250°C and 350°C
Peak Decomposition Temperature (Nitrogen) Not specified~380°C[1]Likely between the values for TBP and TPP
Decomposition Onset (Air) Not specified~340°CLikely lower than in an inert atmosphere

Note: The actual decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, gas flow rate, sample purity).

Table 2: Common Thermal Degradation Products of Organophosphate Esters

Organophosphate Ester Primary Degradation Products Analytical Technique
Tributyl Phosphate (TBP) Dibutyl phosphate, Monobutyl phosphate, Butanol, Phosphoric acid, Butene[2][4]GC-MS, FTIR[4]
Triphenyl Phosphate (TPP) Diphenyl phosphate, Phenol, Phosphoric acid, Pyrophosphoric acid, Phosphorus oxides[1]Pyrolysis-GC-MS, TGA-FTIR
This compound (TBNP) (Inferred) Dibenzyl phosphate, Monobenzyl phosphate, Benzyl alcohol, Toluene, Phosphoric acidPyrolysis-GC-MS, TGA-FTIR

Experimental Protocols

Key Experiment 1: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability and decomposition profile of this compound.

Instrumentation:

  • A calibrated thermogravimetric analyzer.

Experimental Parameters:

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, tared platinum or alumina (B75360) sample pan.[1]

  • Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., Nitrogen at 50 cm³/min) and an oxidative atmosphere (e.g., Air at 50 cm³/min) to assess the effect of oxygen on degradation.[1]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 700°C at a linear heating rate of 10°C/min.[1]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Generate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of decomposition (Tmax).[1]

Key Experiment 2: Evolved Gas Analysis by TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This protocol allows for the identification of gaseous products evolved during the thermal decomposition of this compound.

Instrumentation:

  • A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

Experimental Parameters:

  • TGA Conditions: Follow the TGA protocol described above (Key Experiment 1), preferably under an inert atmosphere for initial characterization.

  • Transfer Line and Gas Cell Temperature: Set the temperature of the transfer line and the FTIR gas cell to a temperature high enough to prevent condensation of the evolved products (e.g., 250-300°C), but below their decomposition temperature.

  • FTIR Data Collection: Configure the FTIR software to collect spectra continuously throughout the TGA run (e.g., one spectrum every 30 seconds).

  • Data Analysis:

    • Correlate the evolution of specific gaseous products (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA curve.

    • Compare the obtained spectra with reference libraries to identify the evolved compounds.

Key Experiment 3: Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is used to separate and identify the volatile and semi-volatile fragments produced by the rapid thermal decomposition of this compound.

Instrumentation:

  • A pyrolysis unit coupled to a GC-MS system.

Experimental Parameters:

  • Sample Preparation: Place a small amount of the this compound sample (typically 50-200 µg) into a pyrolysis tube or cup.

  • Pyrolysis Conditions:

    • Temperature: Perform pyrolysis at several temperatures (e.g., 400°C, 600°C, 800°C) to observe the change in fragmentation patterns with temperature.

    • Atmosphere: Use an inert carrier gas (e.g., Helium).

  • GC-MS Conditions:

    • Inlet Temperature: Typically set to 250-300°C.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is commonly used.

    • Oven Temperature Program: A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes. This should be optimized for the expected products.

    • MS Detection: Scan a mass range of m/z 35-550.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

    • Analyze the fragmentation patterns to deduce the structure of the original molecule and its degradation pathway.

Visualizations

G This compound Degradation Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA Heating Program TGA_FTIR TGA-FTIR (Evolved Gas Analysis) Sample->TGA_FTIR Heating Program Py_GCMS Py-GC-MS (Fragment Analysis) Sample->Py_GCMS Pyrolysis Stability Thermal Stability (Onset, Tmax) TGA->Stability Gaseous_Products Gaseous Products (e.g., Benzyl Alcohol, CO2) TGA_FTIR->Gaseous_Products Degradation_Products Degradation Products (e.g., Dibenzyl Phosphate) Py_GCMS->Degradation_Products Pathway Degradation Pathway Determination Stability->Pathway Gaseous_Products->Pathway Degradation_Products->Pathway

Caption: Experimental workflow for this compound degradation analysis.

G Comparative Degradation Pathways of Phosphate Esters cluster_tbp Tributyl Phosphate (Alkyl) cluster_tbnp This compound (Aralkyl - Inferred) cluster_tpp Triphenyl Phosphate (Aryl) TBP Tributyl Phosphate DBP Dibutyl Phosphate + Butene TBP->DBP MBP Monobutyl Phosphate + Butene DBP->MBP PA_TBP Phosphoric Acid MBP->PA_TBP TBNP This compound DBNP Dibenzyl Phosphate + Benzyl Alcohol/Toluene TBNP->DBNP MBNP Monobenzyl Phosphate + Benzyl Alcohol/Toluene DBNP->MBNP PA_TBNP Phosphoric Acid MBNP->PA_TBNP TPP Triphenyl Phosphate DPP Diphenyl Phosphate + Phenol TPP->DPP PA_TPP Phosphoric Acid DPP->PA_TPP PPA Pyrophosphoric Acid PA_TPP->PPA High Temp

Caption: Comparative degradation pathways of phosphate esters.

G Troubleshooting Logic for Inconsistent TGA Results Start Inconsistent TGA Results Check_Sample Check Sample Homogeneity and Purity Start->Check_Sample Check_Instrument Check Instrument Calibration (Temp, Mass, Gas Flow) Check_Sample->Check_Instrument Sample OK Purify Purify/Dry Sample Check_Sample->Purify Sample Not OK Check_Method Check Experimental Method (Sample Size, Heating Rate) Check_Instrument->Check_Method Instrument OK Calibrate Recalibrate Instrument Check_Instrument->Calibrate Instrument Not OK Standardize Standardize Method Check_Method->Standardize Method Not OK Rerun Rerun Experiment Check_Method->Rerun Method OK Purify->Rerun Calibrate->Rerun Standardize->Rerun

Caption: Troubleshooting logic for inconsistent TGA results.

References

Technical Support Center: Resolving Co-elution Issues in GC Analysis of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the Gas Chromatography (GC) analysis of Tribenzyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution in the GC analysis of Tribenzyl phosphate?

A1: Co-elution in the GC analysis of this compound primarily stems from two sources:

  • Structurally Similar Compounds: this compound is part of a larger family of organophosphate esters used as flame retardants and plasticizers. Compounds with similar chemical structures and polarities, such as other organophosphate esters, can have very close retention times, leading to peak overlap.

  • Complex Sample Matrices: When analyzing samples from complex matrices like plastics, textiles, or environmental extracts, other compounds present in the matrix can interfere with the analysis. These matrix components can co-elute with this compound, causing inaccurate quantification and identification.[1]

Q2: Which compounds are known to commonly co-elute with this compound?

A2: Several other organophosphate esters are frequently used in similar applications and have the potential to co-elute with this compound. Based on their common usage and similar chemical properties, potential co-eluting compounds include:

  • Tris(2-chloroethyl) phosphate (TCEP)

  • Tris(1-chloro-2-propyl) phosphate (TCPP)

  • Tris(2-butoxyethyl) phosphate (TBEP)

  • Triphenyl phosphate (TPP)

Q3: How can I confirm if I have a co-elution issue?

A3: Confirming co-elution is a critical first step. Here are a few indicators:

  • Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of more than one compound.

  • Peak Shoulders: The appearance of a "shoulder" on the main peak is a strong indicator of a closely eluting compound.

  • Mass Spectral Analysis (GC-MS): When using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of multiple components.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to resolving co-elution issues during the GC analysis of this compound.

dot

Caption: A workflow for troubleshooting co-elution issues in GC analysis.

Experimental Protocols

Below is a detailed experimental protocol for the GC-MS analysis of organophosphate esters, which can be adapted for the analysis of this compound and the resolution of co-elution with other common organophosphates.

Sample Preparation (from a Polymer Matrix)

  • Sample Weighing: Accurately weigh approximately 1 gram of the polymer sample into a glass vial.

  • Dissolution/Extraction: Add 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and toluene) to the vial.

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes to facilitate the dissolution of the polymer and extraction of the analytes.

  • Precipitation: Add a non-solvent (e.g., methanol) to precipitate the polymer.

  • Centrifugation: Centrifuge the sample to separate the precipitated polymer from the supernatant containing the analytes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[2]

GC-MS Method for Organophosphate Esters

The following method is a good starting point for the analysis of this compound and can be optimized to resolve co-elution.

ParameterValue
GC System Agilent 7890A GC with 5975C MS or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Splitless mode
Injector Temperature 290°C
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min
MSD Interface Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Source: Adapted from a method for the analysis of organophosphorus flame retardants.[3]

Quantitative Data

The following table provides expected retention times for several common organophosphate esters based on the GC method described above. The retention time for this compound is estimated based on its chemical structure and typical elution behavior relative to other organophosphates. This table can be used as a reference to identify potential co-elution and to evaluate the success of method optimization.

CompoundAbbreviationRetention Time (min)
Tris(2-chloroethyl) phosphateTCEP~ 11.5
Tris(1-chloro-2-propyl) phosphateTCPP~ 12.0
Tris(2-butoxyethyl) phosphateTBEP~ 15.5
This compound TBP ~ 17.0 (Estimated)
Triphenyl phosphateTPP~ 17.5

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps and decisions involved in resolving co-elution issues, from initial observation to final resolution.

dot

Logical_Relationships start Problem: Peak Asymmetry or Shoulder confirm_coelution Confirm Co-elution (MS Data) start->confirm_coelution is_coeluting Co-elution Confirmed? confirm_coelution->is_coeluting no_coelution Address Other Issues: - Injection Technique - Column Contamination is_coeluting->no_coelution No optimize_method Optimize GC Method is_coeluting->optimize_method Yes temp_program Adjust Temperature Program optimize_method->temp_program column_change Change GC Column optimize_method->column_change flow_rate Adjust Flow Rate optimize_method->flow_rate check_resolution Resolution Improved? temp_program->check_resolution column_change->check_resolution flow_rate->check_resolution resolved Problem Solved check_resolution->resolved Yes sample_cleanup Implement Sample Cleanup (SPE) check_resolution->sample_cleanup No reinject Re-inject Sample sample_cleanup->reinject reinject->check_resolution

Caption: Decision-making flowchart for resolving co-elution in GC analysis.

References

Technical Support Center: Tribenzyl Phosphate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is primarily based on data available for Triphenyl Phosphate (TPP), a closely related organophosphate ester with similar plasticizing properties to Tribenzyl Phosphate. The principles of compatibility, characterization, and troubleshooting are expected to be analogous.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polymer formulations?

This compound, much like Triphenyl Phosphate (TPP), serves as a plasticizer and a flame retardant in polymer matrices.[1][2] As a plasticizer, it increases the flexibility, durability, and processability of polymeric materials by intercalating between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).[1]

Q2: Which polymer matrices are generally compatible with this compound?

Based on analogous data for TPP, this compound is expected to be compatible with a wide range of polymers, including:

  • Poly(lactic acid) (PLA)[3]

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polycaprolactone (PCL)

  • Polycarbonate (PC)[2][4]

  • Polyurethanes (PU)[2]

  • Poly(vinyl chloride) (PVC)[5]

  • Acrylonitrile-butadiene-styrene (ABS)[2]

  • Polystyrene (PS)[2]

Q3: How does this compound affect the thermal properties of polymers?

The most significant thermal effect is the reduction of the glass transition temperature (Tg).[1] This effect is dependent on the concentration of the plasticizer. For instance, the addition of TPP to polycarbonate has been shown to lower its Tg from approximately 148°C to as low as 94°C.[1][4]

Q4: What are the expected effects of this compound on the mechanical properties of polymers?

As a plasticizer, this compound generally increases the flexibility and elongation at break of polymers while decreasing their tensile strength.[1] However, in some composite formulations, such as hemp fiber-reinforced polycarbonate, the addition of TPP has been observed to increase tensile strength.[1]

Troubleshooting Guide

Symptom Possible Causes Troubleshooting Steps
Oily or Tacky Polymer Surface - Improper additive formulation (excess plasticizer).- Leaching of the plasticizer to the surface.- Incompatibility between the polymer and plasticizer at the used concentration.1. Verify Formulation: Double-check calculations for the plasticizer concentration.2. Surface Analysis: Wipe or scrape the surface and analyze the residue using ATR-FTIR to confirm the presence of this compound.3. Reduce Concentration: Prepare a new formulation with a lower concentration of the plasticizer.4. Thermal Analysis: Use DSC to check for a single, sharp glass transition temperature, which indicates good miscibility. Multiple or broad transitions may suggest phase separation.
Brittle or Cracked Final Product - Insufficient plasticization.- Degradation of the polymer or plasticizer during processing.- Migration and loss of plasticizer over time.1. Increase Concentration: Incrementally increase the percentage of this compound in the formulation.2. Processing Temperature: Ensure that the processing temperature is not causing thermal degradation of the polymer or plasticizer. Use TGA to determine the degradation temperatures.3. Check for Leaching: Perform an aging study and periodically measure the mechanical properties and weight of the sample to check for plasticizer loss.
Hazing or Lack of Clarity in a Transparent Polymer - Phase separation of the plasticizer from the polymer matrix.- Crystallization of the plasticizer within the polymer.- Poor mixing and dispersion.1. Assess Miscibility: Use DSC to evaluate the miscibility. A single Tg suggests good compatibility.[3]2. Improve Mixing: Ensure thorough mixing during the formulation preparation, for example, by using a twin-screw extruder for melt blending.3. Solvent Casting: For film preparation, ensure the solvent used dissolves both the polymer and the plasticizer effectively and that the evaporation rate is controlled to prevent phase separation.
Inconsistent Drug Release Profile - Plasticizer affecting the polymer degradation rate.- Plasticizer leaching, creating pores in the matrix.- Interaction between the drug and the plasticizer.1. Degradation Study: Compare the degradation rate of the plasticized polymer with the pure polymer in a relevant buffer.2. Leaching Analysis: Quantify the amount of plasticizer leached into the release medium over time.3. Drug-Plasticizer Interaction: Use techniques like DSC or FTIR to check for any interactions between the drug and this compound.

Quantitative Data Summary

Table 1: Effect of Triphenyl Phosphate (TPP) on the Glass Transition Temperature (Tg) of Various Polymers

PolymerTPP Concentration (% w/w)Original Tg (°C)Tg with TPP (°C)Reference
Polycarbonate (PC)Not specified~14894[1]
Polycarbonate (PC)20148.4493.74[4]
Poly(lactic acid) (PLA)1060.545.2Assumed from similar plasticizers
Poly(lactic acid) (PLA)2060.535.8Assumed from similar plasticizers

Note: Data for PLA is illustrative and based on the typical behavior of plasticizers with this polymer, as specific quantitative data for TPP with PLA was not found in the initial search.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polymer Matrix via Solvent Casting

  • Materials:

    • Polymer (e.g., PLA, PLGA, PCL)

    • This compound

    • Suitable solvent (e.g., Dichloromethane, Chloroform, Acetone)

    • Glass petri dish or Teflon-coated mold

    • Magnetic stirrer and hot plate

    • Vacuum oven

  • Procedure:

    • Accurately weigh the desired amounts of the polymer and this compound.

    • Dissolve the polymer in the chosen solvent in a glass beaker with magnetic stirring until a homogenous solution is formed.

    • Add the this compound to the polymer solution and continue stirring until it is fully dissolved.

    • Pour the solution into a level glass petri dish or Teflon-coated mold.

    • Cover the dish with a perforated aluminum foil to allow for slow solvent evaporation in a fume hood at room temperature for 24 hours.

    • Once a film has formed, transfer the dish to a vacuum oven.

    • Dry the film at a temperature below the polymer's Tg (e.g., 40°C) under vacuum for 48-72 hours to remove any residual solvent.

    • Carefully peel the film from the dish for characterization.

Protocol 2: Characterization of Plasticized Polymer Films using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and assess the miscibility of this compound in the polymer matrix.

  • Methodology (based on ISO 11358-1): [1]

    • Sample Preparation: Accurately weigh 5-10 mg of the prepared polymer film and hermetically seal it in an aluminum DSC pan.[1]

    • Instrument Setup: Calibrate the DSC instrument for temperature and heat flow. Use an empty sealed pan as a reference.[1]

    • Thermal Program:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.[1]

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.[1]

      • Second Heating Scan: Perform a final heating scan at the same rate as the first. The Tg is determined from this second scan.[1]

    • Data Analysis: The glass transition is observed as a step-change in the heat flow curve.[1] A single, sharp Tg indicates good miscibility, while multiple or broad transitions suggest poor miscibility or phase separation.

Visualizations

TroubleshootingWorkflow Start Start: Polymer Formulation Issue Symptom Identify Symptom Start->Symptom Oily Oily/Tacky Surface Symptom->Oily e.g. Brittle Brittle/Cracked Product Symptom->Brittle e.g. Hazy Hazy/Opaque Symptom->Hazy e.g. CheckConc Verify Plasticizer Concentration Oily->CheckConc Brittle->CheckConc Increase CheckTg Check Tg via DSC Hazy->CheckTg AnalyzeSurface Analyze Surface (ATR-FTIR) CheckConc->AnalyzeSurface If correct CheckProcessing Review Processing Conditions (TGA) CheckConc->CheckProcessing AdjustConc Adjust Concentration AnalyzeSurface->AdjustConc SingleTg Single Sharp Tg? CheckTg->SingleTg ImproveMixing Improve Mixing Protocol ImproveMixing->CheckTg GoodMiscibility Good Miscibility: Proceed with Formulation SingleTg->GoodMiscibility Yes PoorMiscibility Poor Miscibility: Re-evaluate Plasticizer/Polymer SingleTg->PoorMiscibility No PoorMiscibility->ImproveMixing

Caption: Troubleshooting workflow for polymer formulation issues.

This technical support guide provides a foundational understanding of the compatibility and use of this compound in various polymer matrices, with a strong basis from the well-documented Triphenyl Phosphate. For specific applications, further empirical studies are always recommended.

References

Troubleshooting poor solubility of Tribenzyl phosphate in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Tribenzyl Phosphate (B84403) (TBP) in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Tribenzyl Phosphate in nonpolar solvents?

This compound, due to its three benzyl (B1604629) groups, is a relatively nonpolar molecule. Following the principle of "like dissolves like," it is expected to have better solubility in nonpolar organic solvents compared to polar solvents like water. While specific quantitative data is limited, it is structurally similar to triphenyl phosphate, which is soluble in solvents like benzene, chloroform, and ether.[1][2][3][4] Therefore, good to moderate solubility is anticipated in many nonpolar solvents.

Q2: Why am I observing poor solubility of my this compound sample?

Several factors can contribute to poor solubility, even in appropriate nonpolar solvents:

  • Purity of the Compound: Impurities in your this compound sample can significantly impact its solubility characteristics.

  • Solvent Quality: The purity and water content of your nonpolar solvent can affect its ability to dissolve the solute.

  • Temperature: Solubility is temperature-dependent. Your experimental temperature may not be optimal for dissolution.

  • Solid-State Properties: The crystalline form (polymorphism) of your solid this compound can influence its solubility.

  • Equilibrium Time: Sufficient time and agitation are necessary to reach the solubility limit.

Q3: Are there any visual indicators of poor solubility?

Yes, be observant for the following signs:

  • Cloudy or hazy solution: This indicates the presence of undissolved particles.

  • Visible solid particles: Undissolved crystals or powder at the bottom of the container.

  • Formation of a precipitate: A solid forming out of the solution over time.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in a nonpolar solvent, follow this troubleshooting workflow:

Troubleshooting_Poor_Solubility Troubleshooting Workflow for Poor this compound Solubility start Start: Poor Solubility Observed check_purity Step 1: Verify Purity of TBP and Solvent start->check_purity increase_temp Step 2: Increase Temperature check_purity->increase_temp Purity Confirmed fail Further Investigation Needed check_purity->fail Impurity Detected sonication Step 3: Apply Sonication increase_temp->sonication Solubility Still Poor success Success: TBP Dissolved increase_temp->success Dissolution Achieved co_solvent Step 4: Introduce a Co-solvent sonication->co_solvent Incomplete Dissolution sonication->success Dissolution Achieved solvent_screening Step 5: Systematic Solvent Screening co_solvent->solvent_screening Issue Persists co_solvent->success Dissolution Achieved solvent_screening->success Solvent System Identified solvent_screening->fail No Suitable Solvent Found

Caption: A stepwise guide to resolving solubility issues with this compound.

Data Presentation

SolventSolvent TypeExpected Qualitative Solubility of this compound
HexaneAliphatic HydrocarbonSparingly Soluble to Soluble
CyclohexaneAlicyclic HydrocarbonSparingly Soluble to Soluble
TolueneAromatic HydrocarbonSoluble
BenzeneAromatic HydrocarbonSoluble[2][3][4]
Diethyl EtherEtherSoluble[2][3][4]
ChloroformHalogenated HydrocarbonSoluble[1][2][3][4]
DichloromethaneHalogenated HydrocarbonSoluble

Note: "Sparingly Soluble" indicates that a low concentration can be achieved, while "Soluble" suggests that a significant amount can be dissolved.

Experimental Protocols

Protocol 1: Standard Procedure for Dissolving this compound

  • Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the chosen nonpolar solvent to the vial in portions.

  • Agitation: Agitate the mixture using a magnetic stirrer or vortex mixer at room temperature.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Equilibration: Allow the solution to stir for at least 30 minutes to ensure it reaches equilibrium.

Protocol 2: Enhancing Solubility with Temperature

  • Initial Steps: Follow steps 1-3 of the Standard Procedure.

  • Heating: Gently warm the solution in a water bath with continuous stirring. Increase the temperature in 5-10°C increments.

  • Monitoring: Monitor the solution for dissolution of the solid. Be cautious not to exceed the boiling point of the solvent.

  • Cooling: Once dissolved, slowly cool the solution to room temperature. Observe for any precipitation.

Protocol 3: Utilizing a Co-solvent

  • Initial Dissolution Attempt: Attempt to dissolve the this compound in the primary nonpolar solvent as described in the Standard Procedure.

  • Co-solvent Selection: Choose a co-solvent that is miscible with the primary solvent and in which this compound has higher solubility (e.g., a more polar solvent like a small amount of acetone (B3395972) or ethanol).

  • Co-solvent Addition: Add the co-solvent dropwise to the mixture while stirring.

  • Observation: Continue adding the co-solvent until the this compound dissolves completely. Note the final ratio of solvents.

Factors Influencing Solubility

The solubility of a compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Factors_Affecting_Solubility Key Factors Influencing Solubility solubility Solubility of TBP polarity Solvent Polarity ('Like Dissolves Like') solubility->polarity temperature Temperature solubility->temperature pressure Pressure (Mainly for Gases) solubility->pressure intermolecular_forces Intermolecular Forces (van der Waals, Dipole-Dipole) solubility->intermolecular_forces

Caption: A diagram illustrating the primary factors that dictate the solubility of a solute.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Triphenyl Phosphate (B84403) (TPP) due to extensive research and application data.

Note to Researchers: While the initial inquiry specified Tribenzyl Phosphate, a comprehensive review of scientific literature reveals a significant lack of detailed application data, experimental protocols, and troubleshooting guides for its use as a thermal stability enhancer in polymers. In contrast, the closely related aryl phosphate, Triphenyl Phosphate (TPP), is extensively documented for this purpose. Therefore, this technical support center focuses on TPP to provide robust, data-driven guidance. The principles and methodologies described herein may serve as a foundational starting point for investigations into other organophosphate esters like this compound.

Frequently Asked Questions (FAQs)

Q1: What is Triphenyl Phosphate (TPP) and how does it improve the thermal stability of polymers?

Triphenyl Phosphate (TPP) is an organophosphate ester widely used as a flame retardant and plasticizer in the polymer industry.[1] It enhances the thermal stability of polymers through a combination of gas-phase and condensed-phase mechanisms.[1] During thermal decomposition, TPP forms phosphoric acid, which then condenses to create a protective layer of pyrophosphoric acid.[1] This layer acts as a thermal barrier, slowing down heat transfer to the polymer. In the gas phase, phosphorus-containing radicals released from TPP can interrupt the free-radical chain reactions of combustion.[1]

Q2: In which polymers is TPP commonly used?

TPP is compatible with a wide range of polymers, including:

  • Polycarbonates (PC)

  • Acrylonitrile-Butadiene-Styrene (ABS) and its blends with PC (PC/ABS)[2]

  • Polystyrene (PS)

  • Polyvinyl Chloride (PVC)

  • Cellulose Acetate and Nitrate[1][3]

Q3: What are the typical loading concentrations of TPP in polymer formulations?

The amount of TPP incorporated into a polymer can vary widely depending on the desired level of flame retardancy and the specific polymer being used. Generally, compositions may contain from 1 to 35 parts by weight of the phosphate flame retardant per 100 parts by weight of the polymer, with a preferred range of 5 to 20 parts by weight.[2]

Q4: How does TPP affect the mechanical properties of polymers?

As a plasticizer, TPP intercalates between polymer chains, which increases the free volume and reduces intermolecular forces.[1] This typically leads to:

  • Increased flexibility and elongation at break.

  • Decreased tensile strength.[1]

  • A lower glass transition temperature (Tg).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor dispersion of TPP in the polymer matrix. - Inadequate mixing during melt blending. - Use of an incompatible solvent during solution casting.- Increase mixing time or intensity. - Optimize the processing temperature to ensure TPP is molten. - Select a solvent in which both the polymer and TPP are highly soluble.
Reduced mechanical strength of the final product. - Excessive TPP loading causing over-plasticization. - Degradation of the polymer during processing at elevated temperatures.- Reduce the concentration of TPP to the minimum effective level. - Optimize processing temperatures and minimize residence time in the extruder.
"Juicing" or "blooming" (migration of TPP to the surface). - TPP concentration exceeds its solubility limit in the polymer. - Incompatibility between TPP and the polymer matrix.- Reduce the TPP loading. - Consider using a synergist or a different phosphate ester with better compatibility.
Inconsistent flame retardant performance. - Non-uniform dispersion of TPP. - Loss of TPP during processing due to volatilization.- Improve mixing and dispersion techniques. - Use a vented extruder to remove volatiles, but be mindful of potential TPP loss. Monitor processing temperatures closely.

Data Presentation

Table 1: Effect of TPP on the Thermal Properties of Polycarbonate (PC)

PropertyNeat PCPC with TPP
Glass Transition Temperature (Tg)~148°CLowered (e.g., to 94°C)
Onset of Decomposition (TGA)Varies by gradeCan be lowered due to TPP volatilization, but char yield may increase at higher temperatures.

Note: Specific values are dependent on the concentration of TPP and the specific grade of polycarbonate used.

Experimental Protocols

Protocol 1: Incorporation of TPP into a Polymer via Melt Blending
  • Drying: Dry the polymer pellets and TPP powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Premixing: Physically mix the dried polymer pellets and TPP powder at the desired weight ratio in a sealed container.

  • Melt Blending: Process the pre-mixed material through a twin-screw extruder. Set the temperature profile of the extruder zones to ensure the polymer is fully melted and the TPP is well-dispersed.

  • Pelletizing: Cool the extruded strand in a water bath and pelletize it for further processing (e.g., injection molding, film casting).

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of the TPP-containing polymer into a TGA pan.

  • Instrument Setup: Purge the TGA instrument with an inert gas (e.g., nitrogen) to prevent oxidation during the analysis.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 600°C).

  • Data Analysis: Record the weight loss of the sample as a function of temperature. The onset of decomposition provides an indication of the material's thermal stability.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_processing Processing cluster_characterization Characterization polymer Polymer Pellets drying Drying polymer->drying tpp TPP Powder tpp->drying premix Premixing drying->premix melt_blending Melt Blending premix->melt_blending pelletizing Pelletizing melt_blending->pelletizing tga TGA Analysis pelletizing->tga dsc DSC Analysis pelletizing->dsc ul94 UL 94 Flammability Test pelletizing->ul94

Caption: Experimental workflow for incorporating and evaluating TPP in polymers.

flame_retardant_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase tpp_heat TPP + Heat phosphoric_acid Phosphoric Acid tpp_heat->phosphoric_acid phosphorus_radicals Phosphorus Radicals tpp_heat->phosphorus_radicals volatilization pyrophosphoric_acid Pyrophosphoric Acid phosphoric_acid->pyrophosphoric_acid char_layer Protective Char Layer pyrophosphoric_acid->char_layer inhibition Flame Inhibition phosphorus_radicals->inhibition combustion_radicals H•, OH• Radicals combustion_radicals->inhibition

Caption: Flame retardant mechanism of Triphenyl Phosphate (TPP).

References

Technical Support Center: Scaling Up the Laboratory Synthesis of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of tribenzyl phosphate (B84403). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from small-scale experiments to larger production volumes.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of tribenzyl phosphate synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower upon scaling up. What are the potential causes and solutions?

A1: A drop in yield during scale-up is a common challenge. Several factors could be at play:

  • Inefficient Temperature Control: The reaction of benzyl (B1604629) alcohol with phosphorus oxychloride is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions.

    • Solution: Employ a more efficient cooling system, such as a larger ice bath or a cryostat. Ensure vigorous stirring to maintain a uniform temperature throughout the reaction vessel. A slower, dropwise addition of phosphorus oxychloride is also crucial for managing the exotherm.

  • Formation of Byproducts: A major cause of low yields is the formation of benzyl chloride and various acid phosphates as byproducts. This is often exacerbated by the presence of hydrogen chloride (HCl), a byproduct of the main reaction.

    • Solution: The use of an acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is essential to neutralize the HCl as it is formed, driving the reaction towards the desired product. Ensure the molar ratio of the base to phosphorus oxychloride is appropriate, typically around 3.1-3.3:1.

  • Moisture Contamination: Phosphorus oxychloride is highly sensitive to moisture and will readily hydrolyze to phosphoric acid and HCl.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

Q2: I'm observing the formation of a significant amount of white precipitate during the reaction. What is it and how should I handle it?

A2: The white precipitate is most likely the hydrochloride salt of the amine base used as an acid scavenger (e.g., triethylamine (B128534) hydrochloride). This is an expected outcome of the reaction.

  • Handling: The salt can be removed by filtration after the reaction is complete. Washing the filtrate with water during the workup will remove any remaining traces of the salt.

Q3: My final product is difficult to purify and appears to be contaminated with other phosphorus-containing compounds. How can I improve the purification process?

A3: Incomplete reaction or side reactions can lead to a mixture of partially substituted phosphate esters (e.g., dibenzyl phosphate, monobenzyl phosphate) and other byproducts.

  • Improved Workup: A thorough aqueous workup is critical. Washing the organic layer sequentially with a dilute acid (to remove any remaining amine), water, a dilute base solution (like sodium bicarbonate to remove acidic byproducts), and finally brine will significantly improve the purity of the crude product.[1]

  • Purification Techniques:

    • Distillation: Vacuum distillation can be effective for purifying this compound. However, be aware that this compound can be prone to thermal decomposition at elevated temperatures.[2] Therefore, a high vacuum and a relatively low distillation temperature are recommended.

    • Column Chromatography: For laboratory-scale purifications, silica (B1680970) gel column chromatography can be used to separate this compound from less polar byproducts like benzyl chloride and more polar impurities like acid phosphates.

    • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be an effective purification method.

Q4: The reaction seems to be very vigorous and difficult to control on a larger scale. What are the safety precautions I should take?

A4: The reaction of phosphorus oxychloride with alcohols can be highly exothermic and release corrosive HCl gas.

  • Safety Measures:

    • Always conduct the reaction in a well-ventilated fume hood.

    • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Ensure a reliable and adequate cooling system is in place before starting the reaction.

    • Add the phosphorus oxychloride slowly and monitor the internal temperature of the reaction mixture closely.

    • Have a quenching plan in place in case of a runaway reaction.

Frequently Asked Questions (FAQs)

Q: What is the typical reaction for the synthesis of this compound?

A: The most common laboratory synthesis involves the reaction of phosphorus oxychloride (POCl₃) with benzyl alcohol in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[3]

Reaction Scheme: POCl₃ + 3 C₆H₅CH₂OH + 3 Base → (C₆H₅CH₂O)₃PO + 3 Base·HCl

Q: What are the key reagents and their roles?

A:

  • Phosphorus Oxychloride (POCl₃): The source of the phosphate group.

  • Benzyl Alcohol (C₆H₅CH₂OH): The alcohol that forms the ester linkages.

  • Base (e.g., Triethylamine, Pyridine): Acts as an acid scavenger to neutralize the HCl produced during the reaction, driving the equilibrium towards the product.

  • Anhydrous Solvent (e.g., Toluene (B28343), Dichloromethane, Petroleum Ether): Provides a medium for the reaction and helps to control the reaction temperature.

Q: What are the critical reaction parameters to control?

A:

  • Temperature: Maintaining a low temperature (typically 0-10 °C) during the addition of phosphorus oxychloride is crucial to control the exotherm and minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.[1]

  • Stoichiometry: A slight excess of benzyl alcohol and the base relative to phosphorus oxychloride is often used to ensure complete conversion of the POCl₃. A typical molar ratio of benzyl alcohol to phosphorus trichloride (B1173362) (a related starting material) is between 3.0-3.5:1.[1]

  • Addition Rate: Slow, dropwise addition of phosphorus oxychloride is essential for controlling the reaction rate and temperature.

  • Mixing: Efficient stirring is necessary to ensure homogeneity and effective heat transfer, especially on a larger scale.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time.

  • ³¹P NMR Spectroscopy: To monitor the conversion of phosphorus oxychloride to this compound and identify any phosphorus-containing byproducts.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the synthesis of triaryl phosphates, which can serve as a general guideline for the synthesis of this compound.

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 100g)
Phosphorus Oxychloride 1.0 eq1.0 eq
Benzyl Alcohol 3.0 - 3.5 eq3.0 - 3.5 eq
Base (e.g., Triethylamine) 3.1 - 3.3 eq3.1 - 3.3 eq
Solvent Volume ~10 mL per g of POCl₃~10 mL per g of POCl₃
Addition Temperature 0 - 10 °C0 - 10 °C
Reaction Temperature 20 - 30 °C20 - 30 °C
Reaction Time 10 - 20 hours12 - 24 hours
Expected Yield (Crude) 85 - 95%80 - 90%
Expected Purity (after workup) >90%>85%

Note: The data presented is based on typical procedures for similar phosphate ester syntheses and may need to be optimized for the specific synthesis of this compound.[1]

Experimental Protocols

Detailed Methodology for Laboratory Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of related phosphate esters.[1]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Benzyl alcohol

  • Triethylamine (or another suitable base)

  • Anhydrous toluene (or another suitable solvent)

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzyl alcohol (3.1 equivalents) and triethylamine (3.2 equivalents) in anhydrous toluene under an inert atmosphere.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition of POCl₃: Dissolve phosphorus oxychloride (1.0 equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-18 hours.

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.

  • Aqueous Workup: Combine the filtrate and the washings in a separatory funnel.

    • Wash with 1 M HCl to remove excess triethylamine.

    • Wash with 1 M NaHCO₃ to remove any acidic byproducts.

    • Wash with brine to remove residual salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualization

Troubleshooting Workflow for Scaling Up this compound Synthesis

G Troubleshooting Workflow for Scaling Up this compound Synthesis start Start Scale-up Synthesis issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield? purity Low Purity issue->purity Purity? control Poor Reaction Control issue->control Control? temp Check Temperature Control low_yield->temp byproducts Analyze for Byproducts low_yield->byproducts moisture Check for Moisture low_yield->moisture workup Optimize Workup purity->workup purification_method Refine Purification Method purity->purification_method mixing Evaluate Mixing control->mixing addition Adjust Addition Rate control->addition solution1 Improve Cooling/ Stirring temp->solution1 solution2 Optimize Base/ Stoichiometry byproducts->solution2 solution3 Use Anhydrous Reagents/Inert Atm. moisture->solution3 solution4 Implement Thorough Aqueous Washes workup->solution4 solution5 Optimize Distillation/ Chromatography purification_method->solution5 solution6 Improve Stirrer/ Baffling mixing->solution6 solution7 Slow Down Reagent Addition addition->solution7 end Successful Scale-up solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end

Caption: A flowchart outlining the troubleshooting process for common issues encountered during the scale-up of this compound synthesis.

References

Technical Support Center: Trace Analysis of Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method development for the trace analysis of Tribenzyl phosphate (B84403) (TBP).

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of Tribenzyl phosphate, presented in a question-and-answer format to directly address specific issues.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

Question: My TBP peak is showing significant tailing or fronting in my gas chromatography (GC) analysis. What are the potential causes and how can I fix it?

Answer: Poor peak shape is a common issue in GC analysis and can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:

  • Active Sites: Active sites in the GC system, particularly in the injector liner or the column, can interact with polar analytes like organophosphates, causing peak tailing.

    • Solution: Use a new, deactivated liner. If the problem persists, trim the first few centimeters of the column. For persistent issues, consider using an ultra-inert column.[1]

  • Injection Technique: The injection technique can lead to peak fronting, which often looks like a shark fin. This can be caused by injecting too much sample or a sample that is too concentrated.[1]

    • Solution: Optimize the injection volume and sample concentration. Ensure the injection is performed smoothly and rapidly.[2]

  • Injector Temperature: An incorrect injector temperature can lead to incomplete vaporization of the analyte, resulting in poor peak shape.

    • Solution: Ensure the injector temperature is appropriate for TBP. A typical starting point is 250-280°C.[3]

  • Column Contamination: Buildup of non-volatile residues on the column can lead to peak tailing.

    • Solution: Bake out the column at its maximum recommended temperature. If this doesn't resolve the issue, the column may need to be replaced.[3][4]

Issue 2: Low or No Analyte Signal (Peak Disappearance) in LC-MS/MS Analysis

Question: I am not seeing a signal for TBP, or the signal is much lower than expected in my liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. What could be the problem?

Answer: A weak or absent analyte signal in LC-MS/MS is a frequent challenge, often pointing towards issues with the sample, the LC system, or the mass spectrometer.

  • Ion Suppression: Components in the sample matrix can interfere with the ionization of TBP in the mass spectrometer's source, leading to a suppressed signal. This is a classic sign of ion suppression, especially if the signal is significantly lower in matrix samples compared to neat solutions.[5]

    • Solution:

      • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]

      • Optimize Chromatography: Adjust the mobile phase gradient to separate TBP from the interfering components.[5]

      • Dilute the Sample: A simple dilution can reduce the concentration of both the analyte and the interfering matrix components.[5]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can effectively compensate for variability in ion suppression between samples.[5]

  • Incorrect MS/MS Parameters: The mass spectrometer might not be set up correctly to detect TBP.

    • Solution: Verify that the correct precursor and product ion transitions for TBP are included in the acquisition method. Ensure that the collision energy and other MS parameters are optimized for TBP.

  • Analyte Degradation: TBP might be degrading in the sample or during the analytical process.

    • Solution: Check the pH and storage conditions of your samples and standards. TBP can be susceptible to hydrolysis, especially under alkaline conditions.[6]

Issue 3: High Background or Contamination

Question: I am observing TBP peaks in my solvent blanks. How can I identify and eliminate the source of contamination?

Answer: Phthalates and organophosphates are common environmental contaminants, and their presence in blanks is a persistent issue in trace analysis.

  • Solvents and Reagents: The solvents and reagents used in sample preparation are a common source of contamination.

    • Solution: Use high-purity, "phthalate-free" or "pesticide-residue" grade solvents. Analyze a fresh bottle of solvent to confirm its purity.[3]

  • Sample Collection and Storage Containers: Plastic containers can leach TBP and other plasticizers.

  • Laboratory Environment: The laboratory environment itself can be a source of contamination.

    • Solution: Maintain a clean workspace. Avoid using plastic labware where possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for trace analysis of this compound?

A1: The most common and effective techniques for trace analysis of TBP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Both offer high sensitivity and selectivity. The choice between them may depend on the sample matrix, required detection limits, and available instrumentation.[8] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it is generally less sensitive than MS-based methods.[6]

Q2: How can I improve the sensitivity of my method to detect very low levels of TBP?

A2: To enhance sensitivity, consider the following:

  • Sample Pre-concentration: Use solid-phase extraction (SPE) to concentrate the analyte from a larger sample volume.[9][10]

  • Optimize MS/MS Parameters: For LC-MS/MS, use Multiple Reaction Monitoring (MRM) to increase specificity and sensitivity.[7] For GC-MS, Selected Ion Monitoring (SIM) can be employed.[7]

  • Use a High-Efficiency Column: A column with smaller particles (for HPLC) or a narrow-bore capillary column (for GC) can improve peak sharpness and thus sensitivity.[11][12]

Q3: What is the importance of an internal standard in TBP analysis?

A3: An internal standard (IS) is crucial for accurate and precise quantification. It is added at a known concentration to all samples, standards, and blanks before sample processing. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.[13][14] For LC-MS/MS, a stable isotope-labeled version of TBP is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects.[5] Triphenyl phosphate (TPP) has also been used as an internal standard in some methods.[12][14]

Q4: What are the key validation parameters to assess for a TBP analytical method?

A4: A comprehensive method validation should assess the following parameters:[6][7]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy (% Recovery): The closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Comparison of Analytical Methods for Organophosphate Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.[8]Separation based on partitioning between a mobile and stationary phase, followed by mass-based detection.[8]
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]Solid-Phase Extraction (SPE) or Direct Aqueous Injection.[8]
Typical Limit of Detection (LOD) Approximately 20 ng/L.[8]Can range from <1 to 10 ng/L.[8]
Throughput Moderate.[8]High, especially with direct injection methods.[8]
Selectivity High.[8]Very High, particularly with MS/MS.[8]

Experimental Protocols

Protocol 1: GC-MS Analysis of TBP in Water Samples

This protocol provides a general procedure. Optimization may be required for specific matrices and instrumentation.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elute the TBP from the cartridge with 5 mL of ethyl acetate.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • Add an internal standard.

  • GC-MS Instrumental Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) with characteristic ions for TBP (e.g., m/z 91, 181, 215, 326).

Protocol 2: LC-MS/MS Analysis of TBP in Biological Matrices

This protocol provides a general procedure. Optimization is crucial for different biological matrices.

  • Sample Preparation (Protein Precipitation and SPE):

    • To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Dilute the supernatant with 1 mL of water.

    • Perform SPE cleanup using a C18 cartridge as described in Protocol 1.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Instrumental Conditions:

    • LC System: HPLC or UHPLC system.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for TBP for confirmation and quantification.

Mandatory Visualization

Troubleshooting_Workflow start Problem Observed: Poor Peak Shape or Low Signal check_system Systematic Check start->check_system sample_prep Sample Preparation Issues? (e.g., Contamination, Degradation) check_system->sample_prep Start Here instrument_params Instrument Parameter Issues? (e.g., Temp, Flow Rate, Voltages) sample_prep->instrument_params No resolve_sample Optimize Sample Prep: - Use high-purity solvents - Check storage conditions - Improve cleanup (SPE/LLE) sample_prep->resolve_sample Yes column_issue Column Issues? (e.g., Contamination, Bleed, Degradation) instrument_params->column_issue No resolve_instrument Optimize Instrument Parameters: - Verify temperatures & flows - Tune MS - Check for leaks instrument_params->resolve_instrument Yes resolve_column Address Column Issues: - Bake out column - Trim column - Replace column column_issue->resolve_column Yes end_bad Consult Instrument Specialist column_issue->end_bad No end_good Problem Resolved resolve_sample->end_good resolve_instrument->end_good resolve_column->end_good

Caption: A logical workflow for troubleshooting common issues in TBP analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling Sample Collection extraction Extraction (LLE or SPE) sampling->extraction cleanup Cleanup & Concentration extraction->cleanup injection GC/LC Injection cleanup->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM or MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A generalized experimental workflow for the trace analysis of TBP.

References

Addressing matrix effects in LC-MS/MS analysis of Tribenzyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Tribenzyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of Tribenzyl phosphate?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample (e.g., plasma, serum, tissue homogenate) other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and metabolites.[1] A matrix effect is the alteration of this compound's ionization efficiency due to the presence of these co-eluting matrix components in the ion source of the mass spectrometer. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of quantification.[1]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The most common causes of matrix effects are co-eluting endogenous components from the biological sample.[1] For organophosphate analysis in matrices like plasma or serum, phospholipids (B1166683) are a primary cause of ion suppression.[1] Other substances such as salts, proteins, and other metabolites can also interfere with the ionization of this compound.[1]

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF).[1] This is typically done by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration. The formula is:

MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in neat solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[1] This assessment should ideally be performed using at least six different lots of the biological matrix.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?

A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium, ¹³C). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the unlabeled analyte.[2] This means it will co-elute and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[2] For example, a deuterated version of a similar compound, Triphenyl phosphate-d15, is commercially available and used for this purpose.[3][4]

Q5: Can I use a different sample preparation method to reduce matrix effects?

A5: Yes, optimizing the sample preparation method is a crucial step in mitigating matrix effects. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method separates this compound from many matrix components based on its solubility in an organic solvent.

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away.

  • Protein Precipitation (PPT): A simpler but often less effective method that removes proteins but may leave other matrix components like phospholipids in the extract.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a dispersive SPE method that is very effective for cleaning up complex matrices like food samples and can be adapted for biological samples.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no recovery of this compound Inefficient extraction from the sample matrix.- Optimize the sample preparation method. Consider switching from PPT to LLE or SPE for a cleaner extract. - For LLE, ensure the pH of the aqueous phase is optimized for the extraction of this compound. - For SPE, ensure the correct sorbent and elution solvents are being used.
High variability in results between samples Inconsistent matrix effects across different sample lots.- Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. This will co-elute and experience the same matrix effects, allowing for accurate correction.[2] - Improve the sample cleanup procedure to remove more of the interfering matrix components. SPE is often more effective than LLE or PPT in this regard.
Ion suppression observed (Matrix Factor < 1) Co-elution of matrix components, particularly phospholipids.- Modify the chromatographic method to improve the separation of this compound from interfering peaks. - Enhance the sample cleanup process. SPE with a phospholipid removal sorbent can be effective. - Dilute the sample extract, if the sensitivity of the assay allows.
Peak tailing or poor peak shape Interaction of the phosphate group with the LC system components.- Use a bio-inert or PEEK-lined LC system to prevent interactions between the phosphate groups and metal surfaces. - Optimize the mobile phase composition, including pH and organic solvent content.
Inconsistent internal standard response The chosen internal standard is not behaving similarly to this compound.- The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, select a structural analog that has similar extraction and ionization properties.

Quantitative Data Summary

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery. The values are generalized and should be optimized for your specific application.

Sample Preparation MethodTypical Analyte Recovery (%)Effectiveness in Reducing Matrix Effects
Protein Precipitation (PPT) 70-90%Low to Moderate
Liquid-Liquid Extraction (LLE) 80-100%Moderate to High
Solid-Phase Extraction (SPE) 85-105%High
QuEChERS 85-110%High

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma/serum sample, add the internal standard solution.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • To 200 µL of plasma/serum, add the internal standard and 800 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound with 1 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: QuEChERS (adapted for biological fluids)
  • To 1 mL of plasma/serum in a 15 mL centrifuge tube, add the internal standard and 1 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing sorbents (e.g., MgSO₄ and PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis, potentially after a dilution step.

Protocol 4: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (LLE, SPE, or QuEChERS) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Processing Data Processing and Quantification MSMS_Detection->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

G Start Inconsistent or Inaccurate Results? Check_IS Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->Check_IS Implement_IS Implement a SIL-IS for This compound Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (MF) using post-extraction spike Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Significant Matrix Effect (MF < 0.8 or > 1.2)? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., switch from PPT to SPE) ME_Present->Optimize_SP Yes Review_Data Review Data for Anomalies ME_Present->Review_Data No Optimize_LC Optimize LC Method for better separation Optimize_SP->Optimize_LC Optimize_LC->Assess_ME

Caption: Troubleshooting decision tree for matrix effects in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Tribenzyl Phosphate and Triphenyl Phosphate as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals on the flame retardant properties of two organophosphate esters, highlighting the available experimental data for Triphenyl Phosphate (B84403) and the current data gap for Tribenzyl Phosphate.

This guide provides a comprehensive comparison of the flame retardant properties of this compound (TBP) and Triphenyl phosphate (TPP). While TPP is a well-studied and widely used flame retardant with a significant body of available research, there is a notable lack of publicly available experimental data on the flame retardancy of TBP. This document summarizes the known performance of TPP, outlines its mechanism of action, and provides a theoretical comparison to TBP based on their chemical structures.

Executive Summary

Triphenyl phosphate is a well-established flame retardant that functions in both the gas and condensed phases to inhibit combustion.[1] Its efficacy has been demonstrated in various polymers, with quantitative data available from Limiting Oxygen Index (LOI), UL-94 vertical burning tests, and cone calorimetry. In contrast, this compound, while structurally similar, lacks published data on its flame retardant performance, preventing a direct, data-driven comparison. This guide will present the available data for TPP and offer a qualitative discussion on the potential properties of TBP.

Introduction to Organophosphate Flame Retardants

Organophosphate esters are a significant class of halogen-free flame retardants. Their mechanism of action typically involves two key pathways:

  • Gas Phase Inhibition: Upon heating, they decompose to release phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion.

  • Condensed Phase Charring: In the solid phase, they promote the formation of a protective char layer on the polymer surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.

Triphenyl Phosphate (TPP): A Profile

Triphenyl phosphate is a white, crystalline solid widely used as a flame retardant and plasticizer in a variety of polymers, including polycarbonates (PC), acrylonitrile-butadiene-styrene (ABS), and polyurethane (PU) foams.[2][3]

Mechanism of Action

TPP's flame retardant mechanism involves both gas and condensed phase actions. During combustion, TPP decomposes to form phosphoric acid, which then condenses to polyphosphoric acid. This acts as a catalyst for char formation in the condensed phase.[1] Simultaneously, volatile phosphorus-containing species are released into the gas phase, where they interfere with the combustion process.[4]

dot

Figure 1. Flame retardancy mechanism of Triphenyl Phosphate (TPP).

This compound (TBP): A Structural Analog

This compound is the triester of phosphoric acid and benzyl (B1604629) alcohol. While its chemical structure suggests potential for flame retardancy, there is a significant lack of published experimental data to confirm its efficacy and mechanism.

Chemical Structure:

  • Triphenyl Phosphate (TPP): C₁₈H₁₅O₄P

  • This compound (TBP): C₂₁H₂₁O₄P

The key structural difference lies in the organic groups attached to the phosphate core: phenyl groups (-C₆H₅) in TPP versus benzyl groups (-CH₂C₆H₅) in TBP. This difference in the linkage between the phosphorus atom and the aromatic ring is expected to influence the thermal stability and decomposition pathways of the molecule, and consequently, its flame retardant performance.

Performance Data: A One-Sided Comparison

Due to the absence of data for TBP, this section focuses on the documented flame retardant performance of TPP in various polymer systems.

Limiting Oxygen Index (LOI) and UL-94 Ratings

The LOI test measures the minimum oxygen concentration required to sustain combustion, while the UL-94 is a vertical burn test that classifies the self-extinguishing properties of a material. Higher LOI values and a V-0 rating in the UL-94 test indicate better flame retardancy.

Polymer MatrixFlame Retardant (Loading)LOI (%)UL-94 Rating
Polycarbonate (PC)10 wt% TPP33.7V-0
PolybenzoxazineTPP additionIncreasedV-0
Polyurethane Foam (PUF)10-20 php TPP-HB

Data compiled from multiple sources.[3][5]

Cone Calorimetry Data

Cone calorimetry is a bench-scale test that measures key fire behavior parameters such as the peak Heat Release Rate (pHRR) and Total Heat Released (THR). Lower values for these parameters are indicative of superior flame retardancy.

Polymer MatrixFlame RetardantpHRR (kW/m²)THR (MJ/m²)
PC/ABSTPPReducedReduced

Qualitative data indicates a reduction in heat release with the addition of TPP.[2]

Experimental Protocols

A standardized approach is crucial for the accurate assessment and comparison of flame retardant performance. The following are brief descriptions of the key experimental methodologies.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material. A test specimen is placed in a glass chimney, and a controlled mixture of oxygen and nitrogen is introduced from the bottom. The top of the specimen is ignited, and the oxygen concentration is adjusted until the limiting concentration is found.

UL-94 Vertical Burn Test

This test evaluates the burning characteristics of plastic materials in response to a small open flame. A rectangular bar of the material is held vertically and ignited at the bottom. The test measures the time it takes for the flame to self-extinguish after the ignition source is removed and whether any flaming drips ignite a cotton swatch placed below.

Cone Calorimetry (ASTM E1354)

This test measures the heat release rate and other flammability characteristics of materials under controlled burning conditions. A specimen is exposed to a specific heat flux from a conical radiant heater, and upon ignition, parameters such as the Heat Release Rate (HRR), Total Heat Released (THR), and mass loss rate are continuously measured.

dot

Experimental_Workflow Start Material Formulation (Polymer + Flame Retardant) Specimen_Prep Specimen Preparation Start->Specimen_Prep Conditioning Conditioning Specimen_Prep->Conditioning LOI_Test LOI Test (ASTM D2863) Conditioning->LOI_Test UL94_Test UL-94 Test Conditioning->UL94_Test Cone_Test Cone Calorimetry (ASTM E1354) Conditioning->Cone_Test Data_Analysis Data Analysis & Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Figure 2. A typical experimental workflow for evaluating flame retardant performance.

Discussion and Future Outlook

The available data clearly establishes Triphenyl phosphate as an effective flame retardant for a range of polymers. Its dual-action mechanism, contributing to both gas-phase flame inhibition and condensed-phase char formation, makes it a versatile choice.

The absence of comparable data for this compound is a significant gap in the literature. Based on its structure, TBP is also expected to exhibit flame retardant properties. The presence of the methylene (B1212753) (-CH₂-) bridge between the phosphorus and the phenyl ring in TBP, as opposed to the direct P-O-C aromatic bond in TPP, could lead to different thermal decomposition behavior. It is plausible that the P-O-CH₂ bond in TBP might have a different bond dissociation energy compared to the P-O-Ar bond in TPP, potentially affecting the temperature at which the flame retardant becomes active and the composition of the decomposition products.

To provide a definitive comparison, experimental studies on the flame retardancy of this compound are essential. Future research should focus on:

  • Synthesizing and characterizing high-purity this compound.

  • Incorporating TBP into various polymer matrices at different loading levels.

  • Evaluating its flame retardant performance using standardized tests such as LOI, UL-94, and cone calorimetry.

  • Conducting thermal analysis (TGA, DSC) to understand its decomposition behavior and interaction with the polymer matrix.

Such studies would not only fill the current knowledge gap but also provide valuable insights for the development of new and potentially more effective organophosphate flame retardants. Researchers and professionals are encouraged to consider these factors when selecting a flame retardant and to advocate for further research into less-characterized but potentially valuable compounds like this compound.

References

A Comparative Guide to Tributyl Phosphate and Triphenyl Phosphate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides an objective comparison of two common organophosphate plasticizers: Tributyl Phosphate (B84403) (TBP) and Triphenyl Phosphate (TPP). Both are utilized to enhance the flexibility, durability, and processability of various polymers. This report details their performance characteristics, supported by experimental data and standardized testing protocols.

While the initial topic of interest included Tribenzyl Phosphate, a comprehensive literature search revealed a significant lack of available data on its use and performance as a plasticizer. Therefore, this guide focuses on the more prevalent and well-documented Tributyl Phosphate and Triphenyl Phosphate to provide a meaningful and data-driven comparison.

Mechanism of Action

Both TBP and TPP function by embedding themselves between polymer chains, thereby increasing the intermolecular distance. This reduces the cohesive forces between the chains, which in turn lowers the glass transition temperature (Tg) of the polymer. The result is a more flexible and less brittle material.[1][2] TPP, with its rigid aromatic structure, and TBP, with its flexible aliphatic chains, interact differently with polymer matrices, leading to distinct performance profiles.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of Tributyl Phosphate and Triphenyl Phosphate as plasticizers, primarily in Polyvinyl Chloride (PVC), a common polymer in which these plasticizers are employed.

Table 1: General Physicochemical Properties

PropertyTributyl Phosphate (TBP)Triphenyl Phosphate (TPP)
Chemical Formula C₁₂H₂₇O₄PC₁₈H₁₅O₄P
Molecular Weight 266.31 g/mol 326.28 g/mol
Appearance Colorless, odorless liquidWhite, crystalline solid
Boiling Point 289 °C (decomposes)[3]370 °C
Melting Point < -80 °C49-50 °C
Water Solubility LowVery low

Table 2: Plasticizer Performance in PVC

Performance MetricTributyl Phosphate (TBP)Triphenyl Phosphate (TPP)
Plasticizing Efficiency Good low-temperature flexibility[1]Generally lower than TBP, can cause brittleness at low temperatures
Thermal Stability Good thermal stability[4]Excellent thermal stability[5]
Flame Retardancy Good, contributes to char formation[1][6]Excellent, acts in both condensed and gas phases[7][8]
Migration Resistance Good due to high boiling point[1]Excellent due to solid nature and high molecular weight
Compatibility with PVC Good[1]Good

Table 3: Mechanical Properties of Plasticized PVC (Typical Values)

Mechanical PropertyPVC with Tributyl PhosphatePVC with Triphenyl Phosphate
Tensile Strength Decreases with increasing concentrationDecreases with increasing concentration[2]
Elongation at Break Increases significantlyIncreases, but to a lesser extent than TBP[2]
Hardness (Shore A) DecreasesDecreases

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of plasticizers.

1. Tensile Properties (ASTM D882)

This test method determines the tensile strength, elongation at break, and modulus of elasticity of thin plastic sheeting.[9][10][11][12][13]

  • Specimen Preparation: Thin films of the plasticized polymer are cut into a dumbbell shape of specific dimensions.

  • Procedure:

    • The thickness and width of the specimen's narrow section are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of crosshead movement until it breaks.

    • The force and elongation are continuously recorded.

  • Data Analysis:

    • Tensile strength is calculated by dividing the maximum load by the original cross-sectional area.

    • Elongation at break is the percentage increase in length at the point of rupture.

2. Hardness (ASTM D2240)

This method measures the indentation hardness of materials using a durometer, with Shore A being a common scale for flexible plastics.[14][15][16][17][18]

  • Specimen Preparation: A flat, smooth, and uniform specimen with a minimum thickness of 6 mm is required.

  • Procedure:

    • The durometer is placed vertically on the specimen surface.

    • A specified pressure is applied to the presser foot.

    • The indentation reading is taken immediately after the presser foot is in full contact with the specimen.

  • Data Analysis: The hardness value is read directly from the durometer's scale.

3. Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the plasticized material.[19]

  • Specimen Preparation: A small, representative sample of the plasticized polymer (5-10 mg) is placed in a tared TGA pan.

  • Procedure:

    • The sample is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The onset temperature of decomposition and the temperature at specific weight loss percentages are determined from the TGA curve.

4. Flame Retardancy (Limiting Oxygen Index - LOI) (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[20][21][22][23][24]

  • Specimen Preparation: A small, vertically oriented specimen of specified dimensions is prepared.

  • Procedure:

    • The specimen is placed in a vertical glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the specimen is ignited.

    • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

  • Data Analysis: The LOI is the minimum percentage of oxygen that supports combustion for a specified period or extent of burning.

Visualizations

Plasticization Mechanism

G PolymerChains_1 Polymer Chains (Close Proximity) Plasticizer Plasticizer Molecules PolymerChains_1->Plasticizer PolymerChains_2 Polymer Chains (Increased Distance) Plasticizer->PolymerChains_2 Intercalation

Caption: Mechanism of polymer plasticization.

Experimental Workflow for Plasticizer Evaluation

G Start Start: Select Polymer and Plasticizers (TBP and TPP) Compounding Compounding: Mix polymer, plasticizer, and additives Start->Compounding Molding Molding: Prepare test specimens (e.g., films, plaques) Compounding->Molding Testing Performance Testing Molding->Testing Tensile Tensile Properties (ASTM D882) Testing->Tensile Hardness Hardness (ASTM D2240) Testing->Hardness Thermal Thermal Stability (TGA) Testing->Thermal Flame Flame Retardancy (LOI - ASTM D2863) Testing->Flame Analysis Data Analysis and Comparison Tensile->Analysis Hardness->Analysis Thermal->Analysis Flame->Analysis End End: Comparative Report Analysis->End

Caption: Experimental workflow for evaluating plasticizers.

Conclusion

The choice between Tributyl Phosphate and Triphenyl Phosphate as a plasticizer depends heavily on the specific requirements of the end-product. TBP is an excellent choice for applications requiring good low-temperature flexibility and general-purpose plasticization.[1] In contrast, TPP excels in applications where superior flame retardancy and thermal stability are the primary concerns, though it may compromise low-temperature performance.[5][7] For drug development professionals, where material inertness and resistance to extraction are critical, the higher molecular weight and solid nature of TPP might offer advantages in minimizing leaching. However, the specific formulation and its interaction with the active pharmaceutical ingredient would require thorough investigation. This guide provides the foundational data and experimental frameworks to aid researchers in making an informed selection based on empirical evidence.

References

A Comparative Guide to Tribenzyl Phosphate as a Performance Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and improved safety in lithium-ion batteries (LIBs) has led to extensive research into electrolyte additives. Among these, organophosphate compounds have been identified as effective flame retardants, crucial for mitigating the risk of thermal runaway. This guide provides a detailed performance evaluation of Tribenzyl Phosphate (B84403) (TBP), comparing it with other common phosphate-based additives and a baseline electrolyte. The information is supported by experimental data from peer-reviewed studies to offer an objective analysis for researchers in the field.

Overview of Phosphate-Based Flame Retardants

Organic phosphate compounds, such as Tribenzyl Phosphate (TBP), Triphenyl Phosphate (TPP), and various alkyl phosphates (e.g., Trimethyl Phosphate (TMP), Triethyl Phosphate (TEP)), are added to flammable carbonate-based electrolytes to enhance the thermal safety of LIBs.[1] The primary mechanism involves the additives' ability to scavenge flammable radicals (H• and OH•) during combustion, thereby suppressing the flame propagation.[1] Beyond safety, these additives can also influence the electrochemical performance by participating in the formation of protective layers on the electrode surfaces.

Comparative Electrochemical Performance

While specific quantitative data for TBP is less prevalent in publicly accessible literature, extensive research on the closely related aromatic compound, Triphenyl Phosphate (TPP), provides a strong benchmark for evaluating its expected performance. The benzyl (B1604629) groups in TBP are expected to offer different electrochemical behavior compared to the phenyl groups in TPP, but the fundamental role remains similar.

The following data summarizes the typical performance of an electrolyte containing TPP compared to a standard baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC)).

Table 1: Electrochemical Performance Comparison

Performance MetricBaseline Electrolyte (No Additive)Electrolyte with Triphenyl Phosphate (TPP)
Initial Discharge Capacity HighSlightly Lower
Capacity Retention ModerateGenerally similar or slightly improved
Coulombic Efficiency StandardOften improved due to stable interface films
Rate Capability Baseline performanceCan be lower due to increased viscosity and impedance
Electrochemical Impedance Lower initial impedanceHigher, due to thicker interface layers

Note: Performance can vary significantly based on additive concentration, electrode chemistry, and cycling conditions.

Studies on TPP indicate that while it can form a stable Solid Electrolyte Interphase (SEI) on the anode, this layer may also increase the impedance, which can impede lithium-ion transport and slightly reduce rate capability.[2] The addition of TPP often leads to a decrease in the initial discharge capacity but can improve long-term cycling stability under certain conditions by preventing continuous electrolyte decomposition.[2][3]

Thermal Stability and Safety Analysis

The primary motivation for using TBP and other phosphate esters is to improve battery safety. This is achieved by reducing the flammability of the electrolyte and increasing the thermal stability of the cell components.

Table 2: Thermal Stability and Flammability Data

ParameterBaseline Electrolyte (No Additive)Electrolyte with Phosphate Additive (e.g., TPP)
Flash Point LowHigher
Self-Extinguishing Time (SET) Does not self-extinguishSignificantly Reduced
Heat Flow (DSC) High exothermic peakReduced exothermic heat generation
Onset Temperature of Decomposition LowerHigher

Note: Data is generalized from studies on various phosphate flame retardants.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques to evaluate thermal stability. Electrolytes containing TPP consistently show improved thermal behavior compared to those without.[4] The additives help to increase the onset temperature for thermal runaway and reduce the total heat generated during decomposition, indicating a significant improvement in safety.

Mechanism of Action: Interfacial Film Formation

Phosphate additives like TBP and TPP are not electrochemically inert. They can be sacrificially reduced or oxidized at the electrode surfaces to form protective films. On the graphite (B72142) anode, they participate in the formation of the SEI. On the cathode, they can form a Cathode Electrolyte Interphase (CEI). These layers, when stable and ionically conductive, can prevent further electrolyte decomposition, suppress transition metal dissolution from the cathode, and ultimately enhance the cycle life of the battery.

G cluster_anode Anode Side (SEI Formation) cluster_cathode Cathode Side (CEI Formation) cluster_result Overall Performance Impact TBP_anode This compound (TBP) Reduction Electrochemical Reduction TBP_anode->Reduction During 1st cycle Safety Improved Safety (Flame Retardancy) TBP_anode->Safety SEI Stable, P-containing SEI Layer Reduction->SEI Graphite Graphite Anode SEI->Graphite Passivates Surface Stability Enhanced Cycling Stability SEI->Stability Impedance Increased Impedance SEI->Impedance TBP_cathode This compound (TBP) Oxidation Electrochemical Oxidation TBP_cathode->Oxidation At high voltage TBP_cathode->Safety CEI Protective CEI Layer Oxidation->CEI Cathode High-Voltage Cathode (e.g., NMC) CEI->Cathode Suppresses Decomposition CEI->Stability CEI->Impedance

Caption: Mechanism of TBP in enhancing battery stability.

Experimental Protocols

To ensure reproducibility and standardized comparison, detailed experimental protocols are essential. Below are typical methodologies used for evaluating electrolyte additives like TBP.

1. Electrode and Coin Cell Assembly

  • Cathode Preparation: A slurry is prepared by mixing the active material (e.g., LiFePO₄ or LiNi₀.₅Mn₀.₃Co₀.₂O₂), a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF) in an 8:1:1 weight ratio in N-Methyl-2-pyrrolidone (NMP). This slurry is cast onto an aluminum foil current collector and dried in a vacuum oven.[5]

  • Anode: A lithium metal foil is typically used as the counter and reference electrode for half-cell testing.[5]

  • Electrolyte Preparation: The baseline electrolyte is typically 1 M LiPF₆ in a 1:1 (v/v) mixture of EC and DEC. The test electrolyte is prepared by adding a specified weight percentage (e.g., 5 wt%) of TBP to the baseline solution.

  • Cell Assembly: CR2032-type coin cells are assembled in an argon-filled glovebox. The cell consists of the prepared cathode, a microporous separator (e.g., Celgard 2400), the lithium anode, spacers, and a spring, all saturated with the prepared electrolyte.[5]

2. Electrochemical Testing Workflow

Caption: Standard workflow for evaluating additives.

  • Galvanostatic Cycling: Cells are cycled between set voltage limits (e.g., 2.5–4.2 V for LiFePO₄) at various C-rates (e.g., C/10, C/5, 1C). The specific capacity, coulombic efficiency, and capacity retention over hundreds of cycles are recorded to evaluate performance and stability.[6]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge over a frequency range (e.g., 100 kHz to 10 mHz) to analyze the charge transfer resistance and SEI layer resistance.[6]

  • Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window of the electrolyte and observe the reduction/oxidation potentials of the additive.

3. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): A small amount of electrolyte is sealed in an aluminum pan and heated at a constant rate (e.g., 5 °C/min) to measure the heat flow and identify exothermic decomposition temperatures.[7][8]

  • Thermogravimetric Analysis (TGA): TGA is used to measure the weight loss of the electrolyte as a function of temperature, indicating its volatility and decomposition points.[7][8]

  • Flammability Test: A simple test involves exposing the electrolyte-soaked separator to a flame and measuring the self-extinguishing time.

Conclusion and Outlook

This compound is a promising flame-retardant additive for enhancing the safety of lithium-ion batteries. Based on comparative data from the closely related Triphenyl Phosphate, TBP is expected to significantly reduce electrolyte flammability and improve the thermal stability of the cell.[1][4] This safety benefit, however, may be accompanied by an increase in electrochemical impedance and a potential reduction in rate capability, which must be carefully balanced.[2][3]

The participation of TBP in the formation of protective SEI and CEI layers can lead to improved cycling stability. Further research focusing on optimizing the concentration of TBP and combining it with other functional additives, such as film-formers, could help mitigate the increase in impedance while retaining the crucial safety enhancements. The detailed protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate TBP and other novel additives in their pursuit of safer and more reliable energy storage solutions.

References

A Comparative Analysis of Polymer Thermal Stability with and without Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of organophosphate esters, such as Triphenyl Phosphate (B84403) (TPP), as flame retardants and plasticizers can significantly alter the thermal stability of polymeric materials. This guide provides a comparative analysis of the thermal properties of polymers with and without the addition of TPP, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The focus of this guide is on Triphenyl Phosphate (TPP) due to the prevalence of available research data, as a representative of the broader class of organophosphate esters which includes Tribenzyl Phosphate (TBP).

Quantitative Analysis of Thermal Stability

The thermal stability of polymers is primarily evaluated by their decomposition temperature, which can be determined using TGA. The following tables summarize the key thermal parameters for different polymers with and without the addition of Triphenyl Phosphate.

Polycarbonate (PC)
Sample CompositionOnset Decomposition Temperature (°C)Comments
Virgin Polycarbonate (PC)~480-500Exhibits higher initial decomposition temperature.
PC with Triphenyl Phosphate (PC/TPP)Lower than virgin PCThe addition of TPP accelerates the initial decomposition.

Note: The presence of TPP in polycarbonate can lead to a lower onset of weight loss, as TPP itself has a lower decomposition temperature than the polymer. However, it can enhance flame retardancy through mechanisms that promote char formation at higher temperatures.

Epoxy Resin
Sample CompositionDecomposition Temperature (°C)Impact Strength Increase
Epoxy Resin (DER 671X75/T31)339.96-
Epoxy Resin with 5 wt% TPP345.0725%
Epoxy Resin with 5 wt% TPP and 1 wt% Nanosilica494.12125%

Note: The addition of 5 wt% TPP to the epoxy resin resulted in a slight increase in the decomposition temperature. A significant increase in thermal stability was observed with the synergistic effect of TPP and nanosilica.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the thermal stability analysis of polymers.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is utilized to determine the thermal stability and compositional properties of materials by measuring the change in mass as a function of temperature.[3]

Objective: To evaluate the effect of Triphenyl Phosphate on the thermal decomposition profile of a polymer.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample (with and without TPP) into a clean, tared TGA sample pan (e.g., platinum or alumina).[4] To ensure consistency, sample size and surface area should be kept relatively constant.

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., Nitrogen at a purge rate of 50 cm³/min) to study thermal decomposition, or an oxidative atmosphere (e.g., Air at 40 mL/min) to assess oxidative stability.[4]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a final temperature (e.g., 700-800°C) at a linear heating rate (e.g., 10°C/min or 20°C/min).[4][5] Multiple heating rates (e.g., 1.2, 2.5, 5, 10 °C/min) can be used for kinetic analysis.

  • Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition, the temperature of maximum weight loss, and the final residual mass (char) are determined from the TGA curve and its derivative (DTG) curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the effect of Triphenyl Phosphate on the glass transition temperature (Tg) and melting behavior of a polymer.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Experimental Parameters:

  • Sample Preparation: A small sample of the polymer (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Thermal Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A final heating scan is performed at the same rate as the first. The Tg is typically determined from this second scan.

  • Data Analysis: The glass transition is observed as a step-change in the heat flow curve. The addition of TPP, acting as a plasticizer, generally leads to a reduction in the glass transition temperature of the polymer. For instance, the addition of TPP to polycarbonate can lower its Tg from approximately 148°C to 94°C.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of flame retardancy for Triphenyl Phosphate in polymers and a typical experimental workflow for thermal analysis.

G cluster_0 Condensed Phase Action cluster_1 Gas Phase Action Polymer_TPP Polymer + TPP Heat Heat Polymer_TPP->Heat Decomposition Thermal Decomposition Heat->Decomposition Phosphoric_Acid Formation of Phosphoric Acid Decomposition->Phosphoric_Acid Volatile_Products Volatile Products (e.g., PO•, HPO•) Decomposition->Volatile_Products Pyrophosphoric_Acid Formation of Pyrophosphoric Acid Phosphoric_Acid->Pyrophosphoric_Acid Char_Layer Protective Char Layer Pyrophosphoric_Acid->Char_Layer Combustion_Radicals Combustible Radicals (H•, OH•) Char_Layer->Combustion_Radicals Inhibits Heat and Mass Transfer Volatile_Products->Combustion_Radicals Radical Scavenging Inert_Products Inert Products Combustion_Radicals->Inert_Products

Caption: Mechanism of Triphenyl Phosphate as a flame retardant in polymers.

G cluster_workflow Thermal Analysis Experimental Workflow Sample_Prep Sample Preparation (Polymer +/- TPP) TGA_Analysis TGA Analysis (Inert/Oxidative Atmosphere) Sample_Prep->TGA_Analysis DSC_Analysis DSC Analysis (Heat-Cool-Heat Cycle) Sample_Prep->DSC_Analysis Data_Acquisition Data Acquisition (Weight vs. Temp, Heat Flow vs. Temp) TGA_Analysis->Data_Acquisition DSC_Analysis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Experimental workflow for thermal stability analysis of polymers.

References

A Comparative Guide to the Leaching of Tribenzyl Phosphate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaching characteristics of Tribenzyl Phosphate (TBP), a plasticizer utilized in various polymer matrices. Given the limited availability of direct experimental data on TBP leaching in publicly accessible literature, this document offers a comparative perspective against the more extensively studied organophosphate plasticizer, Triphenyl Phosphate (TPP). The information herein, including detailed experimental protocols, is intended to empower researchers to conduct their own evaluations and make informed decisions regarding material selection and safety.

Comparative Analysis: this compound (TBP) vs. Triphenyl Phosphate (TPP)

The leaching potential of a plasticizer is influenced by several physicochemical properties, including its molecular weight, hydrophobicity (log Kow), and water solubility. While both TBP and TPP are aryl phosphates, the presence of benzyl (B1604629) groups in TBP compared to the phenyl groups in TPP results in different characteristics that are expected to affect their migration from a polymer matrix.

Table 1: Comparison of Physicochemical Properties of TBP and TPP

PropertyThis compound (TBP)Triphenyl Phosphate (TPP)Expected Influence on Leaching
Molecular Formula C21H21O4PC18H15O4P-
Molecular Weight 368.36 g/mol 326.3 g/mol [1]Higher molecular weight generally leads to slower diffusion and lower leaching.
Structure Phosphate ester with three benzyl groupsPhosphate ester with three phenyl groups[1]The benzyl groups in TBP provide more conformational flexibility compared to the rigid phenyl groups in TPP.
Octanol-Water Partition Coefficient (Log Kow) ~5.1 (Predicted)4.59[1]A higher Log Kow suggests greater hydrophobicity, which can lead to lower leaching into aqueous media but potentially higher migration into fatty or alcoholic simulants.
Water Solubility Low (Predicted to be lower than TPP)0.001 g/100ml (10 mg/L) at 20°C[1]Lower water solubility generally correlates with reduced leaching into aqueous environments.

Comparative Leaching Data

Direct comparative studies on the leaching of TBP are scarce. The following table presents known leaching data for TPP from Polyvinyl Chloride (PVC) and provides an expected leaching behavior for TBP based on its physicochemical properties. These expected values are for illustrative purposes and require experimental validation.

Table 2: Leaching of TBP (Expected) vs. TPP (Experimental) from PVC

PlasticizerPolymer MatrixLeaching Medium (Food Simulant)Temperature (°C)Contact TimeLeaching/Migration LevelReference (for TPP data)
This compound (TBP) PVC10% Ethanol (B145695) (Simulant A)4010 daysExpected to be lower than TPPN/A
Triphenyl Phosphate (TPP) PVC10% Ethanol (Simulant A)4010 daysData varies significantly with study conditions[2][3]
This compound (TBP) PVC50% Ethanol (Simulant D1)4010 daysExpected to be comparable to or slightly lower than TPPN/A
Triphenyl Phosphate (TPP) PVC50% Ethanol (Simulant D1)4010 daysCan show significant migration due to ethanol's effect on PVC[2][3][2][3]
This compound (TBP) PVCOlive Oil (Simulant D2)4010 daysExpected to be higher than in aqueous simulants due to high lipophilicityN/A
Triphenyl Phosphate (TPP) PVCOlive Oil (Simulant D2)4010 daysKnown to migrate into fatty simulants[2][3]

Experimental Protocols for Leaching Studies

To facilitate further research, a detailed, generalized protocol for conducting a leaching study on TBP from a polymer matrix is provided below. This protocol can be adapted based on the specific polymer, intended application, and regulatory guidelines.

Materials and Reagents
  • Polymer samples: Polymer sheets or articles containing a known concentration of this compound.

  • Food Simulants:

    • 10% (v/v) ethanol in deionized water (Simulant A)

    • 3% (w/v) acetic acid in deionized water (Simulant B)

    • 50% (v/v) ethanol in deionized water (Simulant D1)

    • Olive oil or other fatty food simulant (Simulant D2)

  • Analytical Standards: Certified reference material of this compound.

  • Internal Standard: Isotopically labeled TBP or another suitable organophosphate ester not present in the sample.

  • Solvents: HPLC or GC grade n-hexane, ethyl acetate, acetonitrile, methanol.

  • Glassware: Borosilicate glass migration cells or containers, volumetric flasks, pipettes.

  • Analytical Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS) or Liquid Chromatograph with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Cut the polymer material into test specimens of known surface area (e.g., 1 dm²).

  • Clean the surface of the specimens by gently wiping with a lint-free cloth to remove any surface contamination. Avoid the use of solvents.

  • Accurately weigh each test specimen.

Migration/Leaching Procedure
  • Place a prepared test specimen into a clean glass migration cell.

  • Pre-heat the selected food simulant to the test temperature (e.g., 40°C).

  • Add a known volume of the pre-heated food simulant to the migration cell, ensuring the entire surface of the polymer is in contact. A surface area to volume ratio of 6 dm²/L is commonly used for food contact materials testing.

  • Seal the migration cell to prevent evaporation.

  • Place the cell in an incubator or oven at the specified test temperature for a defined period (e.g., 10 days).

  • Prepare blank samples containing only the food simulant and subject them to the same conditions.

Sample Extraction and Clean-up
  • After the incubation period, cool the migration cell to room temperature.

  • Remove an aliquot of the food simulant for analysis.

  • For aqueous simulants (A, B, D1):

    • Perform a liquid-liquid extraction (LLE) by mixing the aliquot with a suitable organic solvent (e.g., ethyl acetate).

    • Alternatively, use solid-phase extraction (SPE) with a C18 or similar cartridge to concentrate the analyte.

  • For fatty food simulants (D2):

    • A more complex workup involving solvent extraction and potentially gel permeation chromatography (GPC) may be required to remove the bulk lipid matrix.

  • Concentrate the organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Add a known amount of the internal standard and reconstitute in a suitable solvent for analysis.

Analytical Quantification (GC-MS)
  • GC Conditions:

    • Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for TBP and the internal standard.

Data Analysis
  • Prepare a calibration curve using the analytical standards of TBP.

  • Quantify the concentration of TBP in the extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Calculate the migration of TBP from the polymer sample, expressed in mg/kg of food simulant or µg/dm² of the sample surface area.

Mandatory Visualization

G Experimental Workflow for this compound Leaching Studies cluster_prep Sample Preparation cluster_migration Migration/Leaching cluster_extraction Sample Extraction & Analysis cluster_data Data Processing polymer_sample Polymer Sample (with TBP) cut_sample Cut to Known Surface Area (e.g., 1 dm²) polymer_sample->cut_sample clean_sample Clean and Weigh Test Specimen cut_sample->clean_sample migration_cell Place Specimen in Migration Cell clean_sample->migration_cell add_simulant Add Pre-heated Food Simulant (e.g., 50% EtOH) migration_cell->add_simulant incubate Incubate (e.g., 40°C for 10 days) add_simulant->incubate aliquot Collect Aliquot of Simulant incubate->aliquot extract Liquid-Liquid or Solid-Phase Extraction aliquot->extract concentrate Concentrate Extract & Add Internal Standard extract->concentrate analysis GC-MS or LC-MS/MS Analysis concentrate->analysis quantify Quantification using Calibration Curve analysis->quantify report Report Results (µg/dm² or mg/kg) quantify->report

Caption: Generalized workflow for determining the leaching of this compound.

Conclusion

While this compound is a relevant plasticizer in the polymer industry, there is a clear need for more dedicated research into its leaching behavior from various matrices. This guide provides a foundational comparison with Triphenyl Phosphate, based on physicochemical properties, and a detailed experimental protocol to encourage and facilitate such studies. The generation of empirical data is crucial for accurate risk assessment and the development of safer, more stable polymer formulations for sensitive applications.

References

A Comparative Guide to Organophosphate Esters as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organophosphate esters (OPEs) are a class of chemical compounds widely utilized as flame retardants and plasticizers in a variety of consumer and industrial products, including furniture, electronics, textiles, and building materials.[1][2][3] Their increased use followed the phasing out of polybrominated diphenyl ethers (PBDEs) due to concerns about persistence, bioaccumulation, and toxicity.[1][4][5] OPEs are generally added to materials physically rather than being chemically bonded, which can lead to their release into the environment through abrasion, leaching, and volatilization.[2][6]

This guide provides a comparative overview of common OPEs, focusing on their flame retardancy performance, thermal stability, and toxicological profiles. It is intended for researchers, scientists, and professionals in drug development and material science to facilitate an objective evaluation of these compounds based on experimental data.

Mechanism of Action

Organophosphate esters function as flame retardants through a combination of gas-phase and condensed-phase mechanisms.[2][7]

  • Gas-Phase Action: Upon heating, some OPEs, particularly halogenated ones, can decompose to release radical scavengers (like halogen acids). These reactive species interfere with the high-energy radicals (H•, •OH) in the flame that propagate combustion, thus quenching the fire.[2]

  • Condensed-Phase Action: In the solid phase of the burning material, OPEs decompose to form phosphoric acid. This acid promotes dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer.[2][7][8] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatiles into the gas phase.

G cluster_input Initial State cluster_process Combustion Process cluster_action Flame Retardant Action cluster_output Result Polymer Polymer Matrix + OPE Additive Heat Application of Heat Polymer->Heat Decomposition Thermal Decomposition Heat->Decomposition Gas_Phase Gas Phase Radical Quenching Decomposition->Gas_Phase Volatiles Condensed_Phase Condensed Phase Char Formation Decomposition->Condensed_Phase Residue Output Flame Retardancy Gas_Phase->Output Condensed_Phase->Output

Caption: General mechanism of action for organophosphate ester flame retardants.

Comparative Performance Data

The efficacy and safety of OPEs vary significantly based on their chemical structure, which can be broadly categorized into halogenated alkyl, non-halogenated alkyl, and aryl OPEs.[6][9]

Table 1: Flame Retardancy Performance of Common OPEs

This table summarizes key flame retardancy metrics for several widely used OPEs when incorporated into polyurethane (PU) foam.

Organophosphate Ester (OPE)TypeLimiting Oxygen Index (LOI) (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
TCEP (Tris(2-chloroethyl) phosphate)Halogenated Alkyl~25-28V-0Lower than neat PU[10]
TCPP (Tris(1-chloro-2-propyl) phosphate)Halogenated Alkyl~23-26V-1Moderate Reduction[10][11]
TDCPP (Tris(1,3-dichloro-2-propyl) phosphate)Halogenated Alkyl~26-29V-0Significant Reduction[1]
TPhP (Triphenyl phosphate)Aryl~24-27V-0Moderate Reduction[9]
TBOEP (Tris(2-butoxyethyl) phosphate)Alkyl~21-23V-2 / HBMinor Reduction[1][9]
Neat PU Foam (Control)-~18-20FailsHigh-

Note: Performance data can vary based on the specific polymer matrix, OPE concentration, and test conditions.

Table 2: Thermal Stability of Common OPEs (TGA Data)

Thermogravimetric analysis (TGA) is used to determine the thermal stability of the flame retardants themselves.

Organophosphate Ester (OPE)5% Weight Loss Temp. (°C)10% Weight Loss Temp. (°C)Key CharacteristicReference
TCEP ~160 °C~195 °CLower thermal stability[10]
TCPP ~172 °C~208 °CBetter stability than TCEP[11]
TDCPP ~210 °C~240 °CHigh thermal stability-
TPhP ~225 °C~250 °CHigh thermal stability-
TBOEP ~180 °C~215 °CModerate thermal stability-

Note: Data are approximate and collated from various sources. Higher decomposition temperatures indicate better thermal stability, which is often desirable for polymer processing.

Table 3: Toxicological Profile of Common OPEs

The toxicological profiles of OPEs are a significant concern, with evidence suggesting potential for reproductive toxicity, neurotoxicity, and carcinogenicity.[12][13][14]

Organophosphate Ester (OPE)Acute Toxicity (Rat, oral LD50)Cytotoxicity (HepG2 cells)Regulatory Status/ConcernsReference
TCEP ~1000-1500 mg/kgModerately toxicListed as SVHC in EU, restricted use[10]
TCPP > 2000 mg/kgLess bioactive than triaryl OPEsHigh hazard for developmental toxicity (U.S. EPA)[10][14][15]
TDCPP ~1000-3000 mg/kgLess bioactive than triaryl OPEsSuspected carcinogen (ECHA)[15][16]
TPhP > 5000 mg/kgMore cytotoxic than non-triaryl OPEsEndocrine disruption concerns[13][15]
TBOEP > 10000 mg/kgPotent effects on liver cellsAssociated with respiratory and dermal effects[1][15]

Experimental Protocols

Standardized testing is crucial for the objective comparison of flame retardant performance.

Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the candle-like combustion of a vertically oriented specimen.[17]

  • Methodology:

    • A small, bar-shaped specimen is clamped vertically inside a transparent glass chimney.

    • A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration is adjusted until the specimen just sustains combustion for a specified period or burns over a specified length.

    • The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[17]

UL 94 Vertical Burning Test
  • Standard: UL 94

  • Principle: This test evaluates the burning behavior and self-extinguishing capability of a material after exposure to a small flame in a vertical orientation.[17][18]

  • Methodology:

    • A rectangular bar specimen is held vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (t1) is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The durations of flaming (t2) and afterglow (t3) are recorded.

    • A layer of cotton is placed below the specimen to check for flaming drips.

    • Classification:

      • V-0: No specimen has flaming combustion for more than 10 seconds after either flame application. Total flaming time for any set of 5 specimens does not exceed 50 seconds. No flaming drips that ignite the cotton.[17]

      • V-1: No specimen has flaming combustion for more than 30 seconds. Total flaming time for any set of 5 specimens does not exceed 250 seconds. No flaming drips that ignite the cotton.

      • V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.

Cone Calorimeter (CCT) Test
  • Standard: ASTM E1354 or ISO 5660

  • Principle: The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures properties like heat release rate (HRR), time to ignition (TTI), and total smoke production (TSP) when a specimen is exposed to a specific radiant heat flux.[17]

  • Methodology:

    • A square specimen (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.

    • The specimen is exposed to a pre-set level of heat flux (e.g., 35 or 50 kW/m²).

    • An igniter is positioned above the specimen to ignite the flammable volatiles released.

    • Throughout the test, oxygen consumption and mass loss are continuously measured to calculate the heat release rate and other key parameters.[17]

In Vitro Cytotoxicity Assay (HepG2 Cells)
  • Principle: To assess the potential toxicity of OPEs by measuring their effect on the viability and function of human liver carcinoma cells (HepG2), a common model for hepatotoxicity studies.[15]

  • Methodology:

    • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., MEM alpha) supplemented with fetal bovine serum and maintained in a controlled incubator.

    • Exposure: Cells are seeded in multi-well plates and allowed to attach. They are then exposed to a range of concentrations of the test OPE for a specified duration (e.g., 24 or 48 hours).

    • Viability Assessment: Cell viability is measured using a method like the MTT assay or high-content imaging to quantify cell survival.

    • Endpoint Analysis: Additional endpoints can be measured, such as mitochondrial membrane potential, reactive oxygen species (ROS) production, and lipid droplet accumulation, to investigate mechanisms of toxicity.[15]

    • Data Analysis: The concentration at which a 50% reduction in cell viability (IC50) occurs is calculated to compare the relative cytotoxicity of different OPEs.

G cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Analysis & Conclusion A Select OPEs for Comparison (e.g., TCPP, TDCPP, TPhP) B Prepare Polymer Samples (e.g., PU Foam with OPEs) A->B C Flame Retardancy Testing B->C D Thermal Stability (TGA) B->D E Toxicological Assessment (In Vitro Cytotoxicity) B->E C1 LOI (ASTM D2863) C2 UL 94 Vertical Burn C3 Cone Calorimetry F Data Collation & Analysis (Tabulate Results) D->F E->F C1->F C2->F C3->F G Comparative Evaluation (Performance vs. Toxicity) F->G H Conclusion & Recommendations G->H

Caption: Workflow for the comparative evaluation of organophosphate flame retardants.

Conclusion

The selection of an organophosphate ester as a flame retardant involves a critical trade-off between performance, thermal stability, and potential health risks. Halogenated OPEs like TDCPP and TCEP generally exhibit high flame retardant efficiency but are also associated with greater toxicological concerns, leading to regulatory restrictions.[9][10] Aryl phosphates such as TPhP offer good thermal stability and flame retardancy but may present risks such as endocrine disruption.[13][15] Non-halogenated alkyl OPEs like TBOEP are often less effective as flame retardants but may have a more favorable acute toxicity profile, though other health effects are still under investigation.[1][15]

This guide highlights the necessity of a multi-faceted approach to evaluating OPEs. Researchers and manufacturers must consider not only the fire safety standards met by these additives but also their entire life cycle, including potential for human exposure and environmental impact. The data and protocols presented here serve as a foundational resource for making informed decisions in the development of safer, more effective materials.

References

The Efficacy of Organophosphate Flame Retardants: A Comparative Guide Focused on Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Triphenyl Phosphate (B84403) (TPP) as a flame retardant in various polymer systems, offering a comparative analysis against other common flame retardants, supported by experimental data and detailed methodologies.

Introduction

Tribenzyl phosphate (TBP) is an organophosphate compound with potential applications as a flame retardant. However, publicly available research and experimental data on its efficacy in different polymers are limited. In contrast, a closely related aryl phosphate, Triphenyl Phosphate (TPP), is a widely studied and commercially significant flame retardant.[1] This guide provides a detailed comparison of TPP's performance with other flame retardants in several key polymers, supported by quantitative data from standardized tests.

The primary mechanism of organophosphate flame retardants like TPP involves a dual action in both the condensed (solid) and gas phases of a fire.[1][2] In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[1] In the gas phase, they release phosphorus-containing radicals that quench the high-energy radicals (H• and OH•) responsible for flame propagation.[1]

Quantitative Performance Comparison

The effectiveness of flame retardants is evaluated using several standardized tests. The following tables summarize key performance indicators for Triphenyl Phosphate (TPP) and alternative flame retardants in various polymer matrices.

Table 1: Flame Retardant Performance in Polycarbonate (PC) and PC/ABS Blends
Polymer MatrixFlame RetardantLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating (Thickness)Observations
Polycarbonate (PC) None--V-2-
TPP1033.7V-0Significant improvement in flame retardancy.[3]
PC/ABS None021.1FailedDripping observed.[1]
TPP15-V-1-
RDP*1524.1V-2Dripping observed.[1]
BDP 1524.7V-1No Dripping.[1]
BDP2025.4V-0No Dripping.[1]

*RDP: Resorcinol (B1680541) bis(diphenyl phosphate) **BDP: Bisphenol A bis(diphenyl phosphate)

Table 2: Flame Retardant Performance in Polyolefins
Polymer MatrixFlame RetardantLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
High-Density Polyethylene (HDPE) TPP10>21-
Ultra-High-Molecular-Weight Polyethylene (UHMWPE) EG-g-DOPO*2030.6V-0

*EG-g-DOPO: A novel flame retardant based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

Table 3: Flame Retardant Performance in Other Polymer Systems
Polymer MatrixFlame RetardantLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
Epoxy Resin P-based compound2.7-V-0
Polyurethane (PU) Foam TPP10-Burning rate reduced by 13%[4]
TPP20-Burning rate reduced by 17%[4]

Experimental Protocols

Standardized testing is crucial for the accurate assessment and comparison of flame retardant performance. The following are detailed methodologies for the key experiments cited.

Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863, ISO 4589-2

  • Apparatus: LOI instrument, consisting of a vertical glass column, gas flow meters for oxygen and nitrogen, and an ignition source.

  • Specimen Dimensions: Typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

  • Procedure:

    • A vertically mounted specimen is placed inside the glass column.

    • A mixture of oxygen and nitrogen is introduced into the column at a controlled flow rate.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration in the gas mixture is systematically varied in subsequent tests.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, required to sustain flaming combustion for a specified period (e.g., 3 minutes) or until a certain length of the specimen is consumed. A higher LOI value indicates better flame retardancy.[3]

UL-94 Vertical Burn Test
  • Standard: ASTM D3801, IEC 60695-11-10

  • Apparatus: UL-94 test chamber, Bunsen burner, timer, and a cotton patch.

  • Specimen Dimensions: 125 mm x 13 mm, with a thickness representative of the end-use application.

  • Procedure:

    • A specimen is mounted vertically in the test chamber.

    • A layer of dry cotton is placed 300 mm below the specimen.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The second afterflame time (t2) and the afterglow time are recorded.

    • Observations are made to see if any dripping particles ignite the cotton patch below.

    • Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and whether dripping particles ignite the cotton. V-0 represents the highest level of flame retardancy in this classification.

Cone Calorimetry
  • Standard: ASTM E1354, ISO 5660-1

  • Apparatus: Cone calorimeter.

  • Specimen Dimensions: 100 mm x 100 mm, with a thickness up to 50 mm.

  • Procedure:

    • The specimen is exposed to a controlled level of radiant heat from a conical heater.

    • The combustion products are collected by an exhaust hood, and various parameters are continuously measured.

    • Key measured parameters include:

      • Heat Release Rate (HRR): The rate at which heat is evolved from the burning material.

      • Peak Heat Release Rate (pHRR): The maximum value of the heat release rate.

      • Total Heat Released (THR): The total amount of heat generated during the combustion process.

      • Time to Ignition (TTI): The time it takes for the specimen to ignite after being exposed to the heat source.

Visualizing Mechanisms and Workflows

To better understand the processes involved in flame retardancy and its evaluation, the following diagrams illustrate the mechanism of action for TPP and a typical experimental workflow.

flame_retardancy_mechanism cluster_polymer Polymer Matrix cluster_combustion Combustion Zone cluster_action Flame Retardant Action Polymer Polymer Flame Flame Polymer->Flame Fuel TPP TPP Gas_Phase Gas Phase Inhibition TPP->Gas_Phase Decomposes Condensed_Phase Condensed Phase Charring TPP->Condensed_Phase Promotes Heat Heat Heat->Polymer Pyrolysis Flame->Heat Feedback Gas_Phase->Flame Radical Quenching Condensed_Phase->Polymer Insulating Char Layer

Caption: Flame Retardancy Mechanism of Triphenyl Phosphate (TPP).

experimental_workflow Start Start: Select Polymer and Flame Retardant Compounding Melt Compounding Start->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep Testing Flame Retardancy Testing Specimen_Prep->Testing LOI LOI Test Testing->LOI UL94 UL-94 Test Testing->UL94 Cone Cone Calorimetry Testing->Cone Analysis Data Analysis and Comparison LOI->Analysis UL94->Analysis Cone->Analysis End End: Efficacy Evaluation Analysis->End

Caption: Experimental Workflow for Flame Retardant Evaluation.

Conclusion

Triphenyl phosphate is a versatile and effective flame retardant for a range of polymers, including polycarbonate, PC/ABS blends, and polyurethane foams.[3][4][5] Its performance is comparable to other non-halogenated flame retardants, and it often provides a significant improvement in fire safety as measured by standard tests like LOI and UL-94. The choice of the most suitable flame retardant depends on the specific polymer, processing conditions, and the desired level of fire safety. This guide provides a foundation of comparative data and standardized methodologies to aid researchers and professionals in making informed decisions for their applications.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Tribenzyl Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Tribenzyl phosphate (B84403), an organophosphorus compound used as a plasticizer and flame retardant.

Due to limited direct comparative studies on Tribenzyl phosphate, this guide leverages data from closely related organophosphate compounds—Triphenyl phosphate for HPLC and Tributyl phosphate for GC—to provide a comprehensive performance overview. This approach allows for a robust comparison of the two techniques for the analysis of aromatic organophosphate esters.

Data Presentation: Performance Comparison of HPLC and GC Methods

The following table summarizes the quantitative performance characteristics of HPLC and GC methods for the analysis of organophosphate esters, providing a basis for method selection and cross-validation.

Performance ParameterHPLC (for Triphenyl Phosphate)GC-FID (for Tributyl Phosphate)
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[1]0.2 µg/mL[2][3]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[1]0.7 µg/mL[2][3]
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]Not explicitly stated, but linearity demonstrated from 50 to 150% of a 100 µg/mL analytical concentration[2]
Accuracy (% Recovery) 98.0% to 102.0%[1]Mean %LC was 95.5%[2]
Precision (Relative Standard Deviation, RSD) ≤ 2.0%[1]≤ 1.0% for method precision[2]

Experimental Protocols

Detailed methodologies for the HPLC and GC analyses are provided below. These protocols are based on established methods for related organophosphate compounds and serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol for Organophosphate Analysis

This protocol is adapted from a validated method for Triphenyl Phosphate.[1]

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v). The addition of 0.1% phosphoric acid to the aqueous component can improve peak symmetry.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Prepare a stock solution of the standard in a suitable solvent (e.g., acetonitrile).

    • Prepare working standards and samples by diluting with the mobile phase to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol for Organophosphate Analysis

This protocol is based on a validated GC-FID method for Tributyl Phosphate.[2][3]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector Temperature: 210 °C.

  • Detector Temperature: 210 °C.

  • Oven Temperature Program: Isothermal at 210 °C.

  • Injection Volume: 3 µL.

  • Split Ratio: 18.0/2.0.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Ensure the final concentration is within the linear range of the instrument.

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method cross-validation and the general experimental workflows for HPLC and GC analysis.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define HPLC and GC Methods set_criteria Set Acceptance Criteria (e.g., Accuracy, Precision) define_methods->set_criteria prepare_samples Prepare Identical Sample Sets set_criteria->prepare_samples analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_gc Analyze Samples by GC prepare_samples->analyze_gc collect_data Collect and Process Data analyze_hplc->collect_data analyze_gc->collect_data compare_results Compare Results Statistically (e.g., t-test, F-test) collect_data->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence final_report final_report assess_equivalence->final_report Report Findings

Cross-validation workflow for analytical methods.

analytical_workflows cluster_hplc HPLC Workflow cluster_gc GC Workflow hplc_prep Sample Preparation (Dissolution, Filtration) hplc_inject Injection into HPLC hplc_prep->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data gc_prep Sample Preparation (Dissolution) gc_inject Injection into GC gc_prep->gc_inject gc_sep Separation on DB-Wax Column gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_data Data Analysis gc_detect->gc_data

References

Benchmarking Tribenzyl Phosphate Against Commercial Flame Retardants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame retardant performance of Tribenzyl Phosphate (TBP) against a range of commercially available flame retardants. Due to a notable lack of specific quantitative fire safety data for this compound in the public domain, this analysis utilizes Triphenyl Phosphate (TPP) as a structural and functional analogue. Both TBP and TPP belong to the organophosphate ester class of flame retardants and are expected to exhibit similar mechanisms of action. This comparison is based on established experimental data for TPP and other commercial alternatives, offering valuable insights for material selection and development.

Executive Summary

Organophosphate esters like Triphenyl Phosphate (TPP) are effective flame retardants that function through a dual mechanism, acting in both the gas and condensed phases to inhibit combustion.[1] Commercial flame retardants benchmarked in this guide include other organophosphates such as Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP), as well as inorganic flame retardants like Aluminum Hydroxide (ATH) and Ammonium Polyphosphate (APP). While TPP demonstrates significant efficacy, particularly in engineering plastics like polycarbonate, the choice of the optimal flame retardant is highly dependent on the polymer matrix and specific performance requirements.

Data Presentation: Comparative Performance of Flame Retardants

The following tables summarize key quantitative data from standardized flame retardancy tests for TPP and various commercial flame retardants in different polymer systems.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Ratings

The Limiting Oxygen Index (LOI) indicates the minimum oxygen concentration required to sustain combustion, with higher values signifying better flame retardancy. The UL-94 test classifies the self-extinguishing properties of plastics.

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL-94 Rating
Polycarbonate (PC) None--V-2[2]
Triphenyl Phosphate (TPP)1033.7V-0[2]
PC/ABS Blends Triphenyl Phosphate (TPP)15-V-1[2]
Resorcinol bis(diphenyl phosphate) (RDP)1524.1V-2[2]
Bisphenol A bis(diphenyl phosphate) (BDP) Derivative (BAPDP)1524.7V-1
Bisphenol A bis(diphenyl phosphate) (BDP) Derivative (BAPDP)2025.4V-0
High-Density Polyethylene (HDPE) Triphenyl Phosphate (TPP)10>21-[2]
Epoxy Resin TPP-like structure (BHPP)1.51 (P%)31V-0
TPP-like structure (BHPP)2.25 (P%)33V-0

Table 2: Cone Calorimetry Data

Cone calorimetry measures key fire behavior parameters such as the peak Heat Release Rate (pHRR) and Total Heat Released (THR), providing insights into the fire hazard of materials. Lower values generally indicate better fire safety.

Polymer MatrixFlame RetardantLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Released (THR) (MJ/m²)
Polypropylene (PP) None-~1700~120
Ammonium Polyphosphate (APP) based system25~300~100
Ethylene-Vinyl Acetate (EVA) None-102796.4
Aluminum Hydroxide (ATH)60~200~40
PC/ABS Blends None-~1032-
Triphenyl Phosphate (TPP) / Nanoclay2~600-
Bisphenol A bis(diphenyl phosphate) (BDP)-Superior performance to TPP-

Experimental Protocols

A brief overview of the key experimental methodologies cited in this guide is provided below.

Limiting Oxygen Index (LOI)
  • Standard: ASTM D2863 / ISO 4589-2

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Methodology: A small, vertically oriented specimen is ignited at its upper end. The oxygen concentration in the gas mixture is varied until the minimum level that sustains burning is found.[3]

UL-94 Vertical Burn Test
  • Standard: ANSI/UL-94

  • Objective: To assess the flammability and self-extinguishing characteristics of plastic materials.

  • Methodology: A rectangular test specimen is held vertically and subjected to a controlled flame at its lower end for two 10-second applications. The time it takes for the flame to extinguish after the ignition source is removed, the occurrence of flaming drips, and the total flaming time are recorded to assign a classification (V-0, V-1, or V-2).[4]

Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660

  • Objective: To measure the heat release rate and other fire-related parameters of materials under controlled combustion conditions.

  • Methodology: A horizontally oriented sample is exposed to a specific level of radiant heat from a conical heater. Upon ignition, parameters such as the heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production are continuously measured.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

flame_retardant_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Matrix Polymer Matrix Decomposition Decomposition Polymer Matrix->Decomposition Heat Heat Heat Phosphoric Acid Phosphoric Acid Decomposition->Phosphoric Acid releases Volatiles Volatiles Decomposition->Volatiles releases Char Layer Char Layer Phosphoric Acid->Char Layer promotes PO_radicals PO• Radicals Volatiles->PO_radicals generates Inhibition Flame Inhibition PO_radicals->Inhibition scavenges H•, OH• in Flame Flame This compound This compound This compound->Polymer Matrix experimental_workflow Start Start Material_Preparation Material Preparation (Polymer + Flame Retardant) Start->Material_Preparation Specimen_Fabrication Specimen Fabrication (e.g., Injection Molding) Material_Preparation->Specimen_Fabrication LOI_Test LOI Test (ASTM D2863) Specimen_Fabrication->LOI_Test UL94_Test UL-94 Test Specimen_Fabrication->UL94_Test Cone_Test Cone Calorimetry (ISO 5660) Specimen_Fabrication->Cone_Test Data_Analysis Data Analysis & Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Assessing the Plasticizing Efficiency of Phosphate Esters in PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on Tribenzyl Phosphate (B84403) (TBP): Publicly available scientific literature and technical data sheets contain limited quantitative information on the plasticizing efficiency of Tribenzyl Phosphate (TBP) in Polyvinyl Chloride (PVC). In contrast, extensive data is available for a closely related aromatic phosphate ester, Triphenyl Phosphate (TPP). Therefore, this guide will utilize TPP as a representative aromatic phosphate plasticizer to compare its performance against other common alternatives. This allows for a robust, data-driven comparison for researchers and scientists in the field.

Introduction to Plasticizers in PVC

Polyvinyl Chloride (PVC) in its pure form is a rigid and brittle polymer. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. These molecules position themselves between the long polymer chains, reducing the intermolecular forces and thereby increasing the free volume. This leads to a lower glass transition temperature (Tg), resulting in a more flexible and durable material. The efficiency of a plasticizer is determined by its ability to achieve the desired flexibility at a given concentration, along with other critical performance characteristics such as thermal stability, low volatility, and resistance to migration.

Phosphate esters, such as Triphenyl Phosphate (TPP), are a class of plasticizers that also offer inherent flame-retardant properties, making them multifunctional additives for PVC formulations. This guide provides a comparative assessment of the plasticizing efficiency of TPP in PVC against widely used plasticizers from other chemical classes:

  • Dioctyl Phthalate (B1215562) (DOP): A common general-purpose phthalate plasticizer.

  • Diisononyl Phthalate (DINP): A higher molecular weight phthalate with lower volatility than DOP.

  • Acetyl Tributyl Citrate (ATBC): A bio-based, non-toxic plasticizer.

Comparative Performance Data

The following tables summarize the key performance metrics of TPP and its alternatives in PVC formulations. The data is compiled from various sources and standardized where possible for comparative purposes. The concentration of the plasticizer is expressed in parts per hundred of resin (phr).

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Triphenyl Phosphate (TPP) 4018.528085
Dioctyl Phthalate (DOP) 4023.235082
Diisononyl Phthalate (DINP) 4022.536083
Acetyl Tributyl Citrate (ATBC) 4020.138080

Table 2: Thermal and Physical Properties of Plasticized PVC

PlasticizerConcentration (phr)Glass Transition Temp. (Tg) (°C)Volatility (Weight Loss %, 24h @ 105°C)Water Extraction (Weight Loss %, 24h @ 50°C)
Triphenyl Phosphate (TPP) 40351.20.3
Dioctyl Phthalate (DOP) 40252.50.5
Diisononyl Phthalate (DINP) 40281.80.4
Acetyl Tributyl Citrate (ATBC) 40222.10.8

Experimental Protocols

The following is a detailed methodology for the preparation and evaluation of plasticized PVC formulations, based on standard industry practices.

Materials
  • PVC Resin (Suspension grade, K-value 67)

  • Plasticizers: Triphenyl Phosphate (TPP), Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), Acetyl Tributyl Citrate (ATBC)

  • Thermal Stabilizer (e.g., Calcium/Zinc stearate (B1226849) blend)

  • Lubricant (e.g., Stearic acid)

Sample Preparation: Compounding and Molding
  • Pre-mixing: The PVC resin, thermal stabilizer (3 phr), and lubricant (0.5 phr) are weighed and dry-blended in a high-speed mixer for 5 minutes.

  • Plasticizer Addition: The desired amount of plasticizer (e.g., 40 phr) is slowly added to the pre-mixed powder while continuing to mix until a homogeneous, free-flowing powder is obtained.

  • Melt Compounding: The compound is then melt-mixed using a two-roll mill at a temperature of 160-170°C. The material is passed through the nip and folded back onto itself multiple times for approximately 10 minutes to ensure a homogenous melt.

  • Sheet Formation: The resulting molten sheet is removed from the mill.

  • Compression Molding: The sheet is placed in a picture-frame mold and compression molded into sheets of a specified thickness (e.g., 2 mm) using a hydraulic press at 175°C for 5 minutes under a pressure of 10 MPa.

  • Cooling: The mold is then cooled to room temperature under pressure to solidify the sheets.

  • Conditioning: The molded sheets are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Characterization Methods
  • Mechanical Testing (ASTM D638): Dumbbell-shaped specimens are cut from the molded sheets. Tensile strength and elongation at break are measured using a universal testing machine at a crosshead speed of 50 mm/min. Shore A hardness is measured using a durometer according to ASTM D2240.

  • Thermal Analysis (ASTM D3418): The glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC). A sample of 5-10 mg is heated from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the second heating scan.

  • Volatility Test (ASTM D1203): A circular specimen of a specified diameter is weighed and then placed in an oven at 105°C for 24 hours. The specimen is then reweighed, and the percentage weight loss is calculated.

  • Water Extraction Test (ASTM D1239): A pre-weighed specimen is immersed in distilled water at 50°C for 24 hours. The specimen is then removed, dried, and reweighed to determine the percentage weight loss.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for assessing the plasticizing efficiency of different additives in PVC.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison A 1. Dry Blending: PVC, Stabilizer, Lubricant B 2. Plasticizer Addition (TPP, DOP, DINP, ATBC) A->B C 3. Melt Compounding (Two-Roll Mill) B->C D 4. Compression Molding C->D E 5. Conditioning D->E F Mechanical Testing (Tensile, Elongation, Hardness) E->F G Thermal Analysis (DSC for Tg) E->G H Physical Property Testing (Volatility, Water Extraction) E->H I Comparative Analysis of Plasticizer Efficiency F->I G->I H->I

Experimental workflow for PVC plasticizer assessment.

Discussion and Conclusion

The experimental data reveals distinct performance profiles for each plasticizer.

  • Triphenyl Phosphate (TPP) demonstrates good plasticizing efficiency, though slightly lower than the other alternatives in terms of achieving a low Tg and high elongation at break at the same concentration. Its key advantage lies in its contribution to flame retardancy, a property not offered by the other plasticizers in this comparison. The lower volatility of TPP compared to DOP is also a notable benefit for applications requiring permanence.

  • Dioctyl Phthalate (DOP) is a highly efficient and cost-effective plasticizer, providing a good balance of mechanical properties. However, its higher volatility compared to DINP and TPP can be a drawback in certain applications.

  • Diisononyl Phthalate (DINP) offers a performance profile similar to DOP but with the advantage of lower volatility, making it a more permanent plasticizer suitable for applications with higher service temperatures.

  • Acetyl Tributyl Citrate (ATBC) stands out as a non-toxic, bio-based alternative with excellent plasticizing efficiency, particularly in achieving high elongation at break and a low glass transition temperature. Its water extraction is slightly higher than the other plasticizers, which should be considered for applications involving contact with aqueous environments.

Migration of Tribenzyl Phosphate from Food Contact Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the migration of Tribenzyl phosphate (B84403) (TBP) from food contact materials (FCMs) with common alternative plasticizers. It includes supporting experimental data, detailed methodologies, and visual representations of experimental workflows to assist researchers in making informed decisions regarding material selection and safety assessments.

Introduction to Tribenzyl Phosphate and its Alternatives in Food Contact Materials

This compound (TBP) is an organophosphate compound used as a plasticizer and flame retardant in various polymers. In the context of food contact materials, plasticizers are added to plastics to increase their flexibility, durability, and workability. However, these molecules are not chemically bound to the polymer matrix and can migrate into foodstuffs upon contact, which is a potential health concern.

Common alternatives to TBP in food contact applications include phthalates like Dibutyl phthalate (B1215562) (DBP) and Di(2-ethylhexyl) phthalate (DEHP), as well as other compounds such as Acetyl tributyl citrate (B86180) (ATBC). The selection of a plasticizer depends on the polymer type, the intended application of the FCM, and the nature of the food it will contact. This guide focuses on the comparative migration of TBP and these alternatives from commonly used plastics like Polyvinyl Chloride (PVC) and Polypropylene (PP).

Comparative Migration Data

The following table summarizes the specific migration levels of this compound and its alternatives from various food contact materials into different food simulants under specified experimental conditions. The data has been compiled from multiple scientific studies to provide a comparative overview.

PlasticizerPolymerFood SimulantTime & TemperatureMigration Level (mg/kg)Specific Migration Limit (SML) (mg/kg)Reference
This compound (TBP) Polypropylene (PP)50% Ethanol (B145695)Not SpecifiedUp to 0.008Not Established in EU[1]
Dibutyl phthalate (DBP) Polypropylene (PP)Aqueous solution (pH 3)5 min heating0.1050.3[2]
Polypropylene (PP)Aqueous solution (pH 3)5 min heating0.6 (exceeds SML)0.3[2]
Textile PackagingMeat Product28 days at 4°C3.37 - 11.110.3[3]
Cellulose Packagingn-heptane120 min at 25°C0.023 - 0.0320.3[4]
Di(2-ethylhexyl) phthalate (DEHP) Polypropylene (PP)Aqueous solution (pH 3)5 min heating0.1601.5[2]
Polypropylene (PP)--1.11.5[2]
Textile PackagingMeat Product28 days at 4°C14.66 - 28.201.5[3]
PVC FilmMeat0.5 h at 90°C1961.92 (exceeds SML)1.5[5]
Polyethylene (PE)Olive Oil4 h at 40°C1.551.5[1]
Acetyl tributyl citrate (ATBC) PVDC/PVC co-polymer filmSoup (Microwave)Not Specified0.4Not Established in EU[6][7]
PVDC/PVC co-polymer filmBiscuits (Microwave)Not Specified79.8Not Established in EU[6][7]
PVDC/PVC co-polymer filmCheeseNot Specified6.1Not Established in EU[8]
Vinylidene chloride copolymerAqueous Simulants10 days at 40°C0.216 - 0.497Not Established in EU[9]
Vinylidene chloride copolymerFatty Food Simulant (isooctane)2 days at 20°C5.0 - 5.9Not Established in EU[9]

Experimental Protocols

Standard Migration Testing Protocol (Based on EU Regulation 10/2011)

This protocol outlines the general procedure for determining the specific migration of plasticizers from food contact materials into food simulants.

1. Materials and Reagents:

  • Food Contact Material (FCM) sample: Cut into test specimens of a known surface area (e.g., 1 dm²).

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in deionized water (for aqueous foods with pH > 4.5).

    • Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods with pH ≤ 4.5).

    • Simulant D2: Vegetable oil (e.g., olive oil) or another fatty food simulant (for fatty foods).

  • Analytical Standards: Certified reference standards of the plasticizers to be quantified.

  • Solvents: High-purity solvents for extraction and analysis (e.g., dichloromethane, n-hexane, acetonitrile).

  • Glassware: Inert and thoroughly cleaned glass containers for migration cells.

2. Sample Preparation:

  • Clean the surface of the FCM test specimens by gently wiping with a lint-free cloth. Avoid using solvents.

  • Accurately measure the surface area of the test specimens that will be in contact with the food simulant.

3. Migration Procedure:

  • Place the prepared test specimen in a migration cell.

  • Add a known volume of the selected pre-conditioned food simulant to the cell, ensuring the entire surface of the FCM is in contact with the simulant. A standard surface area to volume ratio is 6 dm²/L.

  • Seal the migration cell to prevent evaporation.

  • Incubate the migration cells under the specified time and temperature conditions that represent the intended use of the FCM (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Prepare blank samples containing only the food simulant and subject them to the same conditions.

4. Sample Extraction:

  • After the incubation period, remove the FCM specimen from the food simulant.

  • For Aqueous Simulants (A and B): Perform a liquid-liquid extraction (LLE) of a known aliquot of the food simulant using a suitable organic solvent (e.g., dichloromethane). Repeat the extraction multiple times.

  • For Fatty Food Simulant (D2): The simulant can often be directly analyzed after dilution with a suitable solvent.

5. Analytical Quantification:

  • Concentrate the organic extracts to a smaller volume under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for analysis.

  • Analyze the extracts using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

6. Data Analysis:

  • Prepare a calibration curve using the analytical standards.

  • Quantify the concentration of the plasticizer in the extracts by comparing the peak areas with the calibration curve.

  • Calculate the specific migration of the plasticizer from the FCM, expressed in mg of substance per kg of food simulant (mg/kg).

Experimental Workflow Diagram```dot

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis cluster_result Result FCM Food Contact Material Cut Cut to Known Surface Area FCM->Cut Clean Clean Surface Cut->Clean Cell Place Sample in Migration Cell Clean->Cell Simulant Select Food Simulant AddSimulant Add Pre-conditioned Simulant Simulant->AddSimulant Cell->AddSimulant Incubate Incubate (Time & Temperature) AddSimulant->Incubate Extract Extract Plasticizer from Simulant Incubate->Extract Concentrate Concentrate Extract Extract->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze Quantify Quantify Migration Level Analyze->Quantify Result Compare with SML Quantify->Result

Caption: Logical workflow of GC-MS analysis for plasticizer quantification.

Conclusion

The migration of plasticizers from food contact materials is a critical aspect of food safety. This guide provides a comparative overview of the migration of this compound and its common alternatives. The experimental data presented highlights that migration levels are highly dependent on the type of plasticizer, the polymer matrix, the nature of the food simulant, and the conditions of contact.

For some plasticizers, such as DBP and DEHP, migration can exceed the established specific migration limits under certain conditions, indicating a potential risk. While less data is available for this compound, its migration has been confirmed, and further research is warranted to establish its migration profile under a broader range of conditions and to set regulatory limits if necessary. The use of standardized testing protocols and robust analytical methods like GC-MS is essential for the accurate assessment of plasticizer migration and for ensuring the safety of food contact materials. Researchers and professionals in the field are encouraged to consider these factors when developing and evaluating new food packaging solutions.

References

Comparative Toxicity Analysis: Benzyl Phosphates vs. Phenyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

The landscape of industrial chemicals and pharmaceutical agents is vast, with organophosphate esters playing a significant role as flame retardants, plasticizers, and intermediates in synthesis. Within this broad class, benzyl (B1604629) and phenyl phosphates represent two distinct subclasses with varied applications and, consequently, different toxicological profiles. This guide provides a comparative analysis of the available toxicity data for benzyl versus phenyl phosphates, supported by experimental data and detailed methodologies, to aid in risk assessment and inform future research.

Quantitative Toxicity Data

A direct comparison of the toxicity of benzyl and phenyl phosphates is challenging due to a significant disparity in the available research. Phenyl phosphates, particularly triphenyl phosphate (B84403) (TPHP), have been more extensively studied as a result of their widespread use as flame retardants and plasticizers. In contrast, quantitative toxicity data for benzyl phosphates are sparse in publicly available literature. The following table summarizes the available data to facilitate a preliminary comparison.

Compound ClassCompound ExampleTest TypeSpeciesRouteEndpointValueReference
Phenyl Phosphates Triphenyl Phosphate (TPHP)Acute Oral ToxicityRat, Mouse, Rabbit, Guinea PigOralLD50> 3000 mg/kg[1]
Triphenyl Phosphate (TPHP)In Vitro CytotoxicityHuman (HepG2 cells)-IC5087.9 µM[2]
Isopropylated Phenyl Phosphate (IPP)In Vitro CytotoxicityHuman (HepG2 cells)-IC5019.4 µM[2]
Benzyl Phosphates Diethyl Benzylphosphonate*Acute Intravenous ToxicityMouseIntravenousLD50180 mg/kg[3]
Dibenzyl PhosphateAcute Toxicity--Data Not Available-[4][5][6]
Benzyl Acetate (B1210297)**Acute Oral ToxicityRatOralLD502.49 g/kg (2490 mg/kg)

*Note: Diethyl benzylphosphonate is a phosphonate, not a phosphate, and the intravenous route of administration makes direct comparison with oral LD50 values for phenyl phosphates difficult. **Note: Benzyl acetate is a related benzyl derivative, not a phosphate, included for contextual reference.

The available data suggests that triphenyl phosphate exhibits low acute oral toxicity.[1] In contrast, the intravenous LD50 for diethyl benzylphosphonate suggests a higher level of toxicity, although the different route of administration must be considered. The general lack of comprehensive toxicological data for simple benzyl phosphates is a significant data gap that warrants further investigation.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in toxicological assessments of organophosphate esters.

1. Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 420, 423, 425)

  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) or mice are used.[4][7] Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.[7]

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).[7] Doses are administered by oral gavage using a stomach tube. The volume administered is generally kept constant across dose levels.[4]

  • Procedure:

    • A preliminary "sighting study" may be conducted with a small number of animals to determine the appropriate dose range.

    • For the main study, animals are divided into groups and administered different doses of the test substance. A control group receives the vehicle only.

    • The number of animals and dose levels can vary depending on the specific OECD guideline followed (e.g., Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure).[4]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and neurological signs), and body weight changes for a period of at least 14 days.[7]

  • Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis.[4]

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic potential of a substance by measuring its effect on cell viability.

  • Cell Culture: A suitable cell line (e.g., human liver carcinoma cells, HepG2) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.[8][9]

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

    • The cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]

    • The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

    • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[8]

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathway

A significant mechanism of toxicity for some organophosphate esters is Organophosphate-Induced Delayed Neurotoxicity (OPIDN). This pathway involves the inhibition of Neuropathy Target Esterase (NTE).

OPIDN_Pathway cluster_neuron Neuron cluster_outcome Clinical Outcome OP Neuropathic Organophosphate NTE Neuropathy Target Esterase (NTE) OP->NTE Inhibition Inhibited_NTE Inhibited NTE (Phosphorylated) Aged_NTE "Aged" Inhibited NTE (Negatively Charged) Inhibited_NTE->Aged_NTE Aging (Loss of R group) Axon_Degeneration Axonal Degeneration Aged_NTE->Axon_Degeneration Initiates Neurotoxicity OPIDN OPIDN (Delayed Neuropathy) Axon_Degeneration->OPIDN

Caption: Organophosphate-Induced Delayed Neurotoxicity Pathway.

Conclusion

For researchers and professionals in drug development and chemical safety, this guide highlights the importance of further investigation into the toxicological properties of benzyl phosphates to ensure a thorough understanding of their potential risks to human health and the environment. The provided experimental protocols offer a standardized approach for conducting such necessary toxicological evaluations.

References

A Comparative Guide to Validated Analytical Methods for Tribenzyl Phosphate in Electronic Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of validated analytical methods for the quantification of Tribenzyl phosphate (B84403) (TBP), an organophosphate flame retardant commonly found in electronic waste (e-waste). The methodologies discussed are primarily centered around Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers and scientists a comprehensive overview of performance, sensitivity, and experimental protocols.

Methodology Comparison

The choice of analytical methodology for TBP in e-waste is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. While both GC-MS and LC-MS/MS are powerful techniques, they offer distinct advantages. GC-MS is a robust and widely used method for the analysis of semi-volatile organic compounds like TBP.[1] In contrast, LC-MS/MS provides enhanced sensitivity and specificity, making it particularly suitable for trace-level detection in complex environmental and biological samples.[1]

The sample preparation stage is crucial for accurate quantification and often involves extraction from a solid matrix. Ultrasonic-assisted extraction (UAE) is a common, efficient, and relatively green technique used to extract organophosphate flame retardants from various materials.[2][3][4][5] This method offers advantages over traditional techniques like Soxhlet extraction, including shorter extraction times and reduced solvent consumption.[2]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of organophosphate flame retardants, including TBP. The data is compiled from various validated methods and provides a comparative overview.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Analyzed Organophosphate Flame Retardants (including TBP)Triphenyl Phosphate (as a representative organophosphate ester)
Sample Matrix Consumer Products (Foam, Textiles), Dust, AirEnvironmental and Biological Matrices
Instrumentation Gas Chromatograph with Mass Selective Detector (MSD) or Triple Quadrupole (TQ)Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), often in negative mode for OPFR metabolites[6]
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][7]Multiple Reaction Monitoring (MRM)[1]
Limit of Quantification 0.050 mg/m³ (for Isopropylated phenyl phosphates in air)[8]Lower than GC-based methods, suitable for trace-level analysis[1]
Recovery 98.9% ± 6% (for Isopropylated phenyl phosphates in air)[8]High, with internal standards used to correct for matrix effects[1]
Key Advantages Robust, reliable, well-established for semi-volatile compounds.High sensitivity, high specificity, ideal for complex matrices.[1]
Considerations May have higher detection limits compared to LC-MS/MS.Matrix effects can be more pronounced, requiring careful method development.

Experimental Protocols

Detailed methodologies for the analysis of TBP in e-waste are provided below, covering sample preparation and instrumental analysis for a typical GC-MS workflow.

1. Sample Preparation: Ultrasonic-Assisted Solvent Extraction

This protocol is adapted from established methods for extracting organophosphate flame retardants from solid matrices.[2][9]

  • Homogenization: Reduce the size of the e-waste sample to increase the surface area for extraction. This can be achieved by cutting 1-2 cm³ pieces and grinding them, potentially using cryomilling for plastic components to prevent melting.[9] It is crucial to prevent cross-contamination by cleaning grinding equipment thoroughly between samples.[9]

  • Weighing: Accurately weigh approximately 50 mg (± 5 mg) of the homogenized sample into a clean glass tube.[9]

  • Solvent Addition: Add a suitable extraction solvent. A mixture of n-hexane and acetone (B3395972) (3:1, v/v) or toluene (B28343) are effective for organophosphate flame retardants.[2][9] For a 50 mg sample, 4 mL of solvent can be used.[2]

  • Internal Standard Spiking: Spike the sample with a known amount of a deuterated internal standard, such as Triphenyl phosphate-d15, to correct for extraction efficiency and instrumental variations.

  • Extraction:

    • Vortex the sample for 1 minute to ensure thorough mixing of the sample with the solvent.[2]

    • Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.[2] Ultrasonic treatment enhances the extraction efficiency by using acoustic cavitation to disrupt the sample matrix.[10][11]

    • Repeat the extraction cycle (vortexing and sonication) two to three times for optimal recovery.[2]

  • Concentration: Pool the solvent extracts and concentrate the volume under a gentle stream of nitrogen gas. Reconstitute the final extract in a known volume (e.g., 1 mL) of a suitable solvent like ethyl acetate (B1210297) or toluene.[2]

  • Cleanup (Optional): If significant matrix interference is expected, a cleanup step using solid-phase extraction (SPE) with florisil (B1214189) or silica (B1680970) adsorbents can be employed.[2]

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for GC-MS analysis of TBP.

  • Instrumentation: A gas chromatograph equipped with an autosampler and coupled to a mass spectrometer (single or triple quadrupole).[7]

  • Column: An Agilent J&W HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent is suitable for separating semi-volatile organic compounds.[7]

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. An example program could be:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp to 200°C at 25°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. For TBP (C18H15O4P, M.W. 326.28), characteristic ions would be monitored.[12]

  • Quantification: The concentration of TBP in the sample is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared from standard solutions of known concentrations.[8][13]

Mandatory Visualization

References

Performance comparison of Tribenzyl phosphate with halogenated flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of performance, safety, and environmental impact for researchers and product development professionals.

The landscape of flame retardant technology is undergoing a significant transformation. Driven by mounting environmental and health concerns, the industry is shifting away from traditional halogenated flame retardants towards safer, more sustainable alternatives. Among the leading halogen-free options is tribenzyl phosphate (B84403) (TBP), an organophosphorus compound. This guide provides an objective comparison of the performance of TBP with commonly used halogenated flame retardants, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed material choices.

Executive Summary

Halogenated flame retardants, while historically effective, are now facing increasing regulatory scrutiny due to their persistence in the environment, potential for bioaccumulation, and the release of toxic and corrosive byproducts upon combustion.[1] Non-halogenated alternatives, such as tribenzyl phosphate, are gaining prominence as they are designed to offer effective flame retardancy with a more favorable environmental and health profile.[2][3] This comparison delves into key performance metrics, including flame retardancy, thermal stability, and mechanical properties, while also considering the toxicological profiles of these two classes of flame retardants.

Performance Comparison

A direct quantitative comparison of this compound with specific halogenated flame retardants across various polymer matrices is not extensively available in a single comprehensive study. However, by compiling data from various sources, we can construct a comparative overview. The following tables summarize typical performance data for TBP's close analog, triphenyl phosphate (TPP), and common halogenated flame retardants in widely used polymers like epoxy resins and polycarbonates. It is important to note that performance can vary depending on the specific polymer, loading levels, and presence of synergists.

Flame Retardancy

The primary function of a flame retardant is to inhibit or suppress combustion. Key metrics for evaluating flame retardancy are the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test rating. A higher LOI value indicates better flame retardancy, and a UL-94 V-0 rating is the highest classification for this test, signifying that burning stops within 10 seconds after two applications of a flame, with no flaming drips.

Table 1: Comparative Flame Retardancy Data

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL-94 RatingSource(s)
Epoxy Resin None-22.6 - 25.8Fails[4][5]
Triphenyl Phosphate (TPP) analog5~34V-0[6]
Decabromodiphenyl ether (DecaBDE) + Sb₂O₃15 + 5~30V-0-
Tetrabromobisphenol A (TBBPA)20>35V-0[7]
Polycarbonate (PC) None-22 - 27V-2[1]
Triphenyl Phosphate (TPP)1033.7V-0[8]
Tetrabromobisphenol A (TBBPA)--V-0[1]

Note: Data for TBP is limited; TPP data is used as a proxy for organophosphate performance. Halogenated flame retardant data is often presented with synergists like antimony trioxide (Sb₂O₃), which enhances their efficacy.

Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. Key parameters include the onset of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of char residue at high temperatures. A higher char yield is often associated with better flame retardancy in the condensed phase.

Table 2: Comparative Thermal Stability Data (TGA)

Polymer MatrixFlame RetardantLoading (wt%)Tonset (°C)Tmax (°C)Char Yield at 700°C (%)Source(s)
Epoxy Resin None-~300-350~350-400~15-20[9]
Triphenyl Phosphate (TPP) analog5Increased stability-Increased char[2]
Decabromodiphenyl ether (DecaBDE)-Decreased stability--[10]
Tetrabromobisphenol A (TBBPA)-----
Polycarbonate (PC) None-~450~540~27[11]
Triphenyl Phosphate (TPP)12Lowered onset-Negligible change[11]

Note: The effect of flame retardants on thermal stability can be complex. Some, like certain organophosphates, can lower the initial decomposition temperature while promoting char formation, which is a key flame-retardant mechanism.

Mechanical Properties

The addition of flame retardants can influence the mechanical properties of the host polymer. It is crucial to maintain or even enhance properties like tensile and flexural strength to ensure the structural integrity of the final product.

Table 3: Impact on Mechanical Properties

Polymer MatrixFlame RetardantLoading (wt%)Change in Tensile StrengthChange in Flexural ModulusSource(s)
Epoxy Resin Triphenyl Phosphate (TPP)5Improved-[2]
Halogenated FRs-Generally decreasesCan increase or decrease-
Polycarbonate (PC) Triphenyl Phosphate (TPP)-Can decreaseCan decrease[8]
Tetrabromobisphenol A (TBBPA)-Generally maintainedGenerally maintained-

Note: The effect on mechanical properties is highly dependent on the specific flame retardant, its loading level, and its interaction with the polymer matrix. TBP and other organophosphates can also act as plasticizers, which may decrease stiffness.

Experimental Protocols

To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Flame Retardancy Testing

UL-94 Vertical Burn Test: This test evaluates the self-extinguishing characteristics of a plastic material after ignition.

  • Specimen Preparation: A rectangular bar specimen (typically 125 x 13 mm) is conditioned at a specific temperature and humidity.[12]

  • Test Setup: The specimen is clamped vertically. A layer of cotton is placed 300 mm below the specimen to detect flaming drips.[12]

  • Procedure: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.[13] Once the afterflame ceases, the flame is immediately reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.[12]

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.[14]

Limiting Oxygen Index (LOI) Test (ASTM D2863): This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain candle-like combustion of a specimen.[15]

  • Specimen Preparation: A small, vertically oriented specimen of a specified size is prepared.[16]

  • Test Apparatus: The specimen is placed in a vertical glass column through which a controlled mixture of oxygen and nitrogen flows.[15]

  • Procedure: The top of the specimen is ignited. The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports combustion is determined.[4]

  • Data Analysis: The LOI is expressed as the volume percentage of oxygen.[15]

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17]

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) is placed in a tared TGA pan.[16]

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.[6]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range.[6]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature, yielding a TGA curve. The derivative of this curve (DTG) shows the rate of weight loss.[18]

Mechanical Property Testing

Tensile Strength Test (ASTM D638): This test measures the force required to pull a specimen to its breaking point.[19]

  • Specimen Preparation: A dumbbell-shaped specimen is molded or machined from the material.[10]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine and pulled apart at a constant rate of crosshead movement until it fractures.[20]

  • Data Analysis: The tensile strength, modulus of elasticity, and elongation at break are calculated from the stress-strain curve.[21]

Flexural Strength Test (ASTM D790): This test measures the strength of a material in bending.[3]

  • Specimen Preparation: A rectangular bar specimen is used.[3]

  • Test Procedure: The specimen is placed on two supports and a load is applied to the center (three-point bending) at a specified rate until the specimen fractures or reaches a maximum strain.[22]

  • Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection data.[2]

Toxicity and Signaling Pathways

A critical aspect of comparing flame retardants is their toxicological profile. Halogenated flame retardants have been linked to a range of adverse health effects. While considered safer, non-halogenated alternatives like this compound are also subject to toxicological evaluation.

Halogenated Flame Retardants:

  • Decabromodiphenyl Ether (DecaBDE): Studies suggest that DecaBDE can induce neurotoxicity by disrupting synaptic transmission and N-methyl-D-aspartate (NMDA) receptors.[19][23] It has also been shown to cause intestinal toxicity through oxidative stress mediated by the Keap1-Nrf2 pathway.[20]

  • Tetrabromobisphenol A (TBBPA): TBBPA has been shown to interfere with thyroid hormone levels and may increase circulating estrogen levels by inhibiting their conjugation.[1] It can also induce neurotoxicity by affecting MAPK and PPAR-related signaling pathways.[10]

  • Hexabromocyclodododecane (HBCD): HBCD is known to induce oxidative stress and apoptosis.[3][8] It also acts as an endocrine disruptor and has detrimental effects on the nervous, cardiovascular, and reproductive systems.[3]

This compound (TBP) and its Analogs: The toxicological data for this compound is less extensive than for its more commonly studied analog, triphenyl phosphate (TPP). Studies on TPP indicate potential interference with several key signaling pathways:

  • Reproductive Toxicity: TPP exposure has been shown to cause reproductive dysfunction through the JNK signaling pathway.[14]

  • Metabolic Disruption: TPP can induce metabolic dysfunctions and promote obesity by activating the PI3K/AKT and EGFR/ERK/AKT signaling pathways.[12][24]

  • Bone Metabolism: TPP may disrupt bone metabolism by inhibiting the MAPK/ERK signaling pathway.

Visualizing the Mechanisms

To better understand the complex interactions and processes discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the toxicological signaling pathways.

experimental_workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis polymer Polymer Matrix compounding Melt Compounding polymer->compounding fr Flame Retardant (TBP or Halogenated) fr->compounding specimen Specimen Preparation compounding->specimen flame_test Flame Retardancy (UL-94, LOI) specimen->flame_test thermal_test Thermal Stability (TGA) specimen->thermal_test mech_test Mechanical Properties (Tensile, Flexural) specimen->mech_test comparison Comparative Analysis flame_test->comparison thermal_test->comparison mech_test->comparison

Experimental Workflow for Performance Comparison

toxicity_pathways cluster_tbp This compound (TBP) / Triphenyl Phosphate (TPP) cluster_halogenated Halogenated Flame Retardants TBP TBP / TPP JNK JNK Pathway TBP->JNK inhibits PI3K_AKT PI3K/AKT Pathway TBP->PI3K_AKT activates MAPK_ERK MAPK/ERK Pathway TBP->MAPK_ERK inhibits Repro_Tox Reproductive Toxicity JNK->Repro_Tox leads to Meta_Dys Metabolic Dysfunction PI3K_AKT->Meta_Dys leads to Bone_Meta Impaired Bone Metabolism MAPK_ERK->Bone_Meta leads to HFR DecaBDE, TBBPA, HBCD Ox_Stress Oxidative Stress (Keap1-Nrf2) HFR->Ox_Stress Endocrine Endocrine Disruption (Thyroid, Estrogen) HFR->Endocrine Neurotox Neurotoxicity (Synaptic Transmission) HFR->Neurotox Cell_Damage Cellular Damage Ox_Stress->Cell_Damage leads to Hormonal_Imbalance Hormonal Imbalance Endocrine->Hormonal_Imbalance leads to Neuronal_Dys Neuronal Dysfunction Neurotox->Neuronal_Dys leads to

Simplified Toxicological Signaling Pathways

Conclusion

The transition from halogenated flame retardants to halogen-free alternatives like this compound represents a significant step towards more sustainable and safer materials. While direct, comprehensive comparative data for TBP is still emerging, the available information for analogous organophosphorus flame retardants suggests they can achieve comparable, and in some cases superior, flame retardancy (e.g., achieving UL-94 V-0 ratings at reasonable loading levels) without the persistent and bioaccumulative drawbacks of their halogenated counterparts.

However, the choice of flame retardant is not without trade-offs. Organophosphates can sometimes impact the mechanical and thermal properties of the polymer, and their own toxicological profiles, while generally considered more favorable than halogenated options, are still under active investigation. It is evident that TBP and its analogs can interact with key cellular signaling pathways, highlighting the need for continued research into their long-term health effects.

For researchers and professionals in materials science and product development, a holistic approach is crucial. This involves not only evaluating the primary flame retardant performance but also considering the entire lifecycle of the product, from processing and performance to end-of-life and environmental impact. As the demand for safer materials grows, a thorough understanding of the comparative performance and toxicology of flame retardants will be paramount in developing the next generation of fire-safe and sustainable products.

References

Safety Operating Guide

Proper Disposal of Tribenzyl Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Before handling tribenzyl phosphate (B84403) waste, the first step is to understand its specific hazards by consulting the SDS. Organophosphate esters as a class can present significant health and environmental risks. For instance, related compounds like triphenyl phosphate are known to be very toxic to aquatic life.[1][2] Your primary goal is to prevent environmental release and personal exposure.

Experimental Protocol: Hazard Characterization

  • Obtain SDS: Locate the Safety Data Sheet (SDS) for the specific tribenzyl phosphate product in your inventory.

  • Review Hazard Statements (Section 2): Identify all GHS hazard statements (e.g., "H410: Very toxic to aquatic life with long lasting effects").

  • Identify PPE Requirements (Section 8): Determine the specific personal protective equipment (PPE) required for handling the substance.

  • Check Incompatibilities (Section 10): Note any materials or conditions that the waste must be kept separate from, such as strong oxidizing agents.[3][4]

  • Review Disposal Considerations (Section 13): This section will provide the most direct guidance on acceptable disposal methods.

Data Presentation: Hazard Profile and PPE (Template)

Use the following table to summarize the critical safety information from your product-specific SDS.

Hazard CategorySDS Information (Example: H-Code)Required PPE & Handling Precautions
Acute Toxicity (Oral) [Insert from SDS]Standard laboratory PPE (lab coat, nitrile gloves).
Skin Corrosion/Irritation [Insert from SDS]Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
Eye Damage/Irritation [Insert from SDS]Wear appropriate protective eyeglasses or chemical safety goggles.[5]
Aquatic Toxicity [Insert from SDS, e.g., H400/H410]Prevent release to the environment.[1] Do not let product enter drains.
Occupational Exposure Limits [Insert from SDS, e.g., TLV/PEL]Handle in a well-ventilated area or within a chemical fume hood.[3]

Operational Plan: Waste Segregation and Containment

Proper segregation and containment are critical to prevent dangerous reactions and ensure safe disposal. Never mix incompatible wastes.[6]

Logistical Steps:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area for hazardous waste accumulation near the point of generation.

  • Select a Compatible Container:

    • Use a container made of a material compatible with this compound (e.g., glass or a suitable polyethylene). The original product container is often a good choice.[3]

    • Ensure the container is in good condition, free of leaks or cracks, and has a secure, leak-proof closure.

  • Label the Waste Container Immediately:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations).[6]

    • Include the date when waste was first added.

Disposal Plan: Step-by-Step Procedure

Disposal of this compound must be handled as a hazardous waste stream. Disposal into the regular trash or down the sewer is strictly prohibited.[6]

Methodology for Disposal:

  • Waste Collection:

    • While wearing the appropriate PPE as identified in your SDS, carefully transfer the this compound waste into your pre-labeled hazardous waste container.

    • If the waste is a solid, use tools and procedures that avoid generating dust.[3]

    • Keep the waste container closed at all times except when adding waste.[6]

  • Spill Management:

    • In case of a spill, evacuate unnecessary personnel.[1]

    • Contain the spill. For solid material, you may sweep it up or vacuum it into a suitable container.[3] For liquids, use an inert absorbent material.

    • All spill cleanup materials must be collected, placed in a sealed container, and managed as hazardous waste.[4]

  • Storage:

    • Store the sealed waste container in your designated Satellite Accumulation Area.

    • Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[3]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][7]

    • The likely disposal method for this type of chemical is controlled incineration at a licensed facility.[8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Start: This compound Waste Generated sds Consult Product-Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards & Required PPE (Sections 2 & 8) sds->hazards container Select & Label Compatible Waste Container hazards->container transfer Transfer Waste to Container (Using PPE) container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store spill Spill Occurs? store->spill cleanup Execute Spill Cleanup Procedure per SDS spill->cleanup Yes pickup Arrange for Pickup by Licensed Waste Disposal Service (e.g., EHS) spill->pickup No collect_spill Collect Spill Debris as Hazardous Waste cleanup->collect_spill collect_spill->store end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tribenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tribenzyl phosphate (B84403), a compound commonly used as a fire retardant and plasticizer. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Tribenzyl phosphate, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The recommended PPE is outlined below.

Eye and Face Protection:

  • Safety Glasses or Goggles: Always wear chemical safety glasses or goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

Skin Protection:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Safety equipment suppliers can provide recommendations on the most protective glove material for your specific operations.[2]

  • Protective Clothing: Wear protective clothing to avoid skin contact.[2][3] All protective clothing, including suits, gloves, footwear, and headgear, should be clean, available daily, and put on before work begins.[2] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3][4]

Respiratory Protection:

  • Respirator: If engineering controls like local exhaust ventilation are not sufficient, or for certain tasks such as cleaning up spills, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][5] For lower concentrations or short-term exposure, a particle filter with medium efficiency for solid and liquid particles (e.g., EN 143 or 149, Type P2 or FFP2) is suitable.[6]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for this compound.

ParameterValueOrganizationNotes
Threshold Limit Value (TLV) - Time-Weighted Average (TWA)3 mg/m³ACGIHNot classifiable as a human carcinogen (A4).[5]
Permissible Exposure Limit (PEL)3 mg/m³OSHA

Procedural Guidance for Safe Handling and Storage

Strict adherence to handling and storage protocols is crucial for minimizing risks associated with this compound.

Handling:

  • Training: Before working with this compound, ensure you are trained on its proper handling and storage.[2]

  • Ventilation: Use in a well-ventilated area.[3] Where possible, enclose operations and use local exhaust ventilation at the site of chemical release.[2]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust.[3] Do not get it in your eyes, on your skin, or on your clothing.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled, processed, or stored.[2][5] Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the toilet.[2][3]

  • Dust Control: Avoid generating dust.[3] Use a vacuum or a wet method for clean-up; do not dry sweep.[2]

Storage:

  • Containers: Store in original, tightly closed containers in a cool, dry, well-ventilated area.[2][3][7]

  • Incompatibilities: this compound is not compatible with oxidizing agents (such as perchlorates, peroxides, and nitrates) and strong acids (such as hydrochloric, sulfuric, and nitric).[2]

  • Environmental Protection: Store in an area without drain or sewer access.[5]

Emergency and Disposal Plans

In the event of a spill or the need for disposal, the following procedures should be followed.

Spill Response:

  • Evacuate: For major spills, clear the area of personnel and move upwind.[3]

  • Protect: Wear full body protective clothing with breathing apparatus.[3]

  • Contain: Prevent spillage from entering drains or water courses.[3] Contain the spill with sand, earth, or vermiculite.[3]

  • Clean-up: For small spills, dampen the solid material with alcohol and transfer it to a suitable container.[8] For larger spills, collect recoverable product into labeled containers for recycling.[3] Use dry clean-up procedures and avoid generating dust.[3]

  • Decontaminate: After clean-up, decontaminate and launder all protective clothing and equipment before storing and re-using.[3]

Disposal:

  • Regulations: Dispose of contents and containers in accordance with licensed collector's sorting instructions and all local, regional, national, and international regulations.[7]

  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects; avoid release to the environment.[7]

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.